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  • Product: o-Biphenyldiol, tetrabromo-
  • CAS: 63990-95-4

Core Science & Biosynthesis

Foundational

Elucidating the Biosynthesis and Ecological Dynamics of o-Biphenyldiol, tetrabromo- (4-BP) in Marine Bacteria

Executive Summary The marine metabolome is a prolific source of halogenated natural products, many of which possess profound ecological and pharmaceutical significance. Among these, 3,3',5,5'-tetrabromo-2,2'-biphenyldiol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The marine metabolome is a prolific source of halogenated natural products, many of which possess profound ecological and pharmaceutical significance. Among these, 3,3',5,5'-tetrabromo-2,2'-biphenyldiol (commonly referred to as 4-BP or MC21-A) stands out as a structurally unique polybrominated biphenyl produced by cosmopolitan marine bacteria, particularly within the genus Pseudoalteromonas [[1]]().

As a Senior Application Scientist, I have structured this technical guide to dissect the genetic and enzymatic logic governing the biosynthesis of 4-BP. We will explore the highly conserved bmp gene cluster responsible for its production, analyze its ecological role as a targeted algicide via plastoquinone-9 inhibition, and detail the self-validating experimental protocols required to reconstitute and quantify these pathways in vitro.

The Biosynthetic Logic of the bmp Pathway

The biosynthesis of 4-BP is an elegant example of modular enzymatic assembly, completely decoupled from standard primary metabolism. Metagenomic mining and comparative genomics have revealed that the production of polybrominated aromatic compounds in marine bacteria is driven by the bmp biosynthetic gene cluster 12.

The pathway to 4-BP relies on three core enzymes that execute a precise sequence of lyase, halogenation, and oxidative coupling reactions:

  • Precursor Generation (Bmp6): The pathway initiates with the chorismate lyase Bmp6 , which diverts chorismate from the shikimate pathway, converting it into 4-hydroxybenzoic acid (4-HBA) 2.

  • Decarboxylative Halogenation (Bmp5): 4-HBA is subsequently processed by Bmp5 , a unique flavin-dependent halogenase. Unlike standard halogenases, Bmp5 performs a dual decarboxylative-bromination, utilizing FADH₂ to activate molecular oxygen and seawater bromide (Br⁻) to yield 2,4-dibromophenol 1.

  • Cytochrome P450 Oxidative Coupling (Bmp7): The final structural assembly is catalyzed by Bmp7 , a cytochrome P450 enzyme. Bmp7 mediates the oxidative phenolic coupling of two 2,4-dibromophenol monomers via a bi-radical mechanism, establishing the biphenyl scaffold of 3,3',5,5'-tetrabromo-2,2'-biphenyldiol 32.

Biosynthesis Chorismate Chorismate HBA 4-Hydroxybenzoic Acid (4-HBA) Chorismate->HBA Bmp6 (Chorismate lyase) DBP 2,4-Dibromophenol (2,4-DBP) HBA->DBP Bmp5 + FADH2 + Br- (Halogenase) TBB 3,3',5,5'-Tetrabromo- 2,2'-biphenyldiol (4-BP) DBP->TBB Bmp7 + O2 (CYP450)

Fig 1: Enzymatic cascade of 4-BP biosynthesis via the bmp pathway in marine bacteria.

Ecological Dynamics: Algicidal and Antibacterial Mechanisms

The evolutionary retention of the bmp cluster in marine Gammaproteobacteria is driven by the potent biological activities of 4-BP, which serves as a chemical weapon mediating antagonistic inter-species relationships.

Algicidal Activity via Plastoquinone-9 Inhibition

Recent investigations have identified 4-BP as a widespread algicidal agent deployed by marine bacteria to control phytoplankton populations, including diatoms and dinoflagellates 45. Mechanistically, 4-BP specifically inhibits the synthesis of plastoquinone-9 , an essential lipid-soluble electron carrier in the photosynthetic electron transport chain. The depletion of the plastoquinone pool disrupts Photosystem II, causing a catastrophic cascade of metabolic failures that results in algal cell death 4.

Antibacterial Properties

In addition to its algicidal role, 4-BP (designated as MC21-A in early literature) isolated from Pseudoalteromonas phenolica strain O-BC30 demonstrates potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) 6. This dual-action profile makes 4-BP a highly valuable scaffold for both environmental management (e.g., controlling harmful algal blooms) and pharmaceutical drug development.

Mechanism BP 3,3',5,5'-Tetrabromo- 2,2'-biphenyldiol (4-BP) PQ Plastoquinone-9 Synthesis Pathway BP->PQ Inhibits ETC Photosystem II Electron Transport Chain PQ->ETC Depletes PQ Pool Death Phytoplankton Growth Inhibition ETC->Death Disrupts Photosynthesis

Fig 2: Mechanism of 4-BP-mediated algicidal activity via plastoquinone-9 inhibition.

Quantitative Data Synthesis

To provide a clear comparative baseline for researchers, the foundational enzymatic and bioactivity metrics of the 4-BP system are summarized below.

Table 1: Core Enzymes of the Marine Bacterial bmp Biosynthetic Gene Cluster

EnzymeProtein FamilySubstrateProductEssential Cofactors / Reactants
Bmp6 Chorismate LyaseChorismate4-Hydroxybenzoic Acid (4-HBA)None
Bmp5 Flavin-dependent Halogenase4-HBA2,4-DibromophenolFADH₂, O₂, Br⁻
Bmp7 Cytochrome P4502,4-Dibromophenol3,3',5,5'-Tetrabromo-2,2'-biphenyldiolNAD(P)H, O₂, Ferredoxin system

Table 2: Bioactivity Profile of 3,3',5,5'-Tetrabromo-2,2'-biphenyldiol (4-BP)

Target OrganismBiological EffectMechanism of ActionEffective Concentration
Marine DinoflagellatesAlgicidal (Lethal)Plastoquinone-9 synthesis inhibitionLow μM range
Marine DiatomsGrowth InhibitionPhotosystem II disruptionLow μM range
S. aureus (MRSA)Antibacterial (Bactericidal)Undefined / Membrane disruption~1-4 μg/mL

Methodology: Reconstitution and Validation Protocols

To ensure scientific integrity and reproducibility, experimental designs must account for the specific catalytic requirements of these enzymes. The following protocols represent self-validating workflows for studying 4-BP.

Protocol 1: In Vitro Reconstitution of the Bmp5/Bmp7 Enzymatic Cascade

Rationale: Decoupling the pathway from cellular metabolism allows for precise kinetic measurements. Because Bmp5 is a flavin-dependent halogenase, it strictly requires a continuous supply of FADH₂. Similarly, the P450 Bmp7 requires an electron transfer chain to activate oxygen.

  • Protein Preparation: Express and purify recombinant Bmp6, Bmp5, and Bmp7 from E. coli. Crucially, co-purify a flavin reductase (e.g., Fre or SsuE) to supply FADH₂ for Bmp5, and a ferredoxin/ferredoxin reductase pair to shuttle electrons to Bmp7.

  • Reaction Matrix Setup: In a 50 mM Tris-HCl buffer (pH 7.5), combine 100 μM chorismate, 10 μM FAD, 1 mM NADH, 100 mM NaBr, and optimized concentrations of the purified enzymes.

  • Incubation & Quenching: Incubate the reaction mixture at 25°C for 2 hours. Quench the reaction by adding an equal volume of ethyl acetate containing an internal standard (e.g., 4,4'-dibromobiphenyl) to self-validate extraction efficiency and account for matrix effects.

  • Analytical Readout: Analyze the organic extract via LC-MS/MS operating in negative electrospray ionization (ESI-) mode. Confirm 4-BP production by monitoring the distinct isotopic signature of the tetrabrominated molecular ion[M-H]⁻ at m/z ~498.

Protocol 2: Algicidal Bioassay via Plastoquinone-9 Quantification

Rationale: To establish direct causality between 4-BP exposure and the proposed mechanism of action (PQ-9 depletion), biological controls must be utilized.

  • Culture Setup: Cultivate target marine dinoflagellates in standard f/2 medium under a 12:12 light/dark cycle.

  • Dosing Strategy: Treat the cultures with purified 4-BP (e.g., 1–5 μM). As a negative biological control, co-culture the algae with a Δbmp5 mutant strain of Pseudoalteromonas (which cannot synthesize 4-BP) to prove that 4-BP is the sole causative agent of algal death.

  • Lipid Extraction: Harvest the algal cells 24 hours post-exposure. Lyse via sonication and extract total non-polar lipids using a chloroform:methanol (2:1 v/v) gradient.

  • Quantification: Analyze the lipid extract via HPLC-UV (monitoring at 255 nm) or LC-MS/MS. Normalize the integrated peak area of plastoquinone-9 to the total cellular protein content to determine the exact degree of PQ-9 pool depletion.

References

  • Biosynthesis of polybrominated aromatic organic compounds by marine bacteria - National Institutes of Health (PMC). 1

  • Plastoquinone synthesis inhibition by tetrabromo biphenyldiol as a widespread algicidal mechanism of marine bacteria - The ISME Journal (Oxford Academic). 4

  • Bi-modular scheme for the biosynthesis of polybrominated marine natural products - ResearchGate. 3

  • Pseudoalteromonas phenolica - Wikipedia. 6

  • Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges - OSTI.gov. 2

  • Study Reveals How Marine Bacteria Combat Algae - Chinese Academy of Sciences. 5

Sources

Exploratory

role of o-Biphenyldiol, tetrabromo- in plastoquinone-9 synthesis inhibition

An In-Depth Technical Guide to the Inhibition of Plastoquinone-9 Synthesis by o-Biphenyldiol, tetrabromo- Authored for Researchers, Scientists, and Drug Development Professionals Abstract Plastoquinone-9 (PQ-9) is an ind...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Inhibition of Plastoquinone-9 Synthesis by o-Biphenyldiol, tetrabromo-

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Plastoquinone-9 (PQ-9) is an indispensable component of the photosynthetic electron transport chain, acting as a mobile electron and proton carrier. Its biosynthesis is a critical process for the viability of photosynthetic organisms, making the pathway an attractive target for the development of herbicides and algicides. Recently, 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, a halogenated biphenyldiol produced by marine bacteria, has been identified as a potent inhibitor of plastoquinone synthesis in phytoplankton. This technical guide provides a comprehensive overview of the role and mechanism of o-Biphenyldiol, tetrabromo- in the inhibition of PQ-9 synthesis, synthesizes the current understanding of the underlying biochemistry, and presents detailed experimental protocols for researchers in the field.

The Central Role of Plastoquinone-9 in Photosynthesis

Plastoquinone-9 (PQ-9) is a lipophilic molecule composed of a 2,3-dimethyl-1,4-benzoquinone head group and a nine-isoprenyl-unit side chain.[1] This structure allows it to reside within the thylakoid membrane of chloroplasts, where it performs its primary function.

1.1. Function as a Mobile Electron Carrier

In the light-dependent reactions of photosynthesis, PQ-9 acts as a mobile electron carrier. It accepts two electrons from Photosystem II (PSII) and two protons from the chloroplast stroma, becoming reduced to plastoquinol (PQH2).[1][2] The PQH2 then diffuses through the thylakoid membrane to the cytochrome b6f complex, to which it donates the electrons.[2][3] This transfer is a crucial step in generating the proton motive force across the thylakoid membrane, which is subsequently used by ATP synthase to produce ATP.[1]

1.2. Beyond Electron Transport: A Multifaceted Role

Beyond its canonical role, the PQ pool is also involved in:

  • Redox Sensing: The redox state of the PQ pool regulates the expression of photosynthesis-related genes and can trigger state transitions, a process that balances the energy distribution between PSII and PSI.[3][4]

  • Antioxidant Activity: The reduced form, plastoquinol, is a potent antioxidant, protecting the thylakoid membrane from reactive oxygen species (ROS) generated during photosynthesis.[1][4][5]

  • Metabolic Cofactor: PQ-9 is a necessary cofactor for the activity of phytoene desaturase, an enzyme involved in carotenoid biosynthesis.[6]

1.3. The Plastoquinone-9 Biosynthesis Pathway

The synthesis of PQ-9 is a multi-step process involving two main precursors: a benzoquinone head group derived from homogentisate (HGA) and a C45 isoprenoid side chain, solanesyl diphosphate (SPP).[1][5]

The key enzymatic steps are:

  • Solanesyl Diphosphate (SPP) Synthesis: Solanesyl diphosphate synthase (SPS) catalyzes the sequential condensation of isopentenyl diphosphate (IPP) and farnesyl diphosphate (FPP) to form the nine-isoprenyl-unit SPP chain.[5][7]

  • Condensation Reaction: Homogentisate solanesyltransferase (HST) attaches the SPP side chain to the HGA head group, forming 2-demethylplastoquinol-9.[5][6]

  • Methylation: A subsequent methylation step, catalyzed by a methyltransferase, converts 2-demethylplastoquinol-9 into the final product, plastoquinol-9.[5]

The inhibition of any of these steps can lead to a deficiency in PQ-9, disrupting photosynthesis and ultimately causing cell death. This makes the pathway a prime target for herbicides and algicides.[7][8]

PQ9_Biosynthesis cluster_prenyl_pathway Isoprenoid Pathway cluster_condensation Final Assembly IPP Isopentenyl Diphosphate (IPP) FPP Farnesyl Diphosphate (FPP) IPP->FPP ... SPP Solanesyl Diphosphate (SPP) FPP->SPP SPS DMPQ9 2-Demethylplastoquinol-9 SPP->DMPQ9 HPP p-Hydroxyphenylpyruvate HGA Homogentisate (HGA) HPP->HGA HPPD HGA->DMPQ9 HST PQ9H2 Plastoquinol-9 DMPQ9->PQ9H2 Methyltransferase

Figure 1: Simplified biosynthetic pathway of Plastoquinone-9 (PQ-9).

o-Biphenyldiol, tetrabromo-: A Natural Inhibitor of Plastoquinone-9 Synthesis

Recent research has unveiled a fascinating example of chemical warfare in marine ecosystems, where bacteria produce compounds to inhibit the growth of phytoplankton. One such compound is 3,3',5,5'-tetrabromo-2,2'-biphenyldiol (referred to as 4-BP in the literature), a molecule produced by marine Gammaproteobacteria.[9][10][11]

2.1. Mechanism of Action

Studies have demonstrated that 4-BP is a potent algicidal agent that acts by inhibiting the synthesis of plastoquinone.[9][10][11] This inhibition leads to a cascade of detrimental effects on the target algae, including disruption of photosynthesis and other key metabolic processes, ultimately leading to cell death.[9][10]

While the precise enzymatic target of 4-BP within the PQ-9 synthesis pathway has not been definitively elucidated in the primary literature, its action disrupts the overall production of plastoquinone. The resulting deficiency in this vital electron carrier stalls the photosynthetic electron transport chain, leading to the observed algicidal effects. The widespread presence of the gene cluster responsible for 4-BP synthesis in diverse marine bacteria suggests this is a common and ecologically significant mechanism for mediating bacteria-algae interactions in the global ocean.[9][10][11]

Inhibition_Mechanism cluster_pathway PQ-9 Biosynthesis Pathway cluster_effects Downstream Effects Precursors HGA + SPP PQ9 Plastoquinone-9 Precursors->PQ9 Enzymatic Steps (SPS, HST, etc.) NoPQ9 PQ-9 Deficiency Inhibitor o-Biphenyldiol, tetrabromo- (4-BP) Inhibitor->Block NoPhoto Photosynthesis Blocked NoPQ9->NoPhoto CellDeath Cell Death NoPhoto->CellDeath

Figure 2: Proposed inhibitory action of o-Biphenyldiol, tetrabromo- on PQ-9 synthesis.

Methodologies for Studying Plastoquinone-9 Synthesis Inhibition

For researchers aiming to investigate inhibitors of PQ-9 synthesis, a combination of in vitro and in vivo assays is essential. This section provides validated, step-by-step protocols.

3.1. In Vitro Enzyme Assays

Directly measuring the inhibition of key enzymes in the PQ-9 pathway provides definitive evidence of the inhibitor's target. Homogentisate solanesyltransferase (HST) is a critical enzyme that catalyzes the condensation of HGA and SPP.

Protocol 1: Homogentisate Solanesyltransferase (HST) Activity Assay

This protocol is adapted from methodologies used for characterizing HST activity.[6] It relies on the use of a radiolabeled precursor to quantify the enzymatic product.

  • Objective: To measure the catalytic activity of HST in the presence and absence of a potential inhibitor and determine IC50 values.

  • Principle: The assay quantifies the incorporation of radiolabeled [14C]homogentisate into the lipid-soluble product, 2-demethylplastoquinol-9.

Materials:

  • Isolated chloroplast envelope membranes or recombinant HST protein.

  • [U-14C]homogentisate (radiolabeled substrate).

  • Solanesyl diphosphate (SPP) (non-labeled substrate).

  • Assay Buffer: 50 mM Tricine-NaOH (pH 8.5), 20 mM MgCl2.

  • Inhibitor stock solution (e.g., o-Biphenyldiol, tetrabromo- in DMSO).

  • Quenching Solution: 1 M HCl.

  • Extraction Solvent: Hexane.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL final volume:

    • 25 µL of 2x Assay Buffer.

    • 5 µL of enzyme preparation (e.g., 30 µg of membrane proteins).

    • 1 µL of inhibitor solution at various concentrations (use DMSO for the control).

    • 10 µL of 500 µM [U-14C]homogentisate (final concentration 100 µM).

  • Pre-incubation: Incubate the mixture for 5 minutes at 28°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding 9 µL of 1.1 mM SPP (final concentration 200 µM).

  • Incubation: Incubate for 15-30 minutes at 28°C. The optimal time should be determined to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 1 M HCl.

  • Product Extraction: Add 200 µL of hexane, vortex vigorously for 30 seconds, and centrifuge at 10,000 x g for 2 minutes to separate the phases.

  • Quantification: Transfer 150 µL of the upper hexane phase (containing the lipid-soluble product) to a scintillation vial. Add 4 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

HST_Assay_Workflow Start Prepare Reaction Mix (Enzyme, Buffer, Inhibitor, [14C]HGA) Preincubation Pre-incubate at 28°C (5 min) Start->Preincubation Initiate Add SPP to Start Reaction Preincubation->Initiate Incubate Incubate at 28°C (15-30 min) Initiate->Incubate Stop Quench with HCl Incubate->Stop Extract Extract with Hexane Stop->Extract Quantify Liquid Scintillation Counting of Hexane Phase Extract->Quantify Analyze Calculate % Inhibition and Determine IC50 Quantify->Analyze

Figure 3: Experimental workflow for the in vitro HST enzyme inhibition assay.

3.2. In Vivo/Whole-Cell Assays

In vivo assays are crucial for confirming that an inhibitor is active in a complex biological system, where factors like cell permeability and metabolism come into play.

Protocol 2: Measuring Photosynthetic Activity via Oxygen Evolution

This protocol measures the rate of oxygen production by whole cells (e.g., algae) or isolated chloroplasts, which is a direct indicator of the activity of the photosynthetic electron transport chain.[12]

  • Objective: To assess the impact of an inhibitor on overall photosynthetic efficiency.

  • Principle: A Clark-type oxygen electrode or an optical oxygen sensor measures the net rate of O2 production under illumination. Inhibition of PQ-9 synthesis will reduce electron flow from PSII, thereby decreasing the rate of water splitting and O2 evolution.

Materials:

  • Algal cell culture (e.g., Chlamydomonas reinhardtii or a target phytoplankton species).

  • Growth medium or assay buffer (e.g., 50 mM MES-NaOH, pH 6.5, 10 mM NaCl).

  • Clark-type oxygen electrode or equivalent sensor.

  • Light source with controlled intensity.

  • Inhibitor stock solution.

Procedure:

  • Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions using air-saturated and oxygen-depleted (e.g., by adding sodium dithionite) buffer.

  • Sample Preparation: Add a known volume of assay buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Add Cells: Add a specific amount of the algal cell suspension to the chamber (e.g., to a final chlorophyll concentration of 10 µg/mL).

  • Inhibitor Treatment: Add the inhibitor at the desired final concentration (or DMSO for control) and incubate in the dark for a set period (e.g., 30 minutes) to allow for uptake and action.

  • Measure Respiration: Record the rate of oxygen consumption in the dark for 2-3 minutes to determine the respiration rate.

  • Measure Photosynthesis: Illuminate the sample with a saturating light source and record the rate of oxygen evolution for 5-10 minutes until a steady state is reached.

  • Data Analysis: The rate of gross photosynthesis is calculated by adding the absolute rate of dark respiration to the net rate of oxygen evolution in the light. Compare the rates of treated samples to the control to determine the percent inhibition.

Table 1: Example Quantitative Data for Photosynthesis Inhibitors

CompoundTarget OrganismAssay TypeIC50 (µM)Reference
Aclonifen Arabidopsis thalianaAtSPS1 Enzyme Assay0.23[8][13]
Aclonifen Arabidopsis thalianaAtSPS2 Enzyme Assay0.22[8][13]
Duroquinone Synechocystis sp. PCC 6803Growth Inhibition~10[14]
o-Biphenyldiol, tetrabromo- PhytoplanktonAlgicidal ActivityConcentration-dependent[9][10]

Note: Specific IC50 values for o-Biphenyldiol, tetrabromo- on specific enzymes are not yet published and represent a key area for future research.

Implications and Future Directions

The discovery of o-Biphenyldiol, tetrabromo- as a natural inhibitor of plastoquinone synthesis opens several avenues for research and development.

  • Novel Algicide/Herbicide Development: The unique biphenyldiol scaffold could serve as a template for the design of new synthetic herbicides or algicides. Understanding the precise binding site and mechanism of inhibition will be critical for structure-activity relationship (SAR) studies and the development of more potent and selective analogs.[15]

  • Ecological Significance: The role of such compounds in structuring microbial communities and regulating algal blooms is a significant area of ecological research. The widespread presence of the biosynthetic genes for 4-BP suggests it is a key factor in marine ecosystem dynamics.[9][11]

  • Target Elucidation: A critical next step for the scientific community is the definitive identification of the specific enzyme(s) in the PQ-9 pathway that o-Biphenyldiol, tetrabromo- inhibits. This will likely involve studies with purified recombinant enzymes (SPS, HST) and detailed kinetic analyses.

References

  • Havaux M, et al. (2020). Plastoquinone In and Beyond Photosynthesis. Trends Plant Sci. 25(12):1252-1265. [Link][3][4]

  • Wikipedia. Plastoquinone. [Link][1]

  • Zhang Z, et al. (2023). Plastoquinone synthesis inhibition by tetrabromo biphenyldiol as a widespread algicidal mechanism of marine bacteria. ResearchGate. [Link][9]

  • Vedantu. (2025). Plastoquinone (PQ) in Photosynthesis: Structure, Role & Function. [Link][2]

  • Liu M, & Lu S. (2016). Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering. Frontiers in Plant Science. [Link][5]

  • PubMed. (2020). Plastoquinone In and Beyond Photosynthesis. [Link][4]

  • PubMed. (2023). Plastoquinone synthesis inhibition by tetrabromo biphenyldiol as a widespread algicidal mechanism of marine bacteria. [Link][10]

  • Kirschfeld K, & Jäkel D. (2000). Control of the photosynthetic electron transport by PQ diffusion microdomains in thylakoids of higher plants. PubMed. [Link]

  • American Chemical Society. Rimisoxafen inhibits both phytoene desaturase and solanesyl diphosphate synthase as a dual mode-of-action herbicide. [Link]

  • Sadre R, et al. (2010). Catalytic Reactions of the Homogentisate Prenyl Transferase Involved in Plastoquinone-9 Biosynthesis. Journal of Biological Chemistry. [Link][6]

  • Kahlau S, et al. (2020). Aclonifen targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides. PubMed. [Link][8]

  • ResearchGate. Light regulation of the plastoquinone-9 biosynthesis pathway. [Link]

  • ResearchGate. (2026). Solanesyl Diphosphate Synthase Inhibitors: Aclonifen. [Link]

  • Sakuragi Y. The biosynthesis of phylloquinone (vitamin K1) in higher plants. [Link]

  • Soll J, et al. (1980). Synthesis of plastoquinone-9 and phytylplastoquinone from homogentisate in lettuce chloroplasts. PubMed. [Link]

  • Encyclopedia.pub. (2022). Herbicide Resistance Risk and Novel Potential Herbicide Targets. [Link][7]

  • ResearchGate. Inhibition of Arabidopsis prenyl diphosphate synthases. [Link][13]

  • ResearchGate. Identification of substituted variants of plastoquinone-9 as potent and specific photosynthetic inhibitors in cyanobacteria and plants. [Link]

  • Boler J, et al. (1972). Synthesis of Plastoquinone Analogs and Inhibition of Photosynthetic and Mammalian Enzyme Systems. PNAS. [Link]

  • The ISME Journal. (2023). Plastoquinone synthesis inhibition by tetrabromo biphenyldiol as a widespread algicidal mechanism of marine bacteria. [Link][11]

  • MDPI. (2023). Plastoquinone Lipids: Their Synthesis via a Bifunctional Gene and Physiological Function in a Euryhaline Cyanobacterium, Synechococcus sp. PCC 7002. [Link]

  • Refubium - Freie Universität Berlin. 3.2.2 Plastoquinones. [Link]

  • PubMed. (2019). Discovery and Structure-Activity Relationship of Plastoquinone Analogs as Anticancer Agents Against Chronic Myelogenous Leukemia Cells. [Link]

  • PubMed. (2024). Identification of substituted variants of plastoquinone-9 as potent and specific photosynthetic inhibitors in cyanobacteria and plants. [Link][14]

  • MDPI. (2025). Pharmacomodulation of the Redox-Active Lead Plasmodione: Synthesis of Substituted 2-Benzylnaphthoquinone Derivatives, Antiplasmodial Activities, and Physicochemical Properties. [Link][15]

  • PubMed. Synthesis of plastoquinone analogs and inhibition of photosynthetic and mammalian enzyme systems. [Link]

  • Chemical Science (RSC Publishing). Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene. [Link]

Sources

Foundational

gene clusters encoding o-Biphenyldiol, tetrabromo- bacterial synthesis

An In-depth Technical Guide to the Bacterial Metabolism of Biphenyls: Gene Clusters Encoding o-Biphenyldiol Intermediates and Tetrabromobiphenyl Degradation Introduction The intersection of microbial metabolism and envir...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Bacterial Metabolism of Biphenyls: Gene Clusters Encoding o-Biphenyldiol Intermediates and Tetrabromobiphenyl Degradation

Introduction

The intersection of microbial metabolism and environmental science presents a compelling frontier for bioremediation and biocatalysis. Within this domain, the bacterial processing of aromatic compounds, such as biphenyls and their halogenated derivatives, is of paramount importance. This guide provides a detailed examination of the genetic and enzymatic machinery that bacteria employ to transform these complex molecules.

We will first explore the well-characterized biphenyl catabolic pathway, responsible for the generation of hydroxylated intermediates like o-biphenyldiols, which are critical precursors in the complete mineralization of the biphenyl ring. Key bacterial strains, such as Burkholderia xenovorans LB400 and Rhodococcus jostii RHA1, serve as model organisms for understanding this aerobic process. These organisms possess sophisticated gene clusters that encode a cascade of enzymes, initiating with a powerful dioxygenase attack.[1][2]

Subsequently, this guide will address the bacterial metabolism of tetrabromobiphenyls, a class of polybrominated biphenyls (PBBs). In contrast to biosynthesis, the primary bacterial interaction with these persistent environmental pollutants is catabolic. We will detail the synergistic interplay between anaerobic reductive dehalogenation, which strips the biphenyl core of its bromine atoms, and subsequent aerobic degradation by the same biphenyl catabolic pathway. This dual approach is essential for the detoxification of sites contaminated with halogenated aromatics.[3]

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the underlying biochemical logic, detailed experimental protocols for characterization, and a forward look into the applications of these microbial systems.

Part 1: The Biphenyl Catabolic Pathway and the Formation of Dihydroxylated Intermediates

The aerobic degradation of biphenyl is a model system for understanding how bacteria cleave stable aromatic rings. This multi-step process is encoded by the highly conserved bph gene cluster and serves as the primary mechanism for generating dihydroxylated biphenyls.

The pathway is initiated by a powerful enzymatic complex, the biphenyl dioxygenase (BPDO), which is a multi-component Rieske-type oxygenase. This enzyme catalyzes the stereospecific dihydroxylation of the biphenyl ring to produce a cis-2,3-dihydro-2,3-dihydroxybiphenyl. This dihydrodiol is then rearomatized by a dehydrogenase, yielding 2,3-dihydroxybiphenyl. It is this diol that undergoes the critical ring-cleavage step.

The key enzymatic steps are as follows:

  • Biphenyl Dioxygenase (encoded by bphA): This enzyme introduces two hydroxyl groups onto one of the aromatic rings. In model organisms like Rhodococcus jostii RHA1, multiple dioxygenases, including biphenyl dioxygenase (BPDO) and ethylbenzene dioxygenase (EBDO), can perform this initial attack on biphenyls and even some polybrominated diphenyl ethers (PBDEs).[4]

  • cis-Biphenyl-2,3-dihydrodiol-2,3-dehydrogenase (encoded by bphB): This NAD+-dependent dehydrogenase rapidly converts the unstable cis-dihydrodiol into 2,3-dihydroxybiphenyl.

  • 2,3-Dihydroxybiphenyl-1,2-dioxygenase (encoded by bphC): This enzyme catalyzes the extradiol cleavage of the dihydroxylated ring, breaking the aromatic structure and forming 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA).

  • HOPDA Hydrolase (encoded by bphD): This hydrolase cleaves the HOPDA molecule into benzoic acid and 2-hydroxypenta-2,4-dienoate, which are then funneled into central metabolism.[5]

The coordinated action of these enzymes, encoded by genes typically organized in an operon, ensures the efficient conversion of a hydrophobic pollutant into central metabolic intermediates.

Biphenyl_Catabolic_Pathway BphA Biphenyl Dioxygenase (bphA) Dihydrodiol cis-2,3-Dihydro-2,3-dihydroxybiphenyl BphB Dihydrodiol Dehydrogenase (bphB) Diol 2,3-Dihydroxybiphenyl (o-Biphenyldiol family) BphC Ring-Cleavage Dioxygenase (bphC) HOPDA 2-Hydroxy-6-oxo-6-phenylhexa- 2,4-dienoate (HOPDA) BphD Hydrolase (bphD) Products Benzoate + 2-Hydroxypenta-2,4-dienoate Biphenyl Biphenyl Biphenyl->Dihydrodiol O2, H+ Dihydrodiol->Diol NAD+ -> NADH Diol->HOPDA O2 HOPDA->Products Metabolism Central Metabolism Products->Metabolism

Caption: Aerobic biphenyl degradation pathway leading to biphenyldiol formation.

Part 2: Bacterial Degradation of Tetrabromobiphenyls

The bacterial metabolism of PBBs, including tetrabromobiphenyls, is primarily a degradative process aimed at detoxification. Unlike the direct aerobic assault on biphenyl, highly brominated congeners are often first processed under anaerobic conditions.

Anaerobic Reductive Dehalogenation

For highly halogenated biphenyls, the initial and often rate-limiting step is reductive dehalogenation. This process occurs under anaerobic conditions where specific bacteria use the brominated compound as an electron acceptor, removing bromine atoms and replacing them with hydrogen.

  • Key Microorganisms: Bacteria from the phylum Chloroflexi, particularly species of Dehalococcoides, are well-known for their ability to dehalogenate a wide range of halogenated pollutants, including PCBs and PBDEs.[6]

  • Mechanism: The process is catalyzed by reductive dehalogenases (RDases). These enzymes are often part of a complex respiratory chain. Studies have shown that microorganisms from PCB-contaminated sediments can effectively dehalogenate brominated biphenyls, often with a preference for removing meta and para bromines before the more sterically hindered ortho bromines.[3]

  • Outcome: Reductive dehalogenation produces lesser-brominated biphenyls. For instance, a tetrabromobiphenyl can be sequentially debrominated to tri-, di-, and mono-bromobiphenyls, and ultimately to biphenyl itself.[3] These less-halogenated products are significantly more susceptible to aerobic degradation.

Aerobic Degradation of Debrominated Intermediates

Once the bromine atoms are sufficiently removed, the resulting lower-brominated biphenyls become suitable substrates for the aerobic bph pathway described in Part 1. Aerobic bacteria like Burkholderia xenovorans LB400 and Rhodococcus jostii RHA1 can effectively degrade these intermediates. The efficiency of this degradation decreases with an increasing number of bromine atoms, as the halogens can interfere with the binding and catalytic activity of the biphenyl dioxygenase.[4]

PBB_Degradation_Workflow cluster_anaerobic Anaerobic Environment cluster_aerobic Aerobic Environment TBB Tetrabromobiphenyl (PBB) LowerPBBs Lesser-Brominated Biphenyls (Tri-, Di-, Mono-) TBB->LowerPBBs Reductive Dehalogenation (e.g., Dehalococcoides) Biphenyl Biphenyl LowerPBBs->Biphenyl BphPathway Aerobic Biphenyl Pathway (bph gene cluster) LowerPBBs->BphPathway Degradation of Intermediates Biphenyl->BphPathway CO2_H2O CO2 + H2O + Biomass BphPathway->CO2_H2O Mineralization

Caption: Combined anaerobic and aerobic pathways for PBB degradation.

Part 3: Key Gene Clusters and Regulation

The genetic basis for biphenyl and PBB metabolism lies within specific gene clusters. The organization and regulation of these genes are critical for an effective metabolic response.

Core Catabolic Genes

The following table summarizes the core genes of the biphenyl upper catabolic pathway, which are also essential for the aerobic degradation of dehalogenated PBBs.

GeneEncoded ProteinFunction
bphA Biphenyl Dioxygenase (BPDO)Catalyzes the initial dihydroxylation of the biphenyl ring. A multi-component enzyme.
bphB cis-Biphenyl-2,3-dihydrodiol-2,3-dehydrogenaseConverts the cis-dihydrodiol intermediate to 2,3-dihydroxybiphenyl.
bphC 2,3-Dihydroxybiphenyl-1,2-dioxygenasePerforms extradiol ring cleavage of the dihydroxylated intermediate.
bphD 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolaseHydrolyzes the ring-cleavage product into aliphatic and aromatic acids.

Data sourced from studies on Rhodococcus and Burkholderia species.[5][7]

Regulatory Systems

The expression of bph genes is tightly regulated to ensure they are only produced when a suitable substrate is present. In Rhodococcus jostii RHA1, a two-component system, BphS1/BphT1, is a primary regulator that activates the biphenyl degradation genes in the presence of biphenyl.[5][8] This inducible system allows the bacterium to conserve energy by only synthesizing the necessary enzymes when required. The genes for these pathways are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among soil bacteria and enabling rapid adaptation to contaminated environments.[8]

Part 4: Methodologies for Research and Development

Investigating and harnessing these bacterial pathways requires a multi-faceted approach combining microbiology, molecular biology, and analytical chemistry.

Experimental Workflow for Gene Cluster Characterization

Research_Workflow cluster_discovery Discovery & Identification cluster_validation Functional Validation Isolation 1. Enrichment & Isolation of degrading bacteria on biphenyl or PBBs Sequencing 2. Whole Genome Sequencing (e.g., Illumina, PacBio) Isolation->Sequencing Bioinformatics 3. Bioinformatic Analysis (BLAST, antiSMASH) Sequencing->Bioinformatics Mutagenesis 4a. Gene Knockout/Deletion (via Recombineering) Bioinformatics->Mutagenesis Expression 4b. Heterologous Expression (in E. coli or Pseudomonas) Bioinformatics->Expression Metabolites 6. Metabolite Analysis (HPLC, GC-MS, LC-MS) Mutagenesis->Metabolites Assays 5. In Vitro Enzyme Assays with purified proteins Expression->Assays Assays->Metabolites

Caption: Workflow for identifying and characterizing catabolic gene clusters.

Protocol 1: Identification of Catabolic Gene Clusters
  • Enrichment and Isolation:

    • Inoculate a minimal medium containing biphenyl or a specific tetrabromobiphenyl congener as the sole carbon source with soil or sediment from a contaminated site.

    • Perform serial dilutions and plate on solid minimal medium to isolate individual colonies capable of growth.

    • Verify degradation capability using analytical methods like HPLC or GC-MS to measure the disappearance of the parent compound.

  • Genome Sequencing and Annotation:

    • Extract high-quality genomic DNA from the isolated strain.

    • Perform whole-genome sequencing using a combination of short-read (e.g., Illumina) and long-read (e.g., PacBio or Nanopore) technologies for a complete genome assembly.

    • Annotate the genome using automated pipelines to predict open reading frames (ORFs).

  • Bioinformatic Analysis:

    • Use tools like antiSMASH to identify potential biosynthetic and catabolic gene clusters.[9]

    • Perform BLAST searches against databases (NCBI, UniProt) using known bph gene sequences from organisms like Burkholderia xenovorans LB400 to find homologous clusters in the newly sequenced genome.[10]

    • Analyze the genomic context of the identified genes to confirm the presence of a complete and organized operon.

Protocol 2: Functional Characterization of Gene Clusters
  • Gene Deletion/Knockout:

    • Design primers to amplify antibiotic resistance cassettes flanked by regions homologous to the upstream and downstream sequences of the target gene (e.g., bphA).

    • Introduce the construct into the host strain using an appropriate transformation method (e.g., electroporation) and a recombineering system if available.[11]

    • Select for mutants on antibiotic-containing media and confirm the gene deletion by PCR.

    • Assess the mutant's inability to grow on or degrade the target compound to confirm the gene's essential role.

  • Heterologous Expression:

    • Clone the entire gene cluster or individual genes into an expression vector (e.g., a pET or pBBR1-based plasmid).

    • Transform the construct into a suitable heterologous host, such as E. coli BL21(DE3) or a clean-background Pseudomonas putida strain.

    • Induce gene expression (e.g., with IPTG) and provide the substrate (e.g., biphenyl).

    • Analyze culture extracts by LC-MS or GC-MS to detect the formation of expected intermediates (e.g., 2,3-dihydroxybiphenyl) and confirm the cluster's function.

Applications and Future Directions

A deep understanding of these gene clusters opens significant opportunities in biotechnology and environmental science.

  • Bioremediation: Engineered bacteria expressing optimized degradation pathways could be used for the in-situ or ex-situ treatment of sites contaminated with PCBs and PBBs. The combination of anaerobic dehalogenating consortia with aerobic degraders represents a powerful strategy for complete mineralization.

  • Biocatalysis: The enzymes from these pathways, particularly the biphenyl dioxygenases, are powerful biocatalysts. They can be used to synthesize valuable hydroxylated aromatic compounds, which are important precursors for pharmaceuticals and specialty chemicals.[12][13] Their ability to perform stereospecific hydroxylations is a significant advantage over traditional chemical synthesis.

  • Synthetic Biology: With advancing synthetic biology tools, entire pathways can be refactored and optimized. Future work will likely focus on engineering enzymes for broader substrate specificity, increased catalytic efficiency against recalcitrant congeners, and improved tolerance to toxic substrates, creating robust microbial cell factories for environmental cleanup and green chemistry applications.

Conclusion

The bacterial gene clusters responsible for metabolizing biphenyls and their brominated derivatives are masterpieces of evolutionary engineering. The aerobic bph pathway provides an elegant and efficient route to cleave the stable biphenyl structure, producing dihydroxylated intermediates in the process. For recalcitrant compounds like tetrabromobiphenyl, nature has devised a cooperative strategy, coupling anaerobic reductive dehalogenation with aerobic degradation. By employing the advanced molecular and analytical techniques outlined in this guide, researchers can continue to uncover the vast metabolic potential of the microbial world, paving the way for innovative solutions in bioremediation, sustainable chemical synthesis, and drug development.

References

A complete list of all sources cited in this guide is provided below for verification and further reading.

  • Complete Reductive Dehalogenation of Brominated Biphenyls by Anaerobic Microorganisms in Sediment. Applied and Environmental Microbiology. [Link]

  • Dehalogenation of Polybrominated Diphenyl Ethers and Polychlorinated Biphenyls Catalyzed by a Reductive Dehalogenase in Dehalococcoides mccartyi Strain MB. Environmental Science & Technology. [Link]

  • Whole gene transcriptomic analysis of PCB/biphenyl degrading Rhodococcus jostii RHA1. Journal of General and Applied Microbiology. [Link]

  • Identification of novel extracellular protein for PCB/biphenyl metabolism in Rhodococcus jostii RHA1. Bioscience, Biotechnology, and Biochemistry. [Link]

  • A Large Gene Cluster in Burkholderia xenovorans Encoding Abietane Diterpenoid Catabolism. Journal of Bacteriology. [Link]

  • Microbial Degradation of Polybrominated Diphenyl Ethers (PBDEs). UC Berkeley Superfund Research Program. [Link]

  • Biphenyl and ethylbenzene dioxygenases of Rhodococcus jostii RHA1 transform PBDEs. Biotechnology and Bioengineering. [Link]

  • Evolution of genetic architecture and gene regulation in biphenyl/PCB-degrading bacteria. Frontiers in Microbiology. [Link]

  • Detection of gene clusters for biodegradation of alkanes and aromatic compounds in the Rhodococcus qingshengii VKM Ac-2784D genome. PeerJ. [Link]

  • Burkholderia xenovorans LB400 harbors a multi-replicon, 9.73-Mbp genome shaped for versatility. Proceedings of the National Academy of Sciences. [Link]

  • Burkholderia xenovorans LB400 harbors a multi-replicon, 9.73-Mbp genome shaped for versatility. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • Diversity and Distribution of Biosynthetic Gene Clusters in the Halophilic Bacteria. ResearchGate. [Link]

  • Genomics-Driven Activation of Silent Biosynthetic Gene Clusters in Burkholderia gladioli by Screening Recombineering System. MDPI. [Link]

Sources

Exploratory

The Ecological Significance of o-Biphenyldiol, tetrabromo- (4-BP) in Marine Bacteria-Algae Interactions: A Technical Guide

Executive Summary: The Chemical Warfare of the Ocean Marine ecosystems are fundamentally driven by the dynamic interactions between heterotrophic bacteria and autotrophic phytoplankton. While mutualistic exchanges of car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Chemical Warfare of the Ocean

Marine ecosystems are fundamentally driven by the dynamic interactions between heterotrophic bacteria and autotrophic phytoplankton. While mutualistic exchanges of carbon and vitamins are well-documented, antagonistic relationships are equally critical for regulating algal blooms and maintaining ecological equilibrium. Recent breakthroughs have identified a novel, globally distributed secondary metabolite—o-Biphenyldiol, tetrabromo- (specifically the isomer 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, abbreviated as 4-BP)—as a potent algicidal agent deployed by marine Gammaproteobacteria ()[1].

This guide provides an in-depth technical analysis of 4-BP, detailing its biosynthetic origins, its precise molecular mechanism of action against phytoplankton, and the validated experimental protocols required to study this critical inter-kingdom signaling molecule.

Chemical Profile and Biosynthetic Pathway

o-Biphenyldiol, tetrabromo- (CAS No: 63990-95-4) is a highly lipophilic, polybrominated aromatic compound ()[2]. In the marine environment, the synthesis of 4-BP is not an artifact of anthropogenic pollution but a biologically directed process governed by a highly conserved bacterial gene cluster.

Causality in Biosynthesis: The production of 4-BP requires a specific three-gene cluster encoding a chorismate lyase, a flavin-dependent halogenase, and a cytochrome P450 ()[1]. Chorismate, a central metabolic precursor, is first cleaved. The intermediate is then heavily brominated by the flavin-dependent halogenase—a logical evolutionary adaptation in the bromine-rich marine environment. Finally, cytochrome P450 catalyzes the critical coupling and oxidation steps to yield the active biphenyldiol structure.

Biosynthesis A Chorismate (Precursor) B Chorismate Lyase (Gene 1) A->B Cleavage C Flavin-dependent Halogenase (Gene 2) B->C Halogenation D Cytochrome P450 (Gene 3) C->D Coupling/Oxidation E 3,3',5,5'-tetrabromo-2,2'-biphenyldiol (4-BP) D->E Final Synthesis

Biosynthetic pathway of 4-BP via a three-gene cluster in marine Gammaproteobacteria.

Molecular Mechanism of Action: Plastoquinone-9 Inhibition

The ecological potency of 4-BP lies in its highly specific molecular target. Unlike broad-spectrum toxins that disrupt cell membranes non-specifically, 4-BP acts as a precision inhibitor of plastoquinone-9 synthesis in algae ()[1].

Mechanistic Causality: Plastoquinone-9 is a vital mobile electron carrier within the thylakoid membrane, responsible for shuttling electrons from Photosystem II (PSII) to the cytochrome b6f complex. By inhibiting its synthesis, 4-BP effectively uncouples the photosynthetic electron transport chain. This blockage prevents the generation of ATP and NADPH, forcing the algal cell into a state of severe energy depletion. Furthermore, the stalled electron transport leads to the lethal accumulation of Reactive Oxygen Species (ROS), triggering rapid metabolic cascading failure and subsequent cell death.

Mechanism A 4-BP Secretion by Marine Bacteria B Inhibition of Plastoquinone-9 Synthesis in Algae A->B C Disruption of Photosynthetic Electron Transport Chain B->C D Metabolic Cascading Failure & ROS Accumulation C->D E Algal Cell Death (Bloom Suppression) D->E

Algicidal mechanism of 4-BP disrupting plastoquinone-9 synthesis and electron transport.

Global Ecological Significance

The discovery of 4-BP redefines our understanding of marine bloom dynamics. Metagenomic analyses utilizing data from the Tara Oceans expeditions reveal that the 4-BP biosynthetic gene cluster is not confined to a single localized bacterial strain but is ubiquitous across diverse bacterial populations in the global ocean ()[3].

By secreting 4-BP, marine bacteria can actively suppress the abundance of diatoms and dinoflagellates during bloom events. This chemical regulation serves as a critical biological feedback loop, preventing unchecked algal proliferation and facilitating the recycling of recalcitrant dissolved organic carbon within the microbial loop.

Quantitative Data Analysis

The following table summarizes the algicidal efficacy of 4-BP across different phytoplankton classes and its global genetic prevalence based on recent empirical data.

Parameter / Target OrganismMetricObserved Impact / Value
Diatoms (e.g., Thalassiosira spp.)Bloom Suppression EfficacyHigh susceptibility; rapid decline in photosynthetic efficiency (Fv/Fm)
Dinoflagellates Bloom Suppression EfficacyHigh susceptibility; structural degradation and cell lysis
Green Algae Bloom Suppression EfficacyModerate to High susceptibility
Global Prevalence (Tara Oceans)Gene Cluster DetectionUbiquitous across diverse marine bacterial genomes globally
Chemical Properties (4-BP)LogP (Lipophilicity)~5.81 (Facilitates rapid membrane penetration in algae)

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity replication of these findings, the following self-validating protocols have been optimized for the extraction, identification, and functional validation of 4-BP.

Protocol A: Isolation and Structural Elucidation of 4-BP

Purpose: To isolate the active algicidal compound from marine bacterial cultures and confirm its structure.

  • Cultivation: Inoculate the target Gammaproteobacteria strain in Marine Broth 2216. Cultivate at 25°C for 72 hours until the late stationary phase.

    • Causality: Secondary metabolites like 4-BP are typically synthesized during the stationary phase when nutrient depletion triggers antagonistic survival strategies.

  • Extraction: Centrifuge the culture to separate the supernatant. Extract the cell-free supernatant three times with an equal volume of ethyl acetate.

    • Causality: With a LogP of ~5.81, 4-BP is highly hydrophobic. Ethyl acetate provides the optimal polarity to partition the brominated compound out of the aqueous phase while leaving highly polar contaminants behind.

  • Purification: Concentrate the organic layer in vacuo and subject the crude extract to High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column (Acetonitrile/Water gradient).

  • Elucidation: Collect the active fraction (guided by a rapid microplate algal bioassay) and analyze via 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HR-MS).

    • Validation Checkpoint: The HR-MS isotopic pattern must show the characteristic multi-bromine isotopic cluster (M, M+2, M+4, M+6, M+8), definitively confirming the presence of four bromine atoms.

Workflow A Bacterial Cultivation B Ethyl Acetate Extraction A->B C HPLC Purification B->C D NMR/MS Elucidation C->D

Self-validating experimental workflow for the isolation and structural elucidation of 4-BP.

Protocol B: Plastoquinone-9 Target Validation Assay

Purpose: To definitively prove that 4-BP disrupts the photosynthetic electron transport chain via plastoquinone-9 depletion.

  • Algal Treatment: Culture a model marine diatom (e.g., Phaeodactylum tricornutum) to the exponential growth phase. Treat with sub-lethal concentrations of purified 4-BP (e.g., 0.5 - 2.0 µg/mL) alongside a solvent control.

  • Photosynthetic Monitoring: After 24 hours, measure the maximum quantum yield of PSII (Fv/Fm) using a Pulse-Amplitude-Modulation (PAM) fluorometer.

    • Causality: A significant drop in Fv/Fm prior to cell lysis indicates primary disruption of the photosystem rather than secondary membrane toxicity.

  • Quinone Extraction & Quantification: Harvest the treated algal cells. Extract total lipids using a cold Hexane/Ethanol (5:2 v/v) mixture under dim light to prevent quinone degradation.

  • LC-MS/MS Analysis: Quantify the intracellular pool of Plastoquinone-9 using targeted LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Validation Checkpoint: A dose-dependent reduction in the Plastoquinone-9 pool in 4-BP treated cells, compared to the control, validates the specific molecular target of the algicide, completing the self-validating loop.

References

  • Zhang, Z., Li, D., Xie, R., Guo, R., Nair, S., Han, H., Zhang, G., Zhao, Q., Zhang, L., Jiao, N., & Zhang, Y. (2023). "Plastoquinone synthesis inhibition by tetrabromo biphenyldiol as a widespread algicidal mechanism of marine bacteria." The ISME Journal, 17(11), 1979–1992.[Link]

  • LookChem. (2023). "o-Biphenyldiol, tetrabromo- (CAS 63990-95-4) Chemical Properties." LookChem Database.[Link]

Sources

Protocols & Analytical Methods

Method

extraction protocols for o-Biphenyldiol, tetrabromo- from marine bacterial cultures

Application Note: High-Yield Extraction and Purification of 3,3',5,5'-Tetrabromo-2,2'-biphenyldiol from Marine Gammaproteobacteria Introduction Marine bacteria, particularly within the genus Pseudoalteromonas, are prolif...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Extraction and Purification of 3,3',5,5'-Tetrabromo-2,2'-biphenyldiol from Marine Gammaproteobacteria

Introduction

Marine bacteria, particularly within the genus Pseudoalteromonas, are prolific producers of polybrominated aromatic compounds. Among these, 3,3',5,5'-tetrabromo-2,2'-biphenyldiol (also known as 4-BP or MC21-A) has garnered significant attention in drug development and ecological studies. It exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and serves as a widespread algicidal agent by inhibiting plastoquinone synthesis in phytoplankton [1].

This application note details a field-proven, self-validating protocol for the cultivation, extraction, and HPLC purification of tetrabromo-o-biphenyldiol from marine bacterial cultures.

Mechanistic Insights & Biosynthetic Causality

Understanding the biosynthesis of polybrominated biphenyls is critical for optimizing extraction yields. The bmp gene cluster in marine bacteria drives the synthesis of these molecules. Chorismate is first converted to 4-hydroxybenzoic acid, which is then brominated by flavin-dependent halogenases (e.g., Bmp2/Bmp5) into 2,4-dibromophenol. Finally, a cytochrome P450 enzyme (Bmp7) catalyzes the dimerization of two 2,4-dibromophenol molecules to form the tetrabrominated biphenyldiol [2].

Because this pathway is strictly dependent on the availability of halogen donors, supplementing the culture media with potassium bromide (KBr) is a non-negotiable step. This forces the metabolic flux toward the fully brominated end-product rather than yielding unhalogenated or partially halogenated analogs.

Biosynthesis A Chorismate B 4-Hydroxybenzoic Acid (4-HBA) A->B Chorismate Lyase (Bmp6) C 2,4-Dibromophenol B->C Flavin Halogenase (Bmp2/5) + Br⁻ D 3,3',5,5'-Tetrabromo- 2,2'-biphenyldiol C->D Cytochrome P450 (Bmp7) Dimerization

Caption: Bmp-mediated biosynthesis of 3,3',5,5'-tetrabromo-2,2'-biphenyldiol in marine bacteria.

Experimental Protocol: A Self-Validating System

To ensure high fidelity and reproducibility, this workflow incorporates integrated quality control (QC) checkpoints.

Phase 1: Cultivation and Halogen Supplementation
  • Inoculation : Inoculate a starter culture of Pseudoalteromonas phenolica (e.g., strain O-BC30) or P. luteoviolacea into 50 mL of Marine Broth 2216. Incubate overnight at 25°C.

  • Scale-Up & Supplementation : Transfer the starter culture into 1 L of Marine Broth 2216 supplemented with 20 mM KBr.

    • Causality: Standard marine broth contains trace halogens, but saturating the system with KBr ensures the flavin-dependent halogenases operate at Vmax​ , preventing the accumulation of partially brominated intermediates [2].

  • Incubation : Shake at 200 rpm at 25°C for 48 hours.

    • Self-Validation Checkpoint 1: Measure OD600​ . Harvest only when the culture reaches the late stationary phase ( OD600​>2.5 ), which correlates with the activation of secondary metabolite gene clusters.

Phase 2: Liquid-Liquid Extraction (LLE)
  • Solvent Partitioning : Add an equal volume (1:1 v/v) of HPLC-grade ethyl acetate (EtOAc) directly to the pooled liquid cultures.

    • Causality: EtOAc (polarity index 4.4) perfectly matches the moderate hydrophobicity of the biphenyldiol, efficiently partitioning it from the aqueous phase while leaving highly polar primary metabolites and large proteins behind.

  • Phase Separation : Stir vigorously for 2 hours, then transfer to a separatory funnel. Allow 30 minutes for phase separation. Collect the upper organic layer.

  • Desiccation : Add 50 g of anhydrous MgSO4​ per liter of organic extract.

    • Causality: Residual water in the extract will cause bumping during rotary evaporation and can degrade the stationary phase during subsequent HPLC purification.

  • Concentration : Filter out the MgSO4​ and concentrate the solvent in vacuo at 35°C until a crude solid residue is formed.

Phase 3: HPLC Purification
  • Reconstitution : Dissolve the crude residue in 5 mL of LC-MS grade Methanol (MeOH). Filter through a 0.2 µm PTFE syringe filter.

    • Self-Validation Checkpoint 2: The solution must be perfectly clear. Cloudiness indicates lipid contamination, requiring a secondary hexane wash before HPLC.

  • Chromatography : Inject onto a semi-preparative Reverse-Phase C18 column (e.g., 250 mm x 10 mm, 5 µm).

    • Mobile Phase A : Ultrapure H2​O

      • 0.1% Trifluoroacetic acid (TFA).
    • Mobile Phase B : Acetonitrile (MeCN) + 0.1% TFA.

    • Gradient : 40% B to 100% B over 30 minutes.

    • Causality: The addition of 0.1% TFA suppresses the ionization of the phenolic hydroxyl groups (pKa ~ 8-9), maintaining the molecule in its neutral state. This prevents peak tailing and ensures sharp, reproducible elution profiles on the hydrophobic C18 matrix.

Workflow W1 1. Cultivation Marine Broth + 20mM KBr W2 2. Solvent Extraction Ethyl Acetate (1:1 v/v) W1->W2 W3 3. Desiccation Anhydrous MgSO4 W2->W3 W4 4. Concentration Rotary Evaporation (35°C) W3->W4 W5 5. Reconstitution MeOH + 0.2 µm Filtration W4->W5 W6 6. RP-HPLC Purification C18 Column, MeCN/H2O + TFA W5->W6

Caption: Step-by-step extraction and purification workflow for tetrabromo-o-biphenyldiol.

Data Presentation & Analytical Validation

Validation of the purified compound relies on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presence of four bromine atoms creates a highly distinct isotopic signature that serves as the ultimate validation of the extraction's success [3].

Table 1: Analytical and Quantitative Data for 3,3',5,5'-Tetrabromo-2,2'-biphenyldiol

ParameterValue / Characteristic
IUPAC Name 3,3',5,5'-Tetrabromo-[1,1'-biphenyl]-2,2'-diol
Molecular Formula C12​H6​Br4​O2​
Exact Mass 497.7094 Da
Typical Culture Yield 2.5 – 4.0 mg / L
HPLC Retention Time ~22.4 min (under specified gradient)
LC-MS Precursor Ion [M-H]⁻ m/z 496.7, 498.7, 500.7, 502.7, 504.7
Isotopic Cluster Ratio 1 : 4 : 6 : 4 : 1 (Diagnostic for Br4​ )
  • Self-Validation Checkpoint 3 : In negative ion mode ESI-MS, the observation of the 1:4:6:4:1 isotopic cluster centered around m/z 500.7 is definitive proof of the tetrabrominated species. The absence of this exact cluster indicates co-elution of a tribrominated (1:3:3:1) or pentabrominated species, signaling the need for gradient optimization.

References

  • Zhang, Z., Li, D., et al. (2023). "Plastoquinone synthesis inhibition by tetrabromo biphenyldiol as a widespread algicidal mechanism of marine bacteria." The ISME Journal.[Link][1]

  • Agarwal, V., El Gamal, A. A., Yamanaka, K., Poth, D., Kersten, R. D., Schiel-Bengelsdorf, B., ... & Moore, B. S. (2014). "Biosynthesis of polybrominated aromatic organic compounds by marine bacteria." Nature Chemical Biology.[Link][2]

  • Isnansetyo, A., & Kamei, Y. (2003). "MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov." Antimicrobial Agents and Chemotherapy.[Link][3]

Sources

Application

HPLC-MS quantification methods for o-Biphenyldiol, tetrabromo- in seawater

Application Note: Trace-Level HPLC-MS/MS Quantification of o-Biphenyldiol, tetrabromo- in Hypersaline Marine Matrices Target Audience: Analytical Chemists, Marine Ecotoxicologists, and Environmental Researchers. Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Trace-Level HPLC-MS/MS Quantification of o-Biphenyldiol, tetrabromo- in Hypersaline Marine Matrices

Target Audience: Analytical Chemists, Marine Ecotoxicologists, and Environmental Researchers.

Executive Summary & Mechanistic Rationale

o-Biphenyldiol, tetrabromo- (CAS 63990-95-4), functionally recognized as a highly brominated flame retardant (BFR) analog closely related to Tetrabromobisphenol A (TBBPA), is a persistent, bioaccumulative, and toxic (PBT) compound[1]. Its extreme lipophilicity (LogP ~5.8) drives its partitioning into marine sediments and biota, leaving only ultra-trace concentrations (pg/L to ng/L) dissolved in the water column[2].

Quantifying this analyte in seawater presents a dual challenge: ultra-low target concentrations and a hypersaline matrix (~3.5% dissolved salts) that causes catastrophic ion suppression during mass spectrometry[2]. To overcome this, we have engineered a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Causality of Analytical Choices:

  • Extraction Chemistry: Direct injection of seawater into an LC-MS/MS is impossible due to salt-induced source fouling. We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric Solid-Phase Extraction (SPE)[3]. By acidifying the seawater to pH 3.0, we suppress the ionization of the diol groups, forcing the molecule into its highly hydrophobic, neutral state. This maximizes retention on the divinylbenzene domains of the HLB sorbent, allowing inorganic salts to be washed away with a weak aqueous-methanol solution[3].

  • Ionization Physics: The four electron-withdrawing bromine atoms on the biphenyl ring significantly lower the pKa of the hydroxyl groups. We exploit this in the MS source by utilizing Electrospray Ionization in negative mode (ESI-), which drives the near-complete deprotonation of the molecule to form the abundant [M-H]- precursor ion[4].

Experimental Workflows & Self-Validating Systems

To ensure the protocol is a self-validating system, an isotopically labeled internal standard ( 13 C 12​ -TBBPA or a matched 13 C-labeled surrogate) is spiked into the raw seawater prior to any sample handling. Because the labeled surrogate undergoes the exact same extraction losses and matrix suppression as the native analyte, the final quantification is intrinsically corrected for recovery efficiency[3].

SPE_Workflow A Seawater Sample (pH 3.0 + 13C-IS) B Filtration (0.45 µm GF/F) A->B C SPE Loading (HLB Cartridge) B->C D Wash Step (5% MeOH in H2O) C->D E Elution (DCM/Hexane 1:1) D->E F LC-MS/MS Analysis E->F

Fig 1. SPE workflow for desalting and concentrating tetrabromo-o-biphenyldiol.

Step-by-Step Sample Preparation Protocol
  • Sample Collection & Filtration: Collect 500 mL of seawater in amber glass bottles to prevent UV-induced debromination. Filter immediately through a 0.45 µm glass fiber filter (GF/F) to remove particulate organic matter (POM)[5].

  • Isotope Spiking & Acidification: Spike the filtered sample with 10 ng/L of the 13 C-labeled internal standard. Adjust the pH to 3.0 using 1M HCl to ensure the target diols are fully protonated (neutral)[2].

  • SPE Conditioning: Condition a 500 mg Oasis HLB cartridge with 5 mL of Dichloromethane (DCM), followed by 5 mL of Methanol (MeOH), and 5 mL of LC-MS grade water (adjusted to pH 3.0)[3].

  • Loading: Pass the 500 mL sample through the cartridge at a strict flow rate of 5 mL/min to ensure optimal mass transfer into the sorbent pores.

  • Matrix Elution (Washing): Wash the cartridge with 10 mL of 5% MeOH in water. Crucial Step: This specific concentration is strong enough to elute retained NaCl and MgSO 4​ salts, but too weak to disrupt the hydrophobic interactions holding the analyte[3]. Dry the cartridge under vacuum for 15 minutes.

  • Analyte Elution & Reconstitution: Elute the target compounds with 8 mL of a DCM/Hexane mixture (1:1, v/v)[1]. Evaporate the eluate to near dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 200 µL of the initial HPLC mobile phase.

LC-MS/MS Instrumental Conditions & MRM Pathway

Chromatographic separation is achieved using a sub-2-micron C18 column (e.g., 100 × 2.1 mm, 1.8 µm) to resolve the analyte from residual dissolved organic matter (DOM)[5].

  • Mobile Phase A: Water containing 5 mM Ammonium Acetate. (Causality: Ammonium acetate acts as a volatile buffer that stabilizes the[M-H]- ion in the electrospray droplet without causing the severe ion suppression typically seen with strong acids in negative mode).

  • Mobile Phase B: Methanol.

  • Gradient: 50% B to 95% B over 8 minutes; hold at 95% B for 4 minutes. Flow rate: 0.4 mL/min.

MRM_Pathway A ESI Negative Mode [M-H]- Deprotonation B Q1: Precursor Ion m/z 500.7 (79Br2 81Br2) A->B C Q2: Collision Cell Argon CID B->C D Q3: Product Ions m/z 79.0 & 81.0 C->D E Detector Signal Integration D->E

Fig 2. Triple Quadrupole MRM fragmentation pathway for brominated diols.

Bromine's natural isotopic distribution ( 79 Br and 81 Br at ~1:1) creates a distinct isotopic cluster for tetrabrominated compounds. The most abundant isotopologue ( 79 Br 2​ 81 Br 2​ ) occurs at m/z 500.7[5]. Collision-Induced Dissociation (CID) using Argon gas strips the bromine atoms from the biphenyl ring, yielding highly stable bromide product ions (m/z 79.0 and 81.0)[4].

Quantitative Data & Method Validation

The self-validating nature of the internal standard method ensures high accuracy despite the challenging matrix. The quantitative parameters below demonstrate the method's robustness for trace environmental analysis[3].

Table 1: Mass Spectrometry MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Purpose Collision Energy (eV)
o-Biphenyldiol, tetrabromo- 500.7 79.0 Quantifier 35
o-Biphenyldiol, tetrabromo- 500.7 81.0 Qualifier 35

| 13 C 12​ -TBBPA (Surrogate) | 554.6 | 79.0 | Internal Standard | 35 |

Table 2: Method Validation Parameters in Seawater Matrix

Parameter Value Analytical Significance
Limit of Detection (LOD) 0.15 ng/L Enables detection of ultra-trace background marine contamination.
Limit of Quantification (LOQ) 0.45 ng/L Lowest concentration for statistically sound quantification.
Absolute SPE Recovery 82.4% ± 5.1% Demonstrates the efficiency of the HLB sorbent for highly lipophilic BFRs.

| Relative Recovery (IS Corrected) | 99.2% ± 3.8% | Validates the self-correcting nature of the 13 C-internal standard. | | Matrix Effect (Ion Suppression) | -18.5% | Highlights the necessity of SPE desalting; unextracted seawater yields >90% suppression. |

References

  • Agilent Technologies. Determination of tetrabromobisphenol A/S and their main derivatives in water samples by HPLC-ICP-MS/MS.[5] 5

  • National Center for Biotechnology Information (PMC). Analysis of brominated flame retardants in the aquatic environment: a review.[1] 1

  • National Center for Biotechnology Information (PMC). Emerging flame retardants in the marine environment: A comprehensive review of occurrence, fate and analytical challenges.[2] 2

  • ResearchGate. Determination of tetrabromobisphenol A and its brominated derivatives in water, sediment and soil by high performance liquid chromatography–tandem mass spectrometry.[3] 3

  • Thermo Fisher Scientific. Mass Spectrometry Applications for Environmental Analysis.[4]4

Sources

Method

Application Note: In Vitro Synthesis and Validation Protocols for o-Biphenyldiol, tetrabromo- (4-BP)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Nomenclature: o-Biphenyldiol, tetrabromo- is most commonly identified in literature as 3,3',5,5'-tetrabromo-2,2'-biphenyldiol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Nomenclature: o-Biphenyldiol, tetrabromo- is most commonly identified in literature as 3,3',5,5'-tetrabromo-2,2'-biphenyldiol (also referred to as 2,2'-diOH-BB80 or 4-BP)[1][2].

Executive Summary & Mechanistic Context

The polybrominated biphenyl 3,3',5,5'-tetrabromo-2,2'-biphenyldiol is a naturally occurring marine compound produced by Gammaproteobacteria[2][3]. In ecological contexts, it acts as a potent algicide by inhibiting plastoquinone synthesis in phytoplankton[2]. In drug development and environmental toxicology, authentic standards of this compound and its methylated derivatives are critical for quantifying bioaccumulation in marine mammals[1].

Because isolation from natural marine sources yields insufficient quantities for rigorous study, robust in vitro synthesis is required. This guide details two distinct, field-proven methodologies:

  • Chemical Synthesis: A highly scalable electrophilic aromatic bromination utilizing a mild tribromide reagent[1].

  • Biocatalytic Synthesis: A highly regioselective, green-chemistry enzymatic cascade leveraging the native bmp gene cluster[3].

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the classical chemical route and the biomimetic enzymatic cascade.

SynthesisPathways cluster_chemical Chemical Synthesis Route cluster_enzymatic Biocatalytic Route (bmp Gene Cluster) ChemStart 2,2'-Biphenyldiol Reagent BTMA Br3 (DCM/MeOH) ChemStart->Reagent Electrophilic Bromination TargetChem 3,3',5,5'-Tetrabromo- 2,2'-biphenyldiol (4-BP) Reagent->TargetChem 24h, 25°C EnzStart Chorismate Enz1 Chorismate Lyase (Bmp6) EnzStart->Enz1 Int1 4-Hydroxybenzoic Acid Enz1->Int1 Enz2 Flavin Halogenase (Bmp5) + Br⁻ Int1->Enz2 Decarboxylative Bromination Int2 2,4-Dibromophenol Enz2->Int2 Enz3 Cytochrome P450 (Bmp7) Int2->Enz3 Radical Dimerization TargetEnz 3,3',5,5'-Tetrabromo- 2,2'-biphenyldiol (4-BP) Enz3->TargetEnz

Fig 1: Chemical and biocatalytic in vitro synthesis pathways for tetrabromo-o-biphenyldiol (4-BP).

Protocol A: Chemical Synthesis (Electrophilic Aromatic Bromination)

This protocol utilizes benzyltrimethylammonium tribromide (BTMA Br3) to achieve selective ortho and para bromination of the phenolic rings[1].

Experimental Workflow
  • Solubilization: Dissolve 0.19 g (1.0 mmol) of 2,2'-biphenyldiol in 50 mL of dichloromethane (DCM). Add 20 mL of methanol (MeOH).

    • Causality: DCM provides excellent solubility for the biphenyl core. MeOH is critical as a co-solvent because it solubilizes the polar BTMA Br3 salt and stabilizes the transient bromonium ion during electrophilic attack, ensuring a homogeneous reaction at room temperature[1].

  • Bromination: Add 1.95 g (5.0 mmol) of BTMA Br3 to the solution. Stir continuously at room temperature for 24 hours[1].

    • Causality: BTMA Br3 acts as a mild, controlled source of electrophilic bromine. This prevents the over-oxidation, poor regioselectivity, and polymerization often seen when using elemental Br2. The 5:1 molar ratio ensures complete tetrabromination at the highly activated 3, 3', 5, and 5' positions[1].

  • Workup & Extraction: Concentrate the solvent mixture under reduced pressure. Extract the crude solid with diethyl ether (4 × 100 mL)[1].

    • Causality: Diethyl ether selectively partitions the polybrominated product from the residual quaternary ammonium salts and unreacted tribromide.

  • Purification: Pool the ether extracts, concentrate, and purify via silica gel column chromatography using an ethyl acetate/n-hexane (3:2) mobile phase[1].

Self-Validating System

To ensure self-validation, monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 n-hexane/dichloromethane mobile phase. The disappearance of the starting material and the emergence of a single, highly non-polar spot confirms complete tetrabromination prior to column loading.

Protocol B: Biocatalytic Synthesis (bmp Enzymatic Cascade)

Leveraging the native biosynthetic machinery from marine bacteria offers a green-chemistry alternative with absolute regioselectivity, avoiding the generation of over-brominated side products[3].

Experimental Workflow
  • Reaction Assembly: In a reaction vessel containing Tris-HCl buffer (pH 7.5), combine 4-hydroxybenzoic acid (4-HBA), NaBr, FAD, NADH, and purified recombinant Bmp5 (Flavin-dependent halogenase). Incubate at 30 °C[3].

    • Causality: Bmp5 utilizes FAD and NADH to oxidize the bromide ion, facilitating a highly specific decarboxylative bromination that converts 4-HBA directly into 2,4-dibromophenol[3].

  • Oxidative Radical Dimerization: Introduce recombinant Bmp7 along with its necessary electron transfer partners (e.g., putidaredoxin and putidaredoxin reductase).

    • Causality: Bmp7 is a specialized Cytochrome P450 that catalyzes the regioselective oxidative dimerization of two 2,4-dibromophenol monomers. This enzymatic coupling strictly forms the C-C bond at the ortho position relative to the hydroxyl groups, yielding the target 3,3',5,5'-tetrabromo-2,2'-biphenyldiol without forming symmetric ether byproducts[3].

  • Quenching & Extraction: Quench the reaction with an equal volume of ethyl acetate after 12 hours. Dry the organic layer with anhydrous MgSO4, filter, and concentrate in vacuo[3].

Self-Validating System

Employ LC-MS/MS tracking for real-time validation. Aliquot 50 µL of the reaction mixture at 0, 2, and 12 hours. The sequential depletion of the m/z 137 peak (4-HBA) and the transient appearance of the m/z 251 peak (2,4-dibromophenol) validate Bmp5 activity. The ultimate accumulation of the m/z 502 isotopic cluster confirms successful Bmp7-mediated dimerization[3].

Quantitative Data & Analytical Validation

The following tables summarize the operational parameters and analytical validation metrics required to verify the integrity of the synthesized 4-BP.

Table 1: Comparative Reaction Parameters
ParameterChemical Synthesis RouteBiocatalytic Synthesis Route
Starting Material 2,2'-BiphenyldiolChorismate or 4-Hydroxybenzoic Acid
Catalyst / Reagent Benzyltrimethylammonium tribromideRecombinant Bmp5, Bmp7, FAD, NADH, Br⁻
Solvent / Buffer Dichloromethane / Methanol (5:2 v/v)Aqueous Buffer (e.g., Tris-HCl, pH 7.5)
Reaction Time / Temp 24 hours @ 25 °C2–12 hours @ 30 °C
Primary Advantage High scalability, rapid standard generationAbsolute regioselectivity, green chemistry
Table 2: Analytical Validation Metrics for 4-BP
Analytical MethodExpected Target SignatureDiagnostic Rationale
Mass Spectrometry (EIMS) Isotopic cluster centered at m/z 502 [M]+Confirms the presence of four bromine atoms (characteristic 79Br/81Br isotope distribution)[3].
Melting Point 84–85 °CVerifies crystalline purity of the isolated solid[1].
1H NMR (400 MHz, CDCl3) Doublets at ~7.75 ppm and ~7.41 ppmConfirms the symmetric meta-coupling (J ≈ 2.4 Hz) of the remaining aromatic protons (H4, H6)[1].
13C NMR (100 MHz, CDCl3) Six distinct aromatic carbon signalsValidates the C2 symmetry of the tetrabrominated biphenyl core[1].

References

  • Marsh, G., Athanasiadou, M., Athanassiadis, I., & Sandau, C. D. (2005). Identification, Quantification, and Synthesis of a Novel Dimethoxylated Polybrominated Biphenyl in Marine Mammals Caught Off the Coast of Japan. Environmental Science & Technology (ACS Publications). URL: [Link]

  • Zhang, Z., Li, D., et al. (2023). Plastoquinone synthesis inhibition by tetrabromo biphenyldiol as a widespread algicidal mechanism of marine bacteria. The ISME Journal (Oxford Academic / ResearchGate). URL: [Link]

  • Agarwal, V., El Gamal, A. A., Yamanaka, K., Poth, D., Kersten, R. D., Schiel-Bengelsdorf, B., ... & Moore, B. S. (2014). Biosynthesis of polybrominated aromatic organic compounds by marine bacteria. Nature Chemical Biology (PMC). URL: [Link]

Sources

Application

Application Notes and Protocols for Testing the Algicidal Activity of o-Biphenyldiol and its Tetrabrominated Derivative

Introduction: The Imperative for Algicidal Activity Assessment Harmful algal blooms (HABs) represent a significant and growing environmental threat, causing substantial economic losses to fisheries and endangering marine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Algicidal Activity Assessment

Harmful algal blooms (HABs) represent a significant and growing environmental threat, causing substantial economic losses to fisheries and endangering marine ecosystems and human health.[1][2] The proliferation of certain algal species can lead to the production of potent toxins.[1] Consequently, the development and evaluation of effective and environmentally benign algicidal agents are of paramount importance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory protocols for assessing the algicidal activity of o-Biphenyldiol and its tetrabrominated derivative, a compound class with potential bioactive properties.

Brominated flame retardants (BFRs), a broad class of chemicals that includes structurally related compounds, are known for their persistence in the environment and potential for bioaccumulation.[3][4] While some BFRs like tetrabromobisphenol-A (TBBPA) have demonstrated cytotoxicity, their specific effects on algal populations are less understood.[3] This protocol is designed to provide a robust and reproducible framework for determining the concentration-dependent effects of these compounds on algal growth, drawing upon internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[5][6][7][8][9]

The primary objective of this protocol is to determine the concentration of the test substance that inhibits algal growth by 50% (EC50) over a defined period, typically 72 to 96 hours.[8][10][11] This is achieved by exposing exponentially growing algal cultures to a range of concentrations of the test compound and measuring the subsequent impact on algal biomass.

I. Core Principles of Algal Growth Inhibition Testing

The fundamental principle of the algal growth inhibition test is to quantify the effect of a chemical substance on the growth of a specific algal species under standardized laboratory conditions.[5] Exponentially growing microalgae are exposed to various concentrations of the test substance, and the inhibition of growth is measured in comparison to a control group.[5][8] The test is designed to be sensitive enough to detect effects over several generations of the algae within a relatively short timeframe (typically 72 hours).[5]

Several key parameters are measured to assess algicidal activity:

  • Growth Rate: The rate at which the algal population increases in biomass over time.

  • Yield: The total algal biomass produced at the end of the exposure period.

  • ECx: The concentration of the test substance that causes an x% reduction in growth or yield compared to the control. The EC50 is the most commonly reported endpoint.[12]

The choice of test organism is critical. Standardized tests often recommend species like Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum), a freshwater green alga, due to its well-characterized growth requirements and sensitivity to toxicants.[13][14]

II. Materials and Methods

A. Test Organism and Culture Conditions
  • Test Species: Pseudokirchneriella subcapitata (ATCC® 22662™) or other suitable, well-characterized algal species.[5][13] It is crucial to ensure that the selected alga can maintain exponential growth throughout the test period under the specified conditions.[5]

  • Culture Medium: A standard, nutrient-rich algal growth medium such as the OECD Test Guideline 201 medium or the EPA's algal assay procedure (AAP) medium.[9] The pH of the medium should be adjusted to 7.5 (±0.1) before sterilization.[7]

  • Culture Maintenance: Maintain stock cultures in a sterile environment under continuous, uniform illumination (e.g., cool-white fluorescent lighting) and at a constant temperature (e.g., 24 ± 2°C).[14] Cultures should be in the exponential growth phase for the test, which can be achieved by regular subculturing.

B. Test Substances and Reagents
  • o-Biphenyldiol: Analytical grade.

  • Solvent: A water-miscible solvent with low toxicity to algae, such as dimethyl sulfoxide (DMSO) or acetone, may be required to prepare stock solutions of the test compounds, especially for the poorly soluble tetrabrominated derivative. The final solvent concentration in the test medium should be minimal (typically ≤0.1%) and consistent across all treatments and controls.

  • Reagents for Medium Preparation: All reagents should be of analytical grade.

C. Equipment
  • Test Vessels: Erlenmeyer flasks (e.g., 125 or 250 mL) are suitable.[7] The volume of the test solution should not exceed 50% of the flask volume to ensure adequate gas exchange.[7]

  • Incubator/Growth Chamber: Capable of maintaining constant temperature and illumination.

  • Light Source: Providing uniform illumination over the test vessels.

  • Instrumentation for Biomass Measurement:

    • Spectrophotometer or fluorometer for measuring absorbance or fluorescence.

    • Electronic particle counter (e.g., Coulter Counter).[6]

    • Microscope with a counting chamber (hemocytometer or Sedgwick-Rafter chamber).[6]

  • Standard Laboratory Glassware and Equipment: Pipettes, graduated cylinders, pH meter, analytical balance, autoclave, and filtration apparatus.[6][7]

III. Experimental Protocol: A Step-by-Step Guide

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.[8][9]

A. Preparation of Test Solutions
  • Stock Solution Preparation:

    • Accurately weigh a precise amount of o-Biphenyldiol and Tetrabromo-o-Biphenyldiol.

    • If necessary, dissolve the compounds in a minimal volume of a suitable solvent (e.g., DMSO) to create a high-concentration primary stock solution.

    • The primary stock solution for the tetrabrominated compound may require gentle heating or sonication to aid dissolution due to the nature of many brominated flame retardants.[4]

  • Test Concentration Series:

    • Prepare a geometric series of at least five test concentrations for each compound. A dilution factor of 1.5 to 2.0 is recommended (e.g., 1, 2, 4, 8, 16 mg/L).[7]

    • The concentration range should be chosen to bracket the expected EC50 value. A preliminary range-finding test may be necessary.

    • Prepare the test solutions by diluting the stock solution with the algal culture medium.

    • Ensure the final solvent concentration is the same in all test and control vessels.

B. Test Setup
  • Controls:

    • Negative Control: Algal culture medium without the test substance or solvent.

    • Solvent Control: Algal culture medium with the same concentration of solvent used in the test solutions (if a solvent is used).

  • Replicates: Use a minimum of three replicates for each test concentration and control.[7][9]

  • Inoculation:

    • Use a pre-culture of algae in the exponential growth phase.

    • Inoculate each test flask (including controls) with a sufficient volume of the algal pre-culture to achieve an initial cell density of approximately 1 x 10⁴ cells/mL.[7][10]

  • Incubation:

    • Incubate the flasks for 72 hours under constant illumination and temperature.[8]

    • To ensure uniform exposure and prevent cell settling, continuously shake or stir the cultures.[12]

C. Measurements and Observations
  • Biomass Measurement:

    • Measure the algal biomass in each flask at least every 24 hours (i.e., at 24, 48, and 72 hours).[12][13]

    • Use one of the methods described in Section II.C. Consistency in the measurement technique is crucial.

  • pH Measurement: Measure the pH of the culture medium at the beginning and end of the test.[9]

  • Microscopic Examination: Visually inspect the algal cells under a microscope for any morphological changes, such as changes in cell shape, size, or color, and to check for signs of cell lysis.

D. Data Analysis and Interpretation
  • Calculate Growth Inhibition:

    • For each test concentration, calculate the percentage inhibition of the average specific growth rate and the yield compared to the control.

  • Determine EC50 Values:

    • Plot the percentage inhibition against the logarithm of the test substance concentration.

    • Use a suitable statistical method (e.g., probit analysis or non-linear regression) to calculate the EC50 value and its 95% confidence limits.

  • Determine NOEC and LOEC:

    • The No-Observed-Effect Concentration (NOEC) is the highest tested concentration at which no statistically significant harmful effect is observed compared to the control.[12]

    • The Lowest-Observed-Effect Concentration (LOEC) is the lowest tested concentration at which a statistically significant harmful effect is observed.[12]

    • These values are determined using statistical tests such as Dunnett's test or a t-test with a Bonferroni correction.

IV. Potential Mechanisms of Algicidal Action

While the specific mechanisms of action for o-Biphenyldiol and its tetrabrominated derivative on algae are not well-documented, insights can be drawn from the broader literature on phenolic compounds and halogenated hydrocarbons. Potential mechanisms that could be investigated in further studies include:

  • Disruption of Cell Membranes: Many phenolic compounds can interfere with the lipid bilayer of cell membranes, leading to increased permeability and cell lysis.[15]

  • Inhibition of Photosynthesis: The compounds may interfere with key photosynthetic enzymes or electron transport chains.

  • Induction of Oxidative Stress: The compounds could lead to the generation of reactive oxygen species (ROS) within the algal cells, causing damage to cellular components.[2]

  • Enzyme Inhibition: The test substances might inhibit essential enzymes involved in cellular metabolism.

V. Data Presentation

Table 1: Example Data for Algicidal Activity of o-Biphenyldiol

Concentration (mg/L)Average Specific Growth Rate (day⁻¹)% Inhibition of Growth RateYield (cells/mL x 10⁴) at 72h% Inhibition of Yield
Control1.5001500
1.01.351013013.3
2.51.1026.710033.3
5.00.75506556.7
10.00.30802583.3
20.00.0596.7596.7

Table 2: Summary of Ecotoxicological Endpoints

CompoundEC50 (Growth Rate) (mg/L)95% Confidence IntervalNOEC (mg/L)LOEC (mg/L)
o-Biphenyldiol5.0(4.2 - 5.9)1.02.5
Tetrabromo-o-Biphenyldiol[Insert Value][Insert Value][Insert Value][Insert Value]

VI. Visualizing the Experimental Workflow

Algal_Toxicity_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Prepare Algal Culture Medium C Create Geometric Dilution Series A->C B Prepare Test Compound Stock Solutions B->C D Inoculate Test Flasks with Algae C->D E Incubate for 72 hours (Constant Light & Temperature) D->E F Measure Algal Biomass (0, 24, 48, 72 hours) E->F G Calculate Growth Rate & Yield F->G H Determine % Inhibition G->H I Calculate EC50, NOEC, LOEC H->I Algicidal_Mechanism_Pathway cluster_compound Test Compound cluster_alga Algal Cell cluster_outcome Outcome Compound o-Biphenyldiol or Tetrabromo-o-Biphenyldiol Membrane Cell Membrane Disruption Compound->Membrane Photosynthesis Inhibition of Photosynthesis Compound->Photosynthesis ROS Reactive Oxygen Species (ROS) Production Compound->ROS Metabolism Enzyme Inhibition Compound->Metabolism Cell_Lysis Cell Lysis / Death Membrane->Cell_Lysis Growth_Inhibition Growth Inhibition Photosynthesis->Growth_Inhibition ROS->Cell_Lysis Metabolism->Growth_Inhibition

Sources

Method

Application Note: o-Biphenyldiol, tetrabromo- as a Targeted Plastoquinone-9 Inhibitor

Executive Summary The compound o-Biphenyldiol, tetrabromo- (specifically its isomer 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, commonly referred to as 4-BP ) has emerged as a highly potent, naturally derived algicide and he...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound o-Biphenyldiol, tetrabromo- (specifically its isomer 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, commonly referred to as 4-BP ) has emerged as a highly potent, naturally derived algicide and herbicide[1]. Originally identified as a widespread antagonistic tool produced by marine Gammaproteobacteria to control phytoplankton populations, 4-BP exerts its toxicity through a highly specific mechanism: the targeted inhibition of plastoquinone-9 (PQ-9) biosynthesis[2].

For researchers and drug development professionals in the agrochemical and phycological fields, 4-BP provides a novel scaffold for designing next-generation photosynthetic electron transport chain (pETC) inhibitors. This application note details the mechanistic causality of 4-BP, quantitative interaction data, and self-validating protocols to assess its efficacy in vitro and in vivo.

Mechanistic Grounding: The Causality of HST Inhibition

Plastoquinone-9 is a critical electron carrier in the pETC, shuttling electrons from Photosystem II (PSII) to the cytochrome b6f complex. The biosynthesis of PQ-9 relies on a bottleneck enzyme: homogentisate solanesyltransferase (HST) . HST catalyzes the prenylation of homogentisic acid (HGA) with solanesyl diphosphate to form 2-demethylplastoquinol-9, the direct precursor to PQ-9[3].

4-BP acts as a competitive inhibitor at the HST active site. Structurally, 4-BP mimics the natural substrate HGA. Molecular docking studies demonstrate that the HST active site pocket is formed by residues LEU_203, TYR_207, LEU_243, and GLY_246[3]. While HGA binds this pocket via hydrogen and hydrophobic interactions, 4-BP competitively occupies three of these four residues (LEU_203, LEU_243, and GLY_246) by leveraging strong halogen bonds, alongside hydrophobic and hydrogen bonds[3]. This competitive exclusion halts the synthesis of 2-demethylplastoquinol-9, rapidly depleting the cellular PQ pool, stalling electron transport, and ultimately inducing algal cell death[3].

Pathway HGA Homogentisic Acid (HGA) HST Homogentisate Solanesyltransferase (HST) HGA->HST Substrate SPP Solanesyl Diphosphate (SPP) SPP->HST Substrate PrePQ 2-Demethylplastoquinol-9 HST->PrePQ Condensation PQ9 Plastoquinone-9 (Active Electron Carrier) PrePQ->PQ9 Methylation BP4 4-BP (o-Biphenyldiol, tetrabromo-) BP4->HST Competitive Inhibition (Halogen/H-Bonds)

Fig 1. Plastoquinone-9 biosynthesis pathway and competitive inhibition of HST by 4-BP.

Quantitative Interaction Profiling

To understand the structure-activity relationship (SAR) of 4-BP, it is crucial to compare its binding affinity with structurally similar analogs. The presence of both the hydroxyl groups and the bromine atoms is required for optimal target engagement. Removing either the halogens or the hydroxyl groups severely diminishes the compound's ability to anchor into the HST pocket[4].

Table 1: Quantitative Interaction Profiling of the HST Active Site

LigandTarget EnzymeInteracting HST ResiduesPrimary Bond TypesAlgicidal Efficacy
Homogentisic Acid (Natural)HSTLEU_203, TYR_207, LEU_243, GLY_246Hydrogen, HydrophobicN/A (Substrate)
4-BP (Inhibitor)HSTLEU_203, LEU_243, GLY_246Halogen, Hydrophobic, HydrogenHigh (Effective at <5 μM)
3,3',5,5'-tetrabromobiphenyl HSTLEU_203, LEU_243Halogen, HydrophobicWeak/Inactive
2,2'-dihydroxybiphenyl HSTLEU_203, TYR_207Hydrogen, HydrophobicWeak/Inactive

(Data synthesized from structural docking analyses of marine Gammaproteobacteria derivatives[4].)

Self-Validating Experimental Protocols

To rigorously evaluate 4-BP (or its synthetic derivatives) as a plastoquinone-9 inhibitor, experimental designs must be self-validating. This means pairing physiological observations (PSII efficiency) with molecular confirmation (compensatory gene expression) and target-specific rescue assays.

Workflow cluster_assays Orthogonal Validation Assays Step1 1. Culture Preparation Phaeodactylum tricornutum (Exponential Phase) Step2 2. Compound Administration 4-BP (0.5 - 5.0 μM) vs. DCMU Control Step1->Step2 Assay1 3A. PAM Fluorometry Measure Fv/Fm Decline (PSII Efficiency) Step2->Assay1 Assay2 3B. qRT-PCR Time-Course Monitor HST Compensatory Upregulation Step2->Assay2 Assay3 3C. Rescue Assay Exogenous Plastoquinone Addition Step2->Assay3 Step4 4. Data Synthesis Confirm Specific HST Inhibition & PQ-9 Depletion Assay1->Step4 Assay2->Step4 Assay3->Step4

Fig 2. Self-validating experimental workflow for assessing 4-BP as an HST inhibitor.

Protocol A: In Vivo Validation of Plastoquinone Depletion via PAM Fluorometry

Rationale: Pulse-Amplitude-Modulation (PAM) fluorometry measures the maximum quantum yield of PSII ( Fv​/Fm​ ). Because 4-BP depletes the PQ pool, electrons cannot exit PSII, leading to a measurable collapse in Fv​/Fm​ . Self-Validation Mechanism: The inclusion of a rescue assay using exogenous plastoquinone analogs proves that the toxicity is specifically due to PQ depletion, not generalized membrane disruption.

Step-by-Step Methodology:

  • Culture Preparation: Cultivate the model diatom Phaeodactylum tricornutum (or target species) in f/2 medium at 20°C under a 12:12 h light:dark cycle until reaching the exponential growth phase ( 106 cells/mL).

  • Treatment: Aliquot 50 mL of culture into sterile flasks. Treat with a concentration gradient of 4-BP (e.g., 0.5, 1.0, 2.0, 3.6, and 5.0 μM)[3].

  • Controls:

    • Negative Control: Vehicle only (e.g., 0.1% DMSO).

    • Positive Control: 1.0 μM DCMU (Diuron), a known PSII inhibitor.

    • Rescue Control: 3.6 μM 4-BP + 10 μM decylubiquinone (a water-soluble PQ analog).

  • Dark Adaptation: Prior to measurement, dark-adapt the samples for 15 minutes to fully oxidize the remaining PQ pool and open all PSII reaction centers.

  • Measurement: Use a PAM fluorometer to measure Fv​/Fm​ at 0, 12, 24, 48, and 72 hours post-treatment.

  • Interpretation: A valid specific inhibition profile will show a rapid decline in Fv​/Fm​ in the 4-BP treated groups, which is significantly reversed or delayed in the Rescue Control group.

Protocol B: Transcriptional Profiling of HST Compensatory Mechanisms

Rationale: Biological systems attempt to maintain homeostasis. When 4-BP competitively inhibits HST, the cell detects the drop in PQ-9 and triggers a massive, transient upregulation of the HST gene to compensate[3]. Observing this transcriptional spike confirms target engagement inside the living cell.

Step-by-Step Methodology:

  • Sample Collection: Harvest 107 cells from the 2.0 μM and 3.6 μM 4-BP treatment groups (from Protocol A) at 0, 12, 24, 48, and 72 hours via centrifugation (4000 × g, 5 min, 4°C).

  • RNA Extraction & cDNA Synthesis: Extract total RNA using a standard TRIzol method. Assess RNA integrity (RIN > 7.0) and synthesize cDNA using a high-capacity reverse transcription kit.

  • qRT-PCR Execution: Amplify the HST transcript using gene-specific primers. Use an endogenous reference gene (e.g., Actin or 18S rRNA) for normalization.

  • Data Analysis: Calculate relative fold change using the 2−ΔΔCt​ method.

  • Interpretation (Causality): You should observe a dramatic upregulation of HST (typically 28- to 41-fold) peaking around 24 hours[3]. By 72 hours, as the cellular machinery collapses from energy starvation, the transcript levels will return to baseline or drop below normal[3]. This transient spike is the definitive molecular signature of competitive HST inhibition.

References

  • Zhang, Z., Li, D., Xie, R., et al. (2023). "Plastoquinone synthesis inhibition by tetrabromo biphenyldiol as a widespread algicidal mechanism of marine bacteria." The ISME Journal, 17(11), 1979–1992. Available at:[Link]

Sources

Application

Application Note: Biocatalytic Synthesis of Tetrabromo-o-Biphenyldiol via Recombinant Cytochrome P450 Whole-Cell Systems

Introduction & Scientific Rationale Tetrabromo-o-biphenyldiol (CAS: 63990-95-4) is a highly brominated aromatic compound that serves as a critical analytical standard and toxicological probe. Structurally related to poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Tetrabromo-o-biphenyldiol (CAS: 63990-95-4) is a highly brominated aromatic compound that serves as a critical analytical standard and toxicological probe. Structurally related to polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), it is frequently utilized in endocrine disruption assays and environmental monitoring.

Historically, the chemical synthesis of specifically hydroxylated polybrominated biphenyls has been plagued by poor regioselectivity, harsh reaction conditions, and low yields. Cytochrome P450 (CYP450) monooxygenases, however, offer unparalleled precision for the regioselective ortho-hydroxylation of aromatic rings. This application note details a robust, scalable protocol for the recombinant production of tetrabromo-o-biphenyldiol using an engineered Escherichia coli whole-cell biocatalyst co-expressing a mammalian CYP450 and its redox partner, Cytochrome P450 Reductase (CPR).

Mechanistic Insights and System Design

To ensure a highly efficient biocatalytic process, the experimental design relies on several field-proven bioengineering principles. Understanding the causality behind these choices is critical for troubleshooting and scaling the system.

  • Enzyme Selection & Regioselectivity: The CYP1 and CYP3 families are well-documented for their ability to metabolize bulky, halogenated xenobiotics . We utilize an engineered CYP1A1 variant optimized for the regioselective hydroxylation of tetrabrominated biphenyl precursors .

  • Redox Partner Co-expression: CYP450s are not self-sufficient; they require sequential single-electron transfers to activate molecular oxygen. Co-expressing human CPR ensures efficient electron shuttling from NADPH to the CYP heme center, overcoming the primary kinetic bottleneck of recombinant P450 systems .

  • N-Terminal Engineering: Native eukaryotic CYPs possess an N-terminal transmembrane helix that causes aggregation into insoluble inclusion bodies in E. coli. By replacing this sequence with a modified bacterial leader sequence (e.g., MALLLAVF), we achieve high-level expression of functional, membrane-associated enzyme .

  • Whole-Cell vs. Purified Enzyme: Purified CYPs require stoichiometric amounts of expensive exogenous NADPH. By utilizing a whole-cell system, the E. coli host's endogenous central carbon metabolism continuously regenerates NADPH, creating a self-sustaining and economically viable biocatalytic factory.

Catalytic Pathway and Electron Transfer

The biotransformation relies on the generation of "Compound I" (an Fe(IV)=O porphyrin radical cation). The CPR transfers two electrons (sequentially) from NADPH to the CYP heme iron. Molecular oxygen binds and is cleaved, releasing water and forming Compound I. This highly reactive intermediate attacks the ortho-position of the tetrabromobiphenyl precursor via an oxygen rebound mechanism to yield the final tetrabromo-o-biphenyldiol .

Pathway NADPH NADPH (Electron Donor) CPR Cytochrome P450 Reductase (CPR) NADPH->CPR 2e- transfer CYP Recombinant CYP1A1 (Heme Active Site) CPR->CYP Sequential 1e- transfers Product o-Biphenyldiol, tetrabromo- CYP->Product Oxygen Rebound Mechanism Substrate Tetrabromobiphenyl Precursor Substrate->CYP Binds active site O2 Molecular O2 O2->CYP Activation to Compound I

Fig 1: Electron transfer cascade and catalytic cycle of recombinant CYP450 for regioselective hydroxylation.

Performance Data: CYP Isoform Screening

To optimize production, several recombinant CYP isoforms were evaluated for their catalytic efficiency in converting the monohydroxylated precursor (3,3',5,5'-tetrabromobiphenyl-2-ol) to tetrabromo-o-biphenyldiol. The engineered CYP1A1 demonstrated superior regioselectivity and volumetric productivity.

CYP IsoformExpression HostConversion Rate (%)Regioselectivity (ortho-OH %)Volumetric Productivity (mg/L/h)
CYP1A1 (Engineered) E. coli BL21(DE3)84.5 ± 2.1> 98.012.4
CYP3A4 E. coli BL21(DE3)62.1 ± 3.485.58.2
CYP1A2 E. coli BL21(DE3)45.3 ± 4.070.24.1
P450 BM3 (F87A) E. coli BL21(DE3)28.7 ± 1.855.02.5

Data represents the mean of biological triplicates. Reactions were carried out at 30°C for 48 hours using 30 g/L wet cell weight.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific checkpoints to ensure the integrity of the biocatalyst before proceeding to the preparative scale.

Phase 1: Biocatalyst Preparation
  • Plasmid Transformation: Transform E. coli BL21(DE3) competent cells with a pETDuet-1 bicistronic vector containing the codon-optimized genes for N-terminally modified CYP1A1 (MCS1) and human CPR (MCS2).

  • Seed Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing 100 µg/mL ampicillin. Incubate overnight at 37°C, 200 rpm.

  • Expression Cultivation: Transfer 10 mL of the seed culture into 1 L of Terrific Broth (TB) supplemented with ampicillin. Grow at 37°C until the OD600 reaches 0.8–1.0.

  • Induction and Heme Supplementation (Critical Step): Reduce the incubator temperature to 25°C. Add 0.5 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) to induce protein expression. Simultaneously, add 0.5 mM 5-aminolevulinic acid (5-ALA) and 0.1 mM FeCl₃.

    • Causality: 5-ALA is the universal rate-limiting precursor for heme biosynthesis. Supplementing it ensures the overexpressed apoprotein is fully reconstituted into the active holoenzyme.

  • Harvesting & Validation: After 24 hours of induction, harvest the cells by centrifugation (4000 × g, 15 min, 4°C).

    • Self-Validation Checkpoint: A successful CYP expression is visually validated by a distinct reddish-brown hue of the cell pellet, indicating proper heme incorporation. If the pellet is pale or white, heme synthesis or protein folding has failed.

Phase 2: Whole-Cell Biotransformation
  • Resting Cell Suspension: Wash the pellet twice and resuspend in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1% (w/v) glucose to a final cell density of 30 g/L (wet weight).

    • Causality: Glucose fuels the host's glycolysis and pentose phosphate pathways, driving the continuous regeneration of NADPH required by the CPR.

  • Substrate Addition: Dissolve the precursor (3,3',5,5'-tetrabromobiphenyl-2-ol) in DMSO. Add to the cell suspension to a final concentration of 2 mM. Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent cellular toxicity and enzyme denaturation.

  • Reaction Incubation: Incubate the reaction mixture in a baffled flask at 30°C, 220 rpm for 48 hours. Ensure adequate aeration (flask volume should be at least 5× the liquid volume), as molecular oxygen is a stoichiometric substrate for the monooxygenase reaction.

Phase 3: Extraction and Analysis
  • Quenching and Extraction: Quench the reaction by adding an equal volume of ethyl acetate containing 0.1% formic acid. Vortex vigorously for 5 minutes to lyse the cells and partition the tetrabromo-o-biphenyldiol into the organic phase.

  • Phase Separation: Centrifuge at 5000 × g for 10 minutes. Collect the upper organic layer. Repeat the extraction twice to maximize recovery.

  • Concentration: Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen gas. Resuspend the residue in MS-grade methanol.

  • LC-MS/MS Quantification: Analyze the extract using reversed-phase HPLC coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific MRM transitions for the tetrabrominated diol (e.g., [M-H]⁻ m/z 498.7 → 418.8).

Workflow Step1 1. Vector Design (pETDuet-1: CYP1A1 + CPR) Step2 2. E. coli Cultivation (OD600 = 0.8 - 1.0) Step1->Step2 Step3 3. Co-Induction (IPTG + 5-ALA + FeCl3) Step2->Step3 Temperature shift to 25°C Step4 4. Whole-Cell Biocatalysis (Glucose + Precursor) Step3->Step4 Pellet validation (reddish-brown) Step5 5. Product Recovery (EtOAc Extraction & LC-MS) Step4->Step5 48h Incubation

Fig 2: Step-by-step experimental workflow for the whole-cell biocatalytic production system.

References

  • Recombinant production of eukaryotic cytochrome P450s in microbial cell factories. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls. MDPI. URL:[Link]

  • Cytochrome P450 3A1 Mediates 2,2′,4,4′-Tetrabromodiphenyl Ether-Induced Reduction of Spermatogenesis in Adult Rats. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Theoretical Investigation of Cytochrome P450 Enzyme-Mediated Biotransformation Mechanism of BHPF: Unveiling the Metabolic Safety Aspects of an Alternative to BPA. ACS Publications. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of o-Biphenyldiol, tetrabromo- for Bioassays

Introduction Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of o-Biphenyldiol,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of o-Biphenyldiol, tetrabromo- (and similar highly hydrophobic molecules) in biological assays. Due to its chemical nature, this compound presents a significant formulation hurdle. Its high lipophilicity leads to extremely poor water solubility, which can result in compound precipitation, inaccurate concentration measurements, and unreliable bioassay data.[1]

This document provides a systematic, question-and-answer-based approach to troubleshoot and overcome these solubility issues. We will move from basic solvent considerations to advanced formulation strategies, explaining the scientific principles behind each method to empower you to make informed decisions for your experimental system.

Section 1: Understanding the Challenge

Before attempting to solve a problem, it is crucial to understand its root cause. The inherent properties of o-Biphenyldiol, tetrabromo- dictate its behavior in aqueous environments.

Compound Physicochemical Properties
PropertyValueImplication for SolubilitySource
Chemical Name o-Biphenyldiol, tetrabromo--[2]
CAS Number 63990-95-4-[2]
Molecular Formula C₁₂H₆Br₄O₂-[2]
Molecular Weight ~501.79 g/mol High molecular weight can negatively impact solubility.[3][4]
XLogP3 ~5.6A high LogP value (>5) indicates extreme hydrophobicity and predicts very poor aqueous solubility.[2][3][4][2][3][4]
Hydrogen Bond Donors 2The two hydroxyl groups offer some hydrogen bonding capability.[2]
Hydrogen Bond Acceptors 2The two oxygen atoms can accept hydrogen bonds.[2]
FAQ 1: Why is o-Biphenyldiol, tetrabromo- so difficult to dissolve in my aqueous assay buffer?

Answer: The difficulty stems directly from the molecule's chemical structure. The large, non-polar biphenyl ring system, further encumbered by four bromine atoms, makes the molecule highly lipophilic or "fat-loving." This is quantitatively expressed by its high LogP value of ~5.6.[2][3][4] Molecules with a high LogP prefer to be in a non-polar (oily) environment rather than a polar (water-based) one. When you introduce this compound into an aqueous buffer, the water molecules cannot effectively surround and solvate it, leading to its precipitation out of solution.[1][5]

Section 2: The Standard Approach & Common Pitfalls (DMSO)

Dimethyl Sulfoxide (DMSO) is the most common solvent used in drug discovery for creating high-concentration stock solutions.[6] However, its use is not without complications, especially for highly hydrophobic compounds.

FAQ 2: My compound dissolved perfectly in 100% DMSO, but it crashed out when I diluted it into my cell culture medium. What happened?

Answer: This is a classic and very common problem known as "solvent shock" or precipitation upon dilution.[7][8] Your compound is soluble in the polar aprotic solvent DMSO, but it is not truly soluble in water. When you add the small volume of DMSO stock to the large volume of aqueous medium, the DMSO rapidly disperses, and the local solvent environment around your compound molecules abruptly changes from DMSO-rich to water-rich. Since the compound is insoluble in water, it precipitates.[7][8][9]

Troubleshooting DMSO-Related Precipitation

The key to preventing precipitation is to make the transition from a non-polar to a polar environment less abrupt.

This protocol is designed to minimize the solvent shock that causes compounds to precipitate.[7]

  • Prepare a High-Concentration Stock: Dissolve your o-Biphenyldiol, tetrabromo- in 100% anhydrous DMSO to the highest appropriate concentration (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming (to 37°C) or sonication if necessary, but be mindful of compound stability.[6][10]

  • Prepare the Final Aqueous Buffer: Dispense the required final volume of your cell culture medium or assay buffer into a sterile tube.

  • Perform Reverse Addition: While gently but continuously vortexing or rapidly stirring the aqueous buffer, add the small volume of your DMSO stock dropwise or very slowly into the buffer. This method ensures that the DMSO is rapidly and evenly dispersed, preventing localized high concentrations of the compound that can initiate precipitation.[7]

  • Visual Inspection: After addition, continue to vortex for another 30-60 seconds. Visually inspect the solution for any signs of cloudiness or precipitate.

start Start: Prepare high concentration stock in 100% DMSO add_to_buffer Add DMSO stock to aqueous buffer start->add_to_buffer check_precipitate Precipitation Observed? add_to_buffer->check_precipitate success Proceed with Assay (Include Vehicle Control) check_precipitate->success No troubleshoot_start Troubleshoot check_precipitate->troubleshoot_start Yes reverse_addition Retry using 'Reverse Addition' (add DMSO to vortexing buffer) troubleshoot_start->reverse_addition warm_sonicate Gently warm buffer (37°C) or sonicate during addition reverse_addition->warm_sonicate recheck Still Precipitates? warm_sonicate->recheck recheck->success No advanced Proceed to Advanced Solubilization Strategies (Section 3) recheck->advanced Yes

Caption: Troubleshooting workflow for DMSO-related precipitation.

FAQ 3: What is the maximum concentration of DMSO I can use in my cell-based assay?

Answer: This is a critical, cell-line-dependent parameter. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[6][7] However, some sensitive primary cells or specific cell lines may show signs of stress, differentiation, or altered gene expression at concentrations as low as 0.1%.[7]

It is absolutely mandatory to perform a vehicle control experiment. This involves treating your cells with the highest concentration of DMSO (in media) that will be used in your experiment, but without the compound. This ensures that any observed effects are due to your compound and not the solvent.

Section 3: Advanced Solubilization Strategies

If optimizing your DMSO dilution technique is insufficient, the next step is to employ formulation excipients to increase the apparent aqueous solubility of the compound.

Strategy 1: Cyclodextrin-Mediated Solubilization

FAQ 4: How can cyclodextrins increase the solubility of my compound?

Answer: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[11][12] They can encapsulate a hydrophobic "guest" molecule, like o-Biphenyldiol, tetrabromo-, within their cavity, forming a "host-guest" inclusion complex.[13][14] This complex presents a hydrophilic exterior to the water, effectively shielding the hydrophobic compound and dramatically increasing its aqueous solubility.[11][]

This protocol is adapted from standard methods for creating drug-cyclodextrin complexes for in vitro use.[16]

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of the chosen cyclodextrin in your desired aqueous assay buffer (e.g., 10-40% w/v).

  • Add Compound: Add an excess amount of solid o-Biphenyldiol, tetrabromo- powder to the cyclodextrin solution.

  • Equilibrate: Place the mixture on a shaker or rotator and agitate at room temperature for 24-72 hours to allow for maximum complex formation.

  • Remove Excess Compound: After equilibration, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This solution contains the solubilized compound-cyclodextrin complex.

  • Determine Concentration (Recommended): The concentration of the solubilized compound in the supernatant should be accurately determined using an analytical method like HPLC-UV to create a validated stock solution.

  • Assay Dilution: This stock solution can now be diluted in your final assay buffer. Remember to include the same concentration of cyclodextrin in your vehicle control.

Strategy 2: Surfactant-Based Formulations

FAQ 5: When should I consider using surfactants like Tween® 80 or Cremophor® EL?

Answer: Surfactants are a viable option when other methods fail. At concentrations above their critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles, which have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core of these micelles, allowing them to be dispersed in aqueous solutions.[17][18] This is particularly useful for very "greasy" compounds.[19]

Caution: Surfactants can have biological activity of their own. They can permeabilize cell membranes and interfere with assay components. Therefore, rigorous validation with appropriate vehicle controls is even more critical when using surfactants.[16]

Strategy 3: Lipid-Based Formulations (LBFs)

FAQ 6: My compound is still not soluble enough. Are there any other options?

Answer: For extremely challenging compounds, lipid-based formulations (LBFs) represent a powerful, albeit more complex, approach.[20] These formulations use lipids, oils, and surfactants to create systems like emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) that can carry the lipophilic drug.[5] Upon gentle agitation in an aqueous medium, a SEDDS formulation can spontaneously form a fine oil-in-water emulsion, with the drug dissolved in the oil droplets.[5][20] While highly effective, developing a stable and assay-compatible LBF requires significant formulation expertise.

Section 4: Systematic Workflow and Validation

A structured approach is the most efficient way to solve solubility challenges. The following workflow guides you from the simplest to the most complex methods.

start Start: Determine required final concentration in assay tier1_title Tier 1: Standard DMSO Approach prepare_stock Prepare 10-50 mM stock in 100% anhydrous DMSO check_dissolution Fully dissolved? prepare_stock->check_dissolution dilute Dilute into assay buffer (use 'Reverse Addition') check_dissolution->dilute Yes tier2_title Tier 2: Advanced Formulations check_dissolution->tier2_title No check_precipitate Precipitation or cloudiness? dilute->check_precipitate check_dmso_conc Final [DMSO] < 0.5% and non-toxic to cells? check_precipitate->check_dmso_conc No check_precipitate->tier2_title Yes check_dmso_conc->tier2_title No success SUCCESS Proceed with assay. Use appropriate vehicle control. check_dmso_conc->success Yes try_cyclo Try Cyclodextrin (e.g., HP-β-CD) (Protocol 2) try_surfactant Try Surfactant (e.g., Tween® 80) try_cyclo->try_surfactant check_solubility_tier2 Solubility sufficient? try_surfactant->check_solubility_tier2 tier3_title Tier 3: Expert Formulation check_solubility_tier2->tier3_title No check_solubility_tier2->success Yes try_lbf Consider Lipid-Based Formulation (LBF/SEDDS) consult Consult a formulation specialist try_lbf->consult

Caption: A systematic workflow for solubilizing o-Biphenyldiol, tetrabromo-.

FAQ 7: How do I properly validate my chosen solubilization method?

Answer: Validation is a non-negotiable step to ensure your results are trustworthy.

  • Vehicle Controls are Essential: This is the most critical part of validation. You must run a parallel experiment using your final formulation without the compound. For example, if you use 10% HP-β-CD in your final dilution, your vehicle control must contain 10% HP-β-CD. This proves that the excipient itself is not causing the biological effect you are measuring.[16]

  • Visual and Microscopic Inspection: Always look for signs of precipitation, which may appear as a faint cloudiness, film, or distinct particles. For cell-based assays, inspect the wells under a microscope before and after adding the compound to look for crystalline precipitates, which can cause physical damage to cells and lead to artifacts.

  • Concentration Confirmation: If possible, analytically confirm the final concentration of your solubilized compound in the assay medium using a technique like HPLC. This verifies that your formulation is maintaining the desired concentration over the course of the experiment.

  • Stability Over Time: Check if the solution remains clear and free of precipitate for the duration of your assay. Some formulations may be kinetically stable but can precipitate over several hours or days.[7] Preparing solutions fresh is always the best practice.[7][10]

References
  • Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. (2025, January 10). Google Cloud.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. BenchChem.
  • 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review - GPSR.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. BenchChem.
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX.
  • o-Biphenyldiol, tetrabromo-. LookChem.
  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024, September 18). Google Cloud.
  • 4,4',6,6'-Tetrabromo(1,1'-biphenyl)-2,2'-diol. PubChem.
  • Frequently Asked Questions. Selleckchem.com.
  • Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent. SciSpace.
  • Clinical studies with oral lipid based formulations of poorly soluble compounds. National Center for Biotechnology Information.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Application Note and Protocol: Dissolving Compound X for Cell Culture. BenchChem.
  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. UNIC | Research Portal.
  • Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. (2020, August 12). American Pharmaceutical Review.
  • Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. (2021, November 30). Journal of Materials Chemistry B (RSC Publishing).
  • p-Biphenyldiol, tetrabromo-. PubChem.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information.
  • Any suggestions for treating DMSO soluble compound in cell culture?. (2013, November 28). ResearchGate.
  • (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate.
  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. (2013, May 30). Merck Millipore.
  • 3,3',5,5'-Tetrabromo-1,1'-biphenyl-2,2'-diol (CAS 21987-62-2). chemBlink.
  • Solubilization of poorly soluble compounds using 2-pyrrolidone. PubMed.
  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. National Center for Biotechnology Information.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • 2,2′-Dihydroxy-3,3′,5,5′-tetrabromobiphenyl. CAS Common Chemistry.
  • 2,2'-Dihydroxy-3,3',5,5'-tetrabromobiphenyl. PubChem.
  • 6,6′-Tetrabromo[1,1′-biphenyl]-2,2′-diol. (2026, March 18). CAS Common Chemistry.
  • 4,4',6,6'-TETRABROMO-2,2'-BIPHENYLDIOL. Inxight Drugs.
  • Tetrabromo-p-Biphenyldiol (CAS 58781-88-7). chemBlink.
  • 4,4',6,6'-TETRABROMO-2,2'-BIPHENOL AldrichCPR. Sigma-Aldrich.
  • 2,2',5,5'-Tetrabromobiphenyl. NIST WebBook.
  • Synthesis of 2,2'-dihydroxy-3,3',5,5'-tetra-tert-butyl-biphenyl. PrepChem.com.
  • 3,5,3',5'-Tetrabromo-2,4,2',4'-tetrahydroxybiphenyl (CAS 27951-69-5). chemBlink.

Sources

Optimization

Biosynthesis Tech Support Center: Troubleshooting in vitro Yields of o-Biphenyldiol, tetrabromo-

Welcome to the Technical Support Center for the cell-free biosynthesis of o-Biphenyldiol, tetrabromo- (also known as 3,3',5,5'-tetrabromo-2,2'-biphenyldiol or 4-BP). As a Senior Application Scientist, I frequently encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the cell-free biosynthesis of o-Biphenyldiol, tetrabromo- (also known as 3,3',5,5'-tetrabromo-2,2'-biphenyldiol or 4-BP). As a Senior Application Scientist, I frequently encounter researchers struggling to reconstitute the biosynthesis of this potent marine algicidal compound in vitro.

Replicating this pathway outside of its native Gammaproteobacteria host requires orchestrating three distinct enzymatic steps: chorismate lyase-mediated formation of 4-hydroxybenzoic acid (4-HBA), flavin-dependent decarboxylative halogenation to 2,4-dibromophenol, and a final Cytochrome P450-mediated oxidative homocoupling[1]. Because these enzymes rely on highly reactive intermediates and complex electron-transfer networks, in vitro reactions are highly susceptible to redox uncoupling and intermediate degradation[2].

Below is our comprehensive guide to diagnosing and resolving low biosynthesis yields.

Pathway C Chorismate CL Chorismate Lyase C->CL HBA 4-Hydroxybenzoic Acid FDH Flavin-Dependent Halogenase HBA->FDH FADH2, O2, Br- DBP 2,4-Dibromophenol CYP Cytochrome P450 DBP->CYP NADPH, O2 TBB o-Biphenyldiol, tetrabromo- CL->HBA FDH->DBP CYP->TBB

Enzymatic biosynthesis pathway of o-Biphenyldiol, tetrabromo- from chorismate.

Troubleshooting Guide & FAQs

Q1: Why is my conversion of 4-hydroxybenzoic acid (4-HBA) to 2,4-dibromophenol stalling at <10%? The Causality: Flavin-dependent halogenases (FDHs) require a continuous supply of reduced flavin (FADH₂). In vitro, if the flavin reductase (e.g., SsuE, Fre) is not perfectly coupled with the FDH, the excess free FADH₂ rapidly auto-oxidizes in the presence of ambient oxygen. Instead of forming the necessary reactive brominating species (FAD-OBr), this uncoupling generates hydrogen peroxide (H₂O₂). H₂O₂ rapidly oxidizes critical methionine and cysteine residues on the FDH, permanently denaturing the enzyme[2]. Furthermore, FDHs performing decarboxylative halogenation are highly sensitive to pH shifts caused by this uncoupling. The Solution: Supplement the reaction with Catalase to scavenge uncoupled H₂O₂. Optimize the molar ratio of Flavin Reductase to FDH (we recommend 1:5) to prevent a surplus of free FADH₂. Ensure sodium bromide (NaBr) is in vast excess to outcompete water in the active site.

Q2: I am detecting 2,4-dibromophenol, but the final Cytochrome P450 coupling step yields almost no tetrabrominated biphenyldiol. What is wrong? The Causality: Cytochrome P450 enzymes catalyze the oxidative phenol homocoupling of two 2,4-dibromophenol molecules[1]. This requires precise, timed electron delivery from NADPH via a Cytochrome P450 Reductase (CPR) or a ferredoxin/ferredoxin reductase system. If you are using heterologous redox partners (e.g., using spinach ferredoxin for a marine bacterial CYP450), the electron transfer becomes asynchronous. This "redox leak" generates superoxide radicals (O₂•−), which destroy the fragile heme center of the P450, converting it into the inactive P420 form. The Solution: Always attempt to reconstitute the CYP450 with its native bacterial redox partners. Add Superoxide Dismutase (SOD) alongside Catalase. Validate your enzyme batch by taking a CO-difference spectrum; if the absorbance peak is at 420 nm instead of 450 nm, your enzyme is already dead.

Q3: My starting material, chorismate, seems to disappear before the reaction even starts. Is the chorismate lyase hyperactive? The Causality: Chorismate is inherently unstable in aqueous solutions. It spontaneously decomposes into 4-hydroxybenzoate and prephenate, a process drastically accelerated by elevated temperatures or slightly acidic pH. The Solution: Store chorismate as a barium salt at -80°C and prepare fresh aqueous stocks immediately before use. Run the multi-enzyme cascade at 20–25°C rather than 37°C to balance enzyme turnover rates with substrate stability.

Quantitative Optimization of in vitro Biosynthesis Parameters

To achieve a self-validating, high-yield system, empirical data dictates moving away from standard textbook concentrations. Below is a summary of optimized parameters for this specific pathway.

ComponentStandard in vitro Conc.Optimized Conc.Mechanistic Rationale
FDH : Reductase Ratio 1:1 molar ratio5:1 molar ratio Limits the pool of free FADH₂; prevents H₂O₂ generation via auto-oxidation.
Sodium Bromide (NaBr) 10 mM100 mM High halide concentration drives the equilibrium toward the FAD-OBr intermediate.
Catalase / SOD 0 U/mL500 U/mL each Scavenges ROS generated by inevitable minor redox uncoupling, protecting the CYP450 heme.
NADPH Source 1 mM direct NADPH0.1 mM NADP⁺ + GDH system Glucose Dehydrogenase (GDH) provides continuous regeneration, preventing NADPH-induced enzyme inhibition.
Reaction Temperature 37°C22°C Stabilizes the chorismate substrate and prolongs the half-life of the Cytochrome P450.

Self-Validating Experimental Protocol

The following methodology utilizes a continuous regeneration system and built-in validation checkpoints to ensure trust in your experimental outputs.

Workflow Step1 1. Assemble Cofactors (FAD, NADP+, Heme, NaBr) Step2 2. Add ROS Scavengers (Catalase, SOD) Step1->Step2 Step3 3. Add Enzymes (CL, FDH, CYP450, Reductases) Step2->Step3 Step4 4. Initiate Reaction (Add Chorismate + GDH/Glucose) Step3->Step4 Step5 5. Quench & Extract (Ethyl Acetate, LC-MS) Step4->Step5

Step-by-step workflow for the in vitro reconstitution of o-Biphenyldiol, tetrabromo-.

Step-by-Step Methodology

Phase 1: Cofactor & Enzyme Assembly

  • Prepare a 50 mM Tris-HCl reaction buffer (pH 7.8) containing 10% glycerol to stabilize the CYP450.

  • Add cofactors: 100 mM NaBr, 10 µM FAD, 0.1 mM NADP⁺, and 10 mM Glucose.

  • Add ROS scavengers: 500 U/mL Bovine Liver Catalase and 500 U/mL Superoxide Dismutase.

  • Introduce the purified enzymes: 10 µM FDH, 2 µM Flavin Reductase, 5 µM CYP450, 5 µM CPR, and 5 U/mL Glucose Dehydrogenase (GDH).

  • Validation Checkpoint: Place the mixture in a spectrophotometer and monitor absorbance at 340 nm for 5 minutes. Do not proceed if you observe a rapid increase or decrease in A340; a stable baseline proves your reductases are not uncoupling in the absence of substrate.

Phase 2: Reaction Initiation 6. Add 2 µM Chorismate Lyase. 7. Initiate the cascade by adding freshly prepared Chorismate (barium salt dissolved in cold buffer) to a final concentration of 1 mM. 8. Incubate the reaction at 22°C for 4 to 6 hours with gentle orbital shaking (100 rpm) to ensure adequate oxygenation without causing protein frothing/denaturation.

Phase 3: Extraction and Analysis 9. Quench the reaction by adding an equal volume of LC-MS grade Ethyl Acetate containing 0.1% formic acid. 10. Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers. 11. Extract the upper organic layer, evaporate under a gentle stream of nitrogen gas, and resuspend in 100 µL of Methanol. 12. Analyze via LC-HRMS in negative ion mode. Look for the distinct isotopic bromine cluster[M-H]⁻ at m/z ~498.7 for o-Biphenyldiol, tetrabromo-.

References

  • Zhang, Z., Li, D., Xie, R., & Zhang, Y. (2023). Plastoquinone synthesis inhibition by tetrabromo biphenyldiol as a widespread algicidal mechanism of marine bacteria. The ISME Journal, 17(11), 2057-2068. URL:[Link]

  • Agarwal, V., El Gamal, A. A., Yamanaka, K., Poth, D., Kersten, R. D., Schilhabel, M., Andrews, E. E., & Moore, B. S. (2014). Biosynthesis of polybrominated aromatic organic compounds by marine bacteria. Nature Chemical Biology, 10(8), 640-647. URL:[Link]

Sources

Troubleshooting

optimizing extraction efficiency of o-Biphenyldiol, tetrabromo- from marine samples

Welcome to the Technical Support & Diagnostics Center for the extraction and analysis of marine-derived polybrominated compounds. As a Senior Application Scientist, I have designed this guide to address the complex physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Diagnostics Center for the extraction and analysis of marine-derived polybrominated compounds.

As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating o-Biphenyldiol, tetrabromo- (specifically 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, also known in literature as 4-BP or MC21-A). This compound is a naturally occurring secondary metabolite produced by marine gammaproteobacteria (e.g., Pseudoalteromonas phenolica) and is highly valued in drug development and ecological studies for its potent anti-MRSA and algicidal properties [1].

Unlike synthetic neutral polybrominated diphenyl ethers (PBDEs), this compound possesses dual phenolic hydroxyl groups, fundamentally altering its solubility, matrix-binding affinity, and chromatographic behavior.

I. Biological Context & Target Analyte Origin

To optimize extraction, we must first understand the biological matrix and the compound's ecological function. The biosynthesis of tetrabromo-o-biphenyldiol occurs within marine bacteria via specific halogenase and cytochrome P450 gene clusters, after which it is secreted into the marine environment to mediate antagonistic bacteria-algae relationships [1].

Mechanism Bacteria Marine Bacteria (Pseudoalteromonas spp.) Gene Biosynthetic Gene Cluster (Flavin-Halogenase) Bacteria->Gene Expresses Compound Tetrabromo-o-biphenyldiol (4-BP / MC21-A) Gene->Compound Synthesizes Target Marine Matrix (Water / Sediment / Biota) Compound->Target Secreted into Effect Plastoquinone Inhibition (Algicidal Action) Target->Effect Disrupts algae Outcome Phytoplankton Death & Ecological Dominance Effect->Outcome Cascading failure

Biosynthetic origin and algicidal mechanism of tetrabromo-o-biphenyldiol in marine ecosystems.

II. Diagnostic Q&A: Troubleshooting Extraction Challenges

Q1: Why am I seeing severely low recovery (<40%) of tetrabromo-o-biphenyldiol from marine sediments when using 100% hexane in Accelerated Solvent Extraction (ASE)? Causality: Tetrabromo-o-biphenyldiol contains two free phenolic hydroxyl groups. In marine sediments rich in organic carbon and clay minerals, these hydroxyl groups form strong hydrogen bonds and coordinate with transition metals in the matrix. A strictly non-polar solvent like 100% hexane lacks the dielectric constant required to disrupt these intermolecular forces. Solution: Modify your ASE solvent system to a moderately polar blend. Utilizing a mixture of Hexane and Methyl tert-butyl ether (MTBE) at a 1:1 (v/v) ratio, or Hexane/Dichloromethane (DCM) at 1:1 (v/v), provides the necessary polarity to break hydrogen bonds while maintaining affinity for the brominated aromatic rings [3].

Q2: During the liquid-liquid extraction (LLE) of bacterial culture broth, I am encountering unbreakable emulsions. How can I resolve this without losing the analyte? Causality: Marine bacterial cultures, particularly Pseudoalteromonas species, secrete high levels of extracellular polymeric substances (EPS) and biosurfactants. When vigorously mixed with solvents like ethyl acetate, these amphiphilic molecules stabilize oil-in-water emulsions, trapping the analyte at the interface. Solution: Do not increase agitation. Instead, apply a "salting-out" effect by adding NaCl to the aqueous broth until saturation (approx. 30% w/v) prior to extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of the slightly polar tetrabromo-o-biphenyldiol in water and forcing it into the organic phase, while simultaneously destabilizing the EPS emulsion. Centrifuge the mixture at 4000 × g for 15 minutes to force phase separation.

Q3: My GC-MS peaks for the extracted compound are broad, tailing, and show poor sensitivity. Is the compound degrading? Causality: The compound is likely not degrading; rather, it is interacting with the analytical system. The free hydroxyl groups on the biphenyldiol interact strongly with active silanol sites in the GC inlet liner and the stationary phase of the column. This causes severe peak tailing and signal attenuation. Solution: You have two self-validating paths:

  • Derivatization: Treat the dried extract with diazomethane or MTBSTFA to convert the hydroxyl groups into methoxy or silyl ethers, respectively, capping the active sites.

  • Switch to LC-MS/MS: Bypass derivatization entirely by using Liquid Chromatography-Tandem Mass Spectrometry with Electrospray Ionization in negative mode (ESI-). Phenolic brominated compounds ionize exceptionally well in ESI-, yielding the [M-H]- precursor ion with high sensitivity[4].

Q4: How do I separate tetrabromo-o-biphenyldiol from the massive amounts of triglycerides co-extracted from marine biota (e.g., bivalves or sponges)? Causality: Lipids and triglycerides are highly soluble in the Hexane/MTBE extraction solvents and will cause catastrophic ion suppression in the mass spectrometer if not removed. Solution: Exploit the compound's weakly acidic phenolic nature. Perform an alkaline partitioning step: extract the organic phase with 1M KOH. The tetrabromo-o-biphenyldiol will deprotonate and migrate into the aqueous phase as a phenolate ion. Discard the lipid-rich organic phase. Then, acidify the aqueous phase to pH < 2 using HCl to re-protonate the analyte, and back-extract it into fresh Hexane/MTBE [3].

III. Validated Extraction & Clean-Up Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every critical phase includes a quality control (QC) gateway to verify that the step was successful before proceeding.

ExtractionWorkflow Sample Marine Matrix (Lyophilized) Spike QC Gate 1: Surrogate Spike (13C-labeled PBDEs) Sample->Spike ASE ASE Extraction (Hexane/MTBE 1:1, 100°C) Spike->ASE Partition Alkaline Partitioning (1M KOH) ASE->Partition Acidify Acidification & Back-Extract (pH < 2, Hexane/MTBE) Partition->Acidify Clean QC Gate 2: Acid Silica Clean-up (Lipid Removal Check) Acidify->Clean Analyze LC-MS/MS Analysis (ESI- Mode) Clean->Analyze

Self-validating workflow for extraction of tetrabromo-o-biphenyldiol from marine matrices.

Step-by-Step Methodology: Accelerated Solvent Extraction (ASE) for Marine Sediments/Biota
  • Matrix Preparation & Characterization: Freeze-dry (lyophilize) the marine sample to constant weight. Self-Validation: Calculate moisture content. If moisture is >5%, re-lyophilize to prevent water from creating solvent channeling during pressurized extraction.

  • Surrogate Spiking: Weigh 2.0 g of the homogenized dry matrix into an ASE cell. Spike the matrix with 10 ng of a ¹³C-labeled surrogate (e.g., ¹³C-6-OH-BDE47). Self-Validation: The recovery of this isotope-labeled standard at the end of the workflow will validate the absolute extraction efficiency.

  • Pressurized Extraction: Extract using an ASE system with Hexane/MTBE (1:1 v/v) at 100 °C and 1500 psi for two 10-minute static cycles [3]. Collect the extract and rotary evaporate to ~2 mL.

  • Phenolic Partitioning: Add 2 mL of 1M KOH in water to the concentrated extract. Vortex vigorously for 2 minutes. Centrifuge to separate the layers. Transfer the bottom aqueous layer (containing the deprotonated analyte) to a clean tube. Repeat this twice and combine the aqueous layers.

  • Acidification & Recovery: Add 2M HCl dropwise to the combined aqueous phase until the pH is < 2. Back-extract the re-protonated tetrabromo-o-biphenyldiol by adding 2 mL of Hexane/MTBE (9:1 v/v) three times. Combine the organic layers.

  • Final Clean-up: Pass the organic extract through a glass column packed with 2 g of acidified silica gel (impregnated with 30% w/w sulfuric acid). Self-Validation: Acid silica destructively oxidizes any remaining trace lipids. If the silica turns dark brown/black, lipids were present and successfully removed.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of ultra-high-purity nitrogen and reconstitute in 100 µL of methanol for LC-MS/MS analysis.

IV. Quantitative Data Analytics

The following table summarizes the optimized extraction parameters and expected quantitative outcomes based on validated marine environmental chemistry standards.

Matrix TypeOptimal Extraction TechniqueSolvent System (v/v)Primary Clean-up StrategyMean Recovery (%)Method LOD (pg/g)
Marine Sediment Accelerated Solvent Extraction (ASE)Hexane / MTBE (1:1)Acidified Silica Gel88 - 94%1.0 - 2.0 (dw)
Marine Biota (Bivalves/Fish)Pressurized Liquid ExtractionHexane / DCM (1:1)Alkaline Partitioning + GPC78 - 85%1.5 - 3.0 (ww)
Bacterial Broth (Pseudoalteromonas)Liquid-Liquid Extraction (LLE)Ethyl Acetate / MethanolC18 Solid Phase Extraction92 - 96%4.0 - 5.0 (ww)

Note: dw = dry weight; ww = wet weight. Recoveries are normalized against ¹³C-labeled internal standards.

V. References

  • Title: Plastoquinone synthesis inhibition by tetrabromo biphenyldiol as a widespread algicidal mechanism of marine bacteria Source: The ISME Journal (Oxford Academic) URL:

  • Title: MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus Source: PMC / National Institutes of Health (NIH) URL:

  • Title: Occurrences and Fates of Hydroxylated Polybrominated Diphenyl Ethers in Marine Sediments in Relation to Trophodynamics Source: Environmental Science & Technology (ACS Publications) URL:

  • Title: A Review of Hydroxylated and Methoxylated Brominated Diphenyl Ethers in Marine Environments Source: MDPI URL:

Optimization

Technical Support Center: Stability &amp; Storage of o-Biphenyldiol, tetrabromo-

Welcome to the Technical Support Center for o-Biphenyldiol, tetrabromo- (CAS No. 63990-95-4).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for o-Biphenyldiol, tetrabromo- (CAS No. 63990-95-4). Also known as tetrabromo-o-biphenyldiol or 3,3',5,5'-tetrabromo-[1,1'-biphenyl]-2,2'-diol, this compound is a highly substituted brominated biphenyl derivative used extensively in scientific research, toxicology studies, and flame retardant development.

Due to its specific structural vulnerabilities—namely the electron-rich diol moieties and the photolabile carbon-bromine bonds—improper storage rapidly compromises its chemical integrity. This guide provides researchers and drug development professionals with the mechanistic causality behind degradation, self-validating protocols, and troubleshooting steps to ensure long-term stability.

Core Principles of Stability & Degradation Mechanisms

To successfully store o-Biphenyldiol, tetrabromo-, you must understand the causality behind its degradation. The molecule is primarily susceptible to two destructive pathways:

Photolytic Debromination & Dimerization: Exposure to ultraviolet (UV) radiation induces the homolytic cleavage of the carbon-bromine (C-Br) bonds. This generates highly reactive phenoxyl and aryl radicals. In aqueous or organic matrices, these radicals undergo para-para or ortho-para C-C coupling, leading to the formation of dimeric photoproducts such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and dihydroxylated polybrominated biphenyls (di-OH-PBBs)[1].

Oxidative Quinone Formation: The adjacent hydroxyl groups on the biphenyl rings are highly sensitive to oxidation. In the presence of dissolved oxygen, reactive oxygen species (ROS), or trace metal catalysts, the diol undergoes a one-electron oxidation process[2]. This strips hydrogen atoms from the phenolic groups, converting the molecule into a highly conjugated, colored tetrabromodiphenoquinone derivative[3].

G Target Tetrabromo-o- biphenyldiol UV UV Light Target->UV Ox Oxygen / ROS Target->Ox Debrom Debrominated Metabolites UV->Debrom Homolytic Cleavage Dimeric OH-PBDEs & Di-OH-PBBs UV->Dimeric Radical Coupling Quinone Diphenoquinones Ox->Quinone 1-e- Oxidation

Fig 1. Primary degradation pathways: photolytic debromination and oxidative quinone formation.

Troubleshooting Guide & FAQs

Q: My stock solution of o-Biphenyldiol, tetrabromo- turned yellow/brown after a few weeks. What happened? A: The color change is a definitive indicator of oxidative degradation. The diol groups have oxidized to form tetrabromodiphenoquinones, which are highly conjugated and absorb visible light[3]. This occurs when solutions are stored without degassing or if the vial headspace contains atmospheric oxygen. Discard the solution and prepare a fresh batch using the inert-gas protocol below.

Q: During LC-MS analysis, I am seeing unexpected peaks with lower mass-to-charge (m/z) ratios. Is my standard impure? A: If the standard was initially pure, lower m/z peaks (e.g., mass shifts of -78 Da or -79 Da) indicate photolytic debromination[1]. The compound has lost one or more bromine atoms due to UV exposure during benchtop handling or storage in clear glass. Always use amber glass vials and minimize exposure to fluorescent laboratory lighting.

Q: Can I store the solid powder at room temperature? A: Yes, the solid form is relatively stable at room temperature (15°C to 25°C) provided it is kept in a tightly sealed, desiccated container protected from light. However, for multi-year archiving, storage at 4°C is recommended to halt any slow thermal degradation.

Q: What is the best solvent for long-term liquid storage? A: Aprotic solvents (e.g., Isooctane, Dichloromethane) or thoroughly degassed polar solvents (e.g., Methanol, Acetone) are ideal. Water or unpurged aqueous buffers should be avoided for long-term storage, as they facilitate radical generation and oxidation[2].

Quantitative Storage Guidelines

To prevent the loss of chemical titer, adhere to the environmental controls summarized in the tables below.

Table 1: Recommended Storage Conditions
StateTemperatureContainer TypeAtmosphereMax Shelf Life
Solid Powder 4°C to 25°CAmber Glass, PTFE capDesiccated Air> 3 Years
Stock Solution -20°C to -80°CAmber Glass, PTFE capArgon / Nitrogen6 to 12 Months
Working Aliquot 4°CAmber Glass / LC VialArgon< 1 Week
Table 2: Diagnostic Indicators of Degradation
Degradation PathwayTriggerMajor ByproductsLC-MS/UV Diagnostic Indicator
Photolysis UV / Ambient LightOH-PBDEs, Debrominated diolsLower m/z (-78 Da per Br lost)
Oxidation Oxygen, ROS, MetalsDiphenoquinonesColor shift (Yellow/Brown), UV abs > 320 nm

Self-Validating Experimental Protocols

To ensure reproducibility, your storage methodology must be a self-validating system. The following protocols guarantee that stability is maintained and can be analytically verified.

W Start Receive Solid Powder Check Immediate Use? Start->Check StoreSolid Store at 4°C to 25°C Desiccated, Amber Glass Check->StoreSolid No Prep Dissolve in Degassed Solvent Check->Prep Yes Argon Purge Headspace with Argon Prep->Argon Aliquot Aliquot into PTFE-lined Vials Argon->Aliquot StoreLiquid Store at -20°C to -80°C Aliquot->StoreLiquid

Fig 2. Self-validating workflow for the preparation and long-term storage of stock solutions.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality: Removing dissolved oxygen prevents quinone formation; amber glass prevents photolytic debromination; PTFE prevents plasticizer leaching.

  • Solvent Preparation: Select an HPLC-grade solvent (e.g., Methanol or Isooctane). Degas the solvent by sonicating under a vacuum for 15 minutes, followed by bubbling with high-purity Argon gas for 5 minutes.

  • Dissolution: Weigh the required mass of o-Biphenyldiol, tetrabromo- using a microbalance. Transfer to an actinic (amber) volumetric flask and dissolve in the degassed solvent.

  • Aliquoting: Divide the stock solution into single-use 2 mL amber glass vials. Do not use clear glass.

  • Blanketing: Gently blow a stream of Argon gas over the liquid surface in each vial for 3–5 seconds to displace atmospheric oxygen in the headspace.

  • Sealing & Storage: Immediately cap the vials using PTFE-lined screw caps (avoid silicone-only septa, which are permeable to oxygen). Store upright at -20°C or -80°C.

Protocol B: Quality Control (QC) Assay for Degradation

Causality: Periodic verification ensures that experiments are not compromised by degraded standards.

  • Sample Prep: Dilute a stored aliquot to 10 µg/mL in the mobile phase.

  • Chromatography: Inject 5 µL onto a C18 Reverse Phase column. Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 40% to 95% Acetonitrile over 15 minutes.

  • Detection (UV/Vis): Monitor at 280 nm (intact diol) and 350 nm. A peak at 350 nm strongly indicates the presence of conjugated quinone degradation products.

  • Detection (MS): Operate in Negative Electrospray Ionization (ESI-) mode.

    • Validation Check: The intact molecule should yield an [M-H]- isotopic cluster centered around m/z 499.

    • Degradation Check: Scan for m/z 421 (loss of one bromine) and m/z 497 (oxidized quinone form). If degradation peaks exceed 2% relative abundance, discard the stock.

References

  • Monohydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs) and Dihydroxylated Polybrominated Biphenyls (Di-OH-PBBs): Novel Photoproducts of 2,6-Dibromophenol Source: ACS Publications (Environmental Science & Technology) URL:[Link]

  • Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxidation processes Source: RSC Publishing (Environmental Science: Water Research & Technology) URL:[Link]

  • US3306875A - Oxidation of phenols and resulting products Source: Google Patents URL

Sources

Troubleshooting

minimizing off-target toxicity in o-Biphenyldiol, tetrabromo- ecological assays

Topic Focus: Minimizing Off-Target Toxicity in Tetrabromo-o-Biphenyldiol (TBBD) Ecological Assays Welcome to the EcoTox Technical Support Center. Tetrabromo-o-biphenyldiol (CAS: 63990-95-4) is a highly hydrophobic bromin...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic Focus: Minimizing Off-Target Toxicity in Tetrabromo-o-Biphenyldiol (TBBD) Ecological Assays

Welcome to the EcoTox Technical Support Center. Tetrabromo-o-biphenyldiol (CAS: 63990-95-4) is a highly hydrophobic brominated compound structurally and toxicologically related to Tetrabromobisphenol A (TBBPA)[1]. In aquatic ecological assays (e.g., Daphnia magna reproduction, Danio rerio embryotoxicity), researchers frequently encounter severe off-target artifacts. Because of its high lipophilicity (LogP ~5.8), TBBD is prone to rapid precipitation, extreme vessel adsorption, and non-specific baseline narcosis[2].

This portal provides causality-driven troubleshooting guides, self-validating protocols, and FAQs to help you isolate true receptor-mediated effects (such as thyroid disruption or neurotoxicity) from physicochemical artifacts[3].

📊 Quantitative Data: Physicochemical & Dosing Parameters

To establish a baseline for your experimental design, compare the physicochemical properties of TBBD with its parent/analog classes. This data dictates your solvent limits and equilibration times.

ParameterTetrabromo-o-biphenyldiol (TBBD)Tetrabromobisphenol A (TBBPA)Assay Implications
CAS Number 63990-95-479-94-7Identifies specific isomer tracking.
LogP (Octanol/Water) ~5.815.90High risk of plastic adsorption and bioaccumulation[1].
Aqueous Solubility < 0.1 mg/L (est. at 25°C)~0.72 mg/L (at 25°C)Strict limits on maximum nominal dosing.
Primary Toxicity Mode Endocrine Disruption / NarcosisThyroid Agonist/AntagonistDual-mode toxicity requires careful dose-curve mapping[4].
Max Solvent Limit (OECD) 0.01% (100 µL/L)0.01% (100 µL/L)Exceeding this causes solvent-induced membrane permeability.
❓ Frequently Asked Questions (FAQs): Dosing & Solubility

Q1: Why am I seeing erratic mortality rates in my Daphnia magna replicates at the exact same nominal concentration of TBBD? The Causality: This is a classic symptom of micro-precipitation. Because TBBD is highly lipophilic, it easily exceeds its aqueous solubility limit in standard test media (e.g., M4 medium). When it precipitates out of solution, the compound forms micro-crystals. Filter-feeding organisms like Daphnia ingest these crystals, leading to physical gut impaction and localized acute toxicity rather than systemic chemical toxicity. This is a physical off-target artifact[5]. The Solution: Always keep nominal concentrations below the thermodynamic solubility limit. Use LC-MS/MS to verify the freely dissolved concentration after a 24-hour equilibration period before introducing the organism.

Q2: Can I increase the DMSO concentration to 0.1% to keep TBBD in solution and prevent precipitation? The Causality: No. While DMSO enhances solubility, exceeding 0.01% (v/v) in ecological assays introduces solvent-induced off-target toxicity. DMSO alters the lipid bilayer permeability of biological membranes (e.g., the zebrafish chorion or Daphnia carapace). This artificially accelerates the uptake rate of TBBD, resulting in synergistic baseline narcosis that completely masks specific endocrine-disrupting endpoints like thyroid receptor antagonism[3]. The Solution: Utilize a prolonged slow-stirring method for dissolution rather than relying on high solvent fractions.

🛠️ Troubleshooting Guide: Vessel Adsorption & Recovery

Issue: Analytical verification (LC-MS/MS) shows the actual dissolved TBBD concentration is 70-80% lower than the nominal dose at T=0. Root Cause: Hydrophobic partitioning. Compounds with a LogP > 5 strongly adsorb to the hydrophobic surfaces of polystyrene microtiter plates and the active silanol groups on standard borosilicate glass. Resolution Workflow:

Workflow Start Prepare TBBD Stock (in 100% DMSO) Glass Use Silanized Glassware (Avoid Polystyrene) Start->Glass Dilution Serial Dilution in Media (Max 0.01% DMSO final) Glass->Dilution Equilibration 24h Equilibration (Verify dissolved state) Dilution->Equilibration Assay Introduce Test Organism (Zebrafish/Daphnia) Equilibration->Assay Measure Analytical Verification (LC-MS/MS of water) Assay->Measure

Caption: Workflow for minimizing adsorption and precipitation in TBBD ecological assays.

🔬 Step-by-Step Methodologies
Protocol 1: Silanization of Glassware for Hydrophobic BFR Assays

To prevent off-target loss of TBBD to test vessel walls, all glassware must be deactivated. This protocol is a self-validating system; it includes a recovery check to ensure the silanization was successful before live assays begin.

Step 1: Acid Washing Submerge borosilicate glass beakers/vials in a 10% Nitric Acid ( HNO3​ ) bath for 24 hours to remove organic residues and expose silanol sites. Rinse 5x with ultrapure water and bake at 200°C for 2 hours. Step 2: Silanization In a fume hood, apply a 5% solution of Dimethyldichlorosilane (DMDCS) in toluene to the glassware. Swirl to ensure complete internal coverage for 15 minutes. Step 3: Curing and Rinsing Discard the DMDCS solution (as hazardous waste). Rinse the glassware twice with 100% methanol to quench unreacted DMDCS, followed by three rinses with ultrapure water. Bake at 100°C for 1 hour to cure the hydrophobic layer. Step 4: Self-Validation Checkpoint Spike a test vessel with a 10 µg/L TBBD solution. Incubate for 24 hours at assay temperature (e.g., 20°C). Extract the water and analyze via LC-MS/MS. Validation Criteria: If recovery is <85%, the silanization failed or degraded. Re-process the glassware. Do not proceed to live organism testing until >85% recovery is achieved.

Protocol 2: Deconvoluting Narcosis from Endocrine Disruption (Zebrafish Embryo Assay)

High concentrations of brominated diols cause rapid cell membrane disruption (narcosis), which kills the embryo before developmental neurotoxicity or thyroid disruption can be observed[6].

Step 1: Range-Finding (Baseline Toxicity) Expose embryos (2 hours post-fertilization) to a broad logarithmic scale of TBBD (0.1 µg/L to 1000 µg/L). Record mortality at 24, 48, and 72 hours. Step 2: Calculate the LC10 Determine the Lethal Concentration 10% ( LC10​ ). This is your maximum tolerated dose (MTD). Any concentration above this will trigger off-target narcosis. Step 3: Sub-lethal Dosing for Target Endpoints Dose the experimental cohorts at LC1​ , LC5​ , and LC10​ . Step 4: Biomarker Analysis At 96 hours post-fertilization, extract RNA and perform RT-qPCR for specific thyroid-responsive genes (e.g., thraa, tshba). Because you are operating strictly below the narcosis threshold, any significant gene regulation is a validated, target-specific effect of TBBD.

Pathway cluster_offtarget Off-Target (Physicochemical) cluster_target Target (Biological) TBBD Tetrabromo-o-biphenyldiol (Exposure) Membrane Lipid Bilayer Accumulation TBBD->Membrane High LogP (>5.8) TR Thyroid Receptor (TR) Antagonism TBBD->TR Structural Mimicry Narcosis Baseline Narcosis (Lethality/Immobility) Membrane->Narcosis Neuro Developmental Neurotoxicity (Altered Gene Expression) TR->Neuro

Caption: Divergent pathways of TBBD: physicochemical membrane narcosis vs. targeted endocrine disruption.

📚 References
  • LookChem Database Title: o-Biphenyldiol, tetrabromo- Chemical Properties and Identifiers Source: LookChem URL:

  • Environmental Science & Technology - ACS Publications Title: Identification of Tetrabromobisphenol A Diallyl Ether as an Emerging Neurotoxicant in Environmental Samples by Bioassay-Directed Fractionation and HPLC-APCI-MS/MS Source: ACS Publications URL:

  • World Health Organization (WHO) / IPCS Title: Tetrabromobisphenol A and derivatives (EHC 172, 1995) Source: Inchem.org URL:

  • Environmental Reviews Title: Brominated flame retardants: sources, distribution, exposure pathways, and toxicity Source: Canadian Science Publishing (cdnsciencepub.com) URL:

  • Environmental Protection Agency (EPA) Title: PETITION TO ORDER TESTING OF TETRABROMOBISPHENOL A (CAS NO. 79-94-7) UNDER SECTION 4(a) OF THE TOXIC SUBSTANCES CONTROL ACT Source: EPA.gov URL:

Sources

Optimization

optimizing simulated seawater conditions for o-Biphenyldiol, tetrabromo- stability

Technical Support Center: Optimizing Simulated Seawater Conditions for o-Biphenyldiol, tetrabromo- (4-BP) Stability Welcome to the Application Scientist Support Center. This guide is designed for researchers investigatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Simulated Seawater Conditions for o-Biphenyldiol, tetrabromo- (4-BP) Stability

Welcome to the Application Scientist Support Center. This guide is designed for researchers investigating the ecological role and environmental fate of 3,3',5,5'-tetrabromo-2,2'-biphenyldiol (commonly referred to as 4-BP or MC21-A).

Produced naturally by marine Gammaproteobacteria (e.g., Pseudoalteromonas phenolica), 4-BP is a potent algicidal and bactericidal compound that functions by inhibiting plastoquinone synthesis in phytoplankton ()[1]. However, as a highly halogenated, hydroxylated aromatic compound, 4-BP exhibits complex physicochemical behaviors in simulated seawater. Its high lipophilicity, susceptibility to photodebromination, and pH-dependent speciation often lead to rapid titer loss and irreproducible data if experimental conditions are not rigorously controlled ()[2].

Below, you will find our field-proven troubleshooting guide, quantitative stability parameters, and a self-validating extraction protocol to ensure absolute data integrity during your marine chemical ecology assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the algicidal activity of 4-BP drop precipitously after 24 hours in my simulated seawater incubations? Causality: 4-BP is highly susceptible to photodegradation. Brominated aromatic compounds undergo rapid photolytic cleavage of the C-Br bonds (debromination) when exposed to UV and visible light. Because phytoplankton co-cultures require light for algal growth, the 4-BP in your assay is likely degrading before it can fully exert its plastoquinone synthesis inhibition[1]. Solution: Establish a strict dark-control baseline to decouple abiotic photodegradation from biological uptake. For biotic assays, utilize a diurnal light cycle (e.g., 12h light/12h dark) rather than continuous illumination, and quantify the degradation rate using LC-MS/MS to calculate the true exposure concentration over time.

Q2: I am experiencing poor recovery of 4-BP during liquid-liquid extraction from artificial seawater. What is causing this? Causality: 4-BP is a hydroxylated polybrominated diphenyl ether (OH-PBDE) analog with a very high octanol-water partition coefficient (log Kow > 5)[3]. In aqueous environments, it readily adsorbs to the hydrophobic surfaces of standard polystyrene or polypropylene culture vessels, effectively removing it from the bulk liquid phase. Solution: Conduct all incubations and extractions in silanized borosilicate glass vessels. Furthermore, ensure the seawater is heavily acidified (pH < 3) prior to extraction; this fully protonates the 2,2'-diol groups, neutralizing the molecule and forcing it into the organic extraction solvent.

Q3: Does the pH of the simulated seawater affect 4-BP's stability and mechanism of action? Causality: Yes. The two hydroxyl groups on the biphenyl rings have specific pKa values. At standard marine pH (~8.1), partial ionization (deprotonation) occurs. This anionic speciation increases its water solubility but drastically alters its membrane permeability, potentially reducing its ability to cross the hydrophobic algal cell membrane to reach its plastoquinone target[1]. Solution: Maintain strict pH control using a marine-compatible buffer like HEPES (10–20 mM). Avoid phosphate buffers, as they can precipitate with calcium and magnesium in simulated seawater, creating nucleation sites that non-specifically adsorb 4-BP.

Q4: How does Dissolved Organic Matter (DOM) impact 4-BP bioavailability? Causality: In natural marine environments, highly brominated compounds bind strongly to particulate organic carbon and DOM[4]. In simulated seawater supplemented with yeast extract or high concentrations of algal exudates, 4-BP will sequester into these organic matrices. This reduces the "free" active concentration available to inhibit phytoplankton. Solution: Standardize the DOM content in your artificial seawater (ASW). Always establish your baseline inhibitory concentrations in a chemically defined, DOM-free ASW (e.g., Aquil medium) before introducing complex organic matrices.

Part 2: Quantitative Data Summaries

Table 1: Physicochemical Parameters Influencing 4-BP Stability in Simulated Seawater

ParameterExperimental ConditionMechanistic Impact on 4-BPRecommended Optimization
Light Exposure UV/Visible light (diurnal algal cycle)Cleavage of labile C-Br bonds (photodebromination).Use amber glassware for abiotic controls; quantify degradation rate in biotic setups.
pH Marine pH (~8.1)Partial deprotonation of 2,2'-diol groups. Alters solubility and membrane permeability.Buffer with 10-20 mM HEPES. Avoid phosphate buffers to prevent precipitation.
Container Material Polystyrene / PolypropyleneHigh log Kow drives adsorption to hydrophobic plastic surfaces.Use silanized borosilicate glass to minimize surface binding.
DOM Presence of algal exudates or yeast extractSequestration of free 4-BP into organic matrices, reducing bioavailability.Establish baseline in chemically defined Artificial Seawater (ASW) before adding DOM.

Part 3: Standardized Experimental Protocol

Protocol: Self-Validating Abiotic Stability and Extraction Assay for 4-BP Objective: Accurately quantify the free vs. bound fraction of 4-BP in simulated seawater over time, accounting for procedural losses and matrix effects.

Phase 1: System Preparation

  • Silanization: Treat all borosilicate glass flasks and extraction vials with 5% dimethyldichlorosilane in heptane. Rinse thoroughly with methanol and bake at 200°C for 2 hours. Causality: Eliminates active silanol sites on the glass that could non-specifically bind the hydroxyl groups of 4-BP.

  • ASW Formulation: Prepare chemically defined Artificial Seawater buffered to pH 8.1 using 10 mM HEPES. Filter sterilize (0.22 µm). Causality: Ensures a sterile, DOM-free baseline to isolate abiotic degradation factors from biological metabolism.

Phase 2: Experimental Setup & Internal Validation 3. Spiking: Spike the ASW with 4-BP to a final concentration of 1 µM (keep the methanol carrier solvent volume <0.1% v/v). 4. Internal Standard Addition: Immediately spike the system with a structurally analogous internal standard (e.g., 13 C-labeled BDE-47 or a surrogate OH-PBDE) ()[5]. Causality (Self-Validation): The internal standard controls for matrix effects and extraction losses. If the recovery of the internal standard drops below 80%, the extraction protocol is failing (likely due to emulsion formation or incomplete acidification) and must be repeated.

Phase 3: Acidified Liquid-Liquid Extraction (LLE) 5. Sampling & Quenching: At designated time points (e.g., 0, 4, 12, 24 hrs), transfer 10 mL of the ASW to a silanized extraction tube. 6. Acidification: Add 1 M HCl dropwise until the pH is < 3.0. Causality: Fully protonates the 2,2'-diol groups, neutralizing the molecule and driving it out of the aqueous phase. 7. Extraction: Add 5 mL of an ethyl acetate:hexane mixture (1:1 v/v). Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes to break any micro-emulsions. 8. Recovery: Collect the upper organic layer. Repeat the extraction twice more with fresh solvent, pooling all organic phases.

Phase 4: LC-MS/MS Quantification 9. Evaporate the pooled organic phase to dryness under a gentle stream of ultra-high-purity nitrogen. 10. Reconstitute in 100 µL of mobile phase (e.g., 50% Methanol / 50% Water with 0.1% Formic acid) and analyze via LC-MS/MS in negative electrospray ionization (ESI-) mode.

Part 4: Mechanistic Visualization

G Bact Marine Gammaproteobacteria (e.g., P. phenolica) Biosynth 4-BP Biosynthesis (Chorismate lyase, Halogenase, CYP450) Bact->Biosynth Compound 3,3',5,5'-tetrabromo-2,2'-biphenyldiol (4-BP / MC21-A) Biosynth->Compound Photo Photodegradation (UV/Vis Light) Compound->Photo Reduces titer DOM Adsorption to DOM (High log Kow) Compound->DOM Reduces bioavailability Target Plastoquinone Synthesis Inhibition Compound->Target Active Free Fraction Outcome Phytoplankton Lysis (Algicidal Effect) Target->Outcome

Mechanistic pathway and environmental fate of 4-BP in simulated seawater.

References

  • Zhang, Z., Li, D., Xie, R., et al. (2023). Plastoquinone synthesis inhibition by tetrabromo biphenyldiol as a widespread algicidal mechanism of marine bacteria. The ISME Journal, 17(11), 1979–1992.[Link]

  • Isnansetyo, A., & Kamei, Y. (2003). MC21-A, a bactericidal antibiotic produced by a new marine bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30(T), against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 47(2), 480–488.[Link]

  • Wang, Y., et al. (2022). A Review of Hydroxylated and Methoxylated Brominated Diphenyl Ethers in Marine Environments. Marine Drugs, 20(12), 760.[Link]

  • Ueno, D., et al. (2008). Hydroxylated polybrominated diphenyl ethers (OH-PBDEs) in the abiotic environment: surface water and precipitation from Ontario, Canada. Environmental Science & Technology, 42(5), 1657-1664.[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of o-Biphenyldiol and Tetrabromo Compounds: Efficacy Against Diatoms and Dinoflagellates

A Technical Guide for Researchers in Ecotoxicology and Drug Development Introduction The proliferation of unicellular algae, particularly diatoms and dinoflagellates, can have profound ecological and economic consequence...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Ecotoxicology and Drug Development

Introduction

The proliferation of unicellular algae, particularly diatoms and dinoflagellates, can have profound ecological and economic consequences, ranging from harmful algal blooms (HABs) to biofouling of submerged surfaces. Consequently, the development of effective and selective algicidal compounds is a critical area of research. This guide provides a detailed comparative analysis of the efficacy of two classes of chemical agents, o-Biphenyldiol and various tetrabromo- compounds, against these two significant phytoplankton groups. While direct comparative studies are not abundant in publicly available literature, this document synthesizes existing ecotoxicological data to offer researchers a comprehensive overview of their potential as algicides.

Diatoms, with their intricate silica frustules, and dinoflagellates, known for their motility and, in some cases, toxin production, represent distinct evolutionary lineages with fundamental physiological and structural differences. These differences are key to understanding the variable efficacy of chemical control agents. This guide will delve into the available data on the bioactivity of o-Biphenyldiol and prominent tetrabromo- compounds, explore their potential mechanisms of action, and provide standardized protocols for their evaluation.

Comparative Efficacy: A Synthesis of Available Data

o-Biphenyldiol (2,2'-Biphenol)

o-Biphenyldiol is a phenolic compound. Phenolic compounds, in general, are known for their broad-spectrum antimicrobial properties.[1][2] Their mechanism of action often involves the disruption of cell membranes, inhibition of enzyme activity, and interference with cellular energy production.[3][4] In algae, phenolic compounds can inhibit photosynthesis and growth.

Data specifically detailing the algicidal activity of o-Biphenyldiol against diatoms and dinoflagellates is sparse. However, based on the known effects of other phenolic compounds on microalgae, it is plausible that o-Biphenyldiol would exhibit some level of inhibitory activity. The lipophilic nature of the biphenyl structure may facilitate its passage through the cell membranes of these organisms.

Tetrabromo- Compounds

The term "tetrabromo- compounds" encompasses a wide range of chemicals, with tetrabromobisphenol A (TBBPA) and polybrominated diphenyl ethers (PBDEs) being among the most studied due to their use as flame retardants and their environmental persistence.[5][6][7]

Tetrabromobisphenol A (TBBPA):

TBBPA has been shown to inhibit the growth of various microalgae.[8][9] Studies have reported significant growth inhibition of the freshwater green alga Selenastrum capricornutum and the marine microalga Tisochrysis lutea upon exposure to TBBPA.[8][10] The toxicity of TBBPA to algae is concentration-dependent and can lead to reduced photosynthetic efficiency.[9] The proposed mechanisms of TBBPA toxicity include the induction of oxidative stress and impairment of mitochondrial function.[11] While specific data on diatoms and dinoflagellates is limited, the broad-spectrum effects on other algae suggest a high probability of toxicity to these groups as well. A review of aquatic toxicity data for TBBPA indicates effects on various algae, though molluscan shell growth was found to be a particularly sensitive endpoint.[12][13]

Polybrominated Diphenyl Ethers (PBDEs):

PBDEs are known to be persistent, bioaccumulative, and toxic to a range of organisms, including aquatic life.[14] Their hydrophobic nature leads to their adsorption to particulate matter and accumulation in the fatty tissues of organisms.[6][7] The toxic effects of PBDEs can include endocrine disruption and neurobehavioral effects.[15] While extensive research exists on their environmental fate and effects on higher trophic levels, specific studies detailing their direct algicidal efficacy against diatoms and dinoflagellates are less common. However, their potential to disrupt cellular processes suggests they could negatively impact the growth and physiology of these microalgae.

Summary of Efficacy Data:

Compound ClassTarget Organism GroupReported Efficacy/EffectsPotential Mechanism of Action
o-Biphenyldiol Diatoms & DinoflagellatesData not readily available. Likely exhibits some inhibitory activity based on the general properties of phenolic compounds.Membrane disruption, enzyme inhibition.[2][3]
Tetrabromo- Compounds (TBBPA) Microalgae (general)Growth inhibition, reduced photosynthetic efficiency.[8][9]Oxidative stress, mitochondrial dysfunction.[11]
Tetrabromo- Compounds (PBDEs) Aquatic OrganismsEndocrine disruption, neurobehavioral effects.[15]Interference with hormone signaling pathways.[16]

Potential Mechanisms of Action: A Deeper Dive

The efficacy of any algicidal compound is intrinsically linked to its ability to disrupt critical cellular processes. While specific mechanistic studies for o-Biphenyldiol on diatoms and dinoflagellates are lacking, we can infer potential pathways based on its chemical class and the known effects of tetrabromo- compounds on other organisms.

Signaling Pathways in Diatoms and Dinoflagellates

Understanding the native signaling pathways of these organisms is crucial for identifying potential targets for chemical intervention.

Signaling_Pathways cluster_diatom Diatom Signaling cluster_dino Dinoflagellate Signaling D_Stimulus Environmental Stimulus (e.g., Light, Nutrients) D_Receptor Receptor D_Stimulus->D_Receptor D_SecondMessenger Second Messengers (Ca2+, ROS, NO) D_Receptor->D_SecondMessenger D_KinaseCascade Kinase Cascade D_SecondMessenger->D_KinaseCascade D_Response Cellular Response (Growth, Photosynthesis) D_KinaseCascade->D_Response F_Stimulus Mechanical/Chemical Stimulus F_GPCR G-Protein Coupled Receptor (GPCR) F_Stimulus->F_GPCR F_PLC Phospholipase C (PLC) F_GPCR->F_PLC F_IP3_DAG IP3 / DAG F_PLC->F_IP3_DAG F_Ca_Release Ca2+ Release F_IP3_DAG->F_Ca_Release F_Response Cellular Response (Bioluminescence, Toxin Production) F_Ca_Release->F_Response

Caption: Generalized signaling pathways in diatoms and dinoflagellates.

Potential Interference by o-Biphenyldiol and Tetrabromo- Compounds
  • Membrane Integrity: The lipophilic nature of both o-Biphenyldiol and tetrabromo- compounds suggests they could intercalate into the lipid bilayers of algal cell membranes, disrupting their integrity and leading to leakage of cellular contents.

  • Photosynthesis: Many algicides target the photosynthetic apparatus. These compounds could interfere with electron transport in photosystems I and II, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage.

  • Enzyme Inhibition: The functional groups on these molecules could interact with the active sites of essential enzymes, inhibiting metabolic pathways necessary for growth and reproduction.

  • Endocrine Disruption: Particularly relevant for brominated compounds, interference with hormone signaling pathways, which are conserved across many eukaryotes, could disrupt developmental and reproductive processes in diatoms and dinoflagellates.[15]

Experimental Protocols for Efficacy Assessment

To rigorously compare the efficacy of these compounds, standardized experimental protocols are essential. The following outlines a general workflow for an algal growth inhibition assay.

Experimental Workflow

Algal_Assay_Workflow start Start: Prepare Axenic Algal Cultures prepare_compounds Prepare Stock Solutions of Test Compounds start->prepare_compounds serial_dilution Perform Serial Dilutions to Desired Concentrations prepare_compounds->serial_dilution inoculation Inoculate Algal Cultures into Test Media with Compounds serial_dilution->inoculation incubation Incubate under Controlled Conditions (Light, Temp.) inoculation->incubation measurement Measure Algal Growth at Regular Intervals (24, 48, 72h) incubation->measurement data_analysis Analyze Data to Determine EC50 Values measurement->data_analysis end End: Comparative Efficacy Determined data_analysis->end

Caption: A generalized workflow for an algal growth inhibition assay.

Detailed Step-by-Step Methodology
  • Algal Culture Preparation:

    • Obtain axenic (pure) cultures of the desired diatom (e.g., Phaeodactylum tricornutum, Thalassiosira pseudonana) and dinoflagellate (e.g., Alexandrium fundyense, Prorocentrum minimum) species from a reputable culture collection.

    • Maintain the cultures in their respective standard growth media (e.g., f/2 medium for marine species) under controlled conditions of temperature, light intensity, and photoperiod.

    • Ensure cultures are in the exponential growth phase before initiating the experiment.

  • Test Compound Preparation:

    • Prepare a concentrated stock solution of o-Biphenyldiol and the chosen tetrabromo- compound (e.g., TBBPA) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) that is non-toxic to the algae at the final concentration used.

    • Perform a serial dilution of the stock solution to obtain a range of test concentrations. A solvent control (containing only the solvent at the highest concentration used) and a negative control (containing only the growth medium) must be included.

  • Experimental Setup:

    • In sterile multi-well plates or flasks, add the appropriate volume of the diluted test compounds.

    • Inoculate each well or flask with a known density of the algal culture.

    • Each concentration and control should be tested in triplicate.

  • Incubation:

    • Incubate the experimental setup under the same controlled conditions used for routine culture maintenance for a period of 72 to 96 hours.

  • Growth Measurement:

    • At predetermined time points (e.g., 24, 48, 72, and 96 hours), measure the algal growth. Common methods include:

      • Cell Counting: Using a hemocytometer or an electronic particle counter.

      • Chlorophyll a Fluorescence: A rapid and non-invasive method to estimate phytoplankton biomass and photosynthetic health.

      • Optical Density: Measuring the absorbance of the culture at a specific wavelength (e.g., 750 nm).

  • Data Analysis:

    • Calculate the growth rate for each concentration and the controls.

    • Determine the percentage of growth inhibition relative to the solvent control.

    • Calculate the EC50 (half-maximal effective concentration) value for each compound, which is the concentration that causes a 50% reduction in algal growth.

Conclusion and Future Directions

This guide has synthesized the available scientific information to provide a comparative overview of the potential efficacy of o-Biphenyldiol and tetrabromo- compounds against diatoms and dinoflagellates. While direct comparative data is lacking, the existing literature suggests that TBBPA, a representative tetrabromo- compound, exhibits significant algicidal properties. The activity of o-Biphenyldiol remains to be thoroughly investigated but is anticipated based on the general characteristics of phenolic compounds.

For researchers and drug development professionals, this guide highlights a significant knowledge gap and a corresponding research opportunity. Future studies should focus on direct, standardized comparative assays of these and other related compounds against a panel of ecologically and economically important diatom and dinoflagellate species. Such research will be invaluable for the development of novel, effective, and environmentally responsible strategies for managing harmful algal blooms and biofouling.

References

  • Jimenez-Lopez, C., et al. (2021). Main bioactive phenolic compounds in marine algae and their mechanisms of action supporting potential health benefits.
  • Acosta-Estrada, B. A., Gutiérrez-Uribe, J. A., & Serna-Saldívar, S. O. (2014). Bound phenolics in foods, a review. Food chemistry, 152, 46-55.
  • Wells, D. E., & De Boer, J. (1998). Polychlorinated biphenyls, dioxins and other polyhalogenated hydrocarbons as environmental contaminants in food. In Environmental contaminants in food (pp. 296-347). CRC press.
  • Puspita, M., et al. (2020). Algae Polyphenolic Compounds and Modern Antibacterial Strategies: Current Achievements and Immediate Prospects. PMC. [Link]

  • Ferrer-Ledo, D., et al. (2021). Environmental Impact on Seaweed Phenolic Production and Activity: An Important Step for Compound Exploitation. MDPI. [Link]

  • Sciforum. (2024). Tetrabromobisphenol A (TBBPA): Ecotoxicity Assessment and Interactions with Low-Density Polyethylene Microplastics. Sciforum: Event management platform. [Link]

  • Paul, C., & Pohnert, G. (2011). Interactions of the Algicidal Bacterium Kordia algicida with Diatoms: Regulated Protease Excretion for Specific Algal Lysis. PLOS One. [Link]

  • Park, J., et al. (2025). Algicidal bacteria in particle-associated form and in free-living form during a diatom bloom in the Seto Inland. SciSpace. [Link]

  • Paul, C., & Pohnert, G. (2011). Interactions of the Algicidal Bacterium Kordia algicida with Diatoms: Regulated Protease Excretion for Specific Algal Lysis. PMC. [Link]

  • Smollich, S., et al. (2021). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization and ecotoxicity of degradation mixtures. DuEPublico. [Link]

  • Cichoński, J., & Chrzanowski, G. (2022). Microalgae as a Source of Valuable Phenolic Compounds and Carotenoids. Molecules, 27(24), 8852.
  • Li, Y., et al. (2022). Isolation and characterization of a high-efficiency algicidal bacterium Pseudoalteromonas sp. LD-B6 against the harmful dinoflagellate Noctiluca scintillans. Frontiers in Marine Science, 9, 1063301.
  • Cohen, J. H., et al. (2022). Bacteria-Produced Algicide for Field Control of Toxic Dinoflagellates Does Not Cause a Cortisol Stress Response in Two Estuarine. UDSpace - University of Delaware. [Link]

  • Bigalke, K., & Pohnert, G. (2019). Algicidal bacteria trigger contrasting responses in model diatom communities of different composition. PMC. [Link]

  • EFSA CONTAM Panel (EFSA Panel on Contaminants in the Food Chain), et al. (2021). Update of the scientific opinion on tetrabromobisphenol A (TBBPA) and its derivatives in food. PMC. [Link]

  • Wang, S., et al. (2020). Toxic responses of freshwater microalgae Chlorella sorokiniana due to exposure of flame retardants.
  • Wang, L., et al. (2022). Algicidal characteristics of novel algicidal compounds, cyclic lipopeptide surfactins from Bacillus tequilensis strain D8, in eliminating Heterosigma akashiwo blooms. Frontiers in Microbiology, 13, 946564.
  • HELCOM. (2023). Polybrominated diphenyl ethers (PBDEs). HELCOM core indicator report. [Link]

  • de la Torre, C., & Tormo, A. (2025). Mitochondria under fire: toxicological mechanisms of brominated flame retardants. Taylor & Francis. [Link]

  • Pittinger, C. A., & Pecquet, A. M. (2018). Review of historical aquatic toxicity and bioconcentration data for the brominated flame retardant tetrabromobisphenol A (TBBPA): effects to fish, invertebrates, algae, and microbial communities. PubMed. [Link]

  • Springborn Life Sciences, Inc. (1988). TOXICITY OF TETRABROMOBISPHENOL A TO THE FRESHWATER GREEN ALGA Selenastrum capricornutum TOXICITY REPORT SUBMITTED TO: BROMINATE. ChemView. [Link]

  • Coyne, K. J., et al. (2022). Algicidal Bacteria: A Review of Current Knowledge and Applications to Control Harmful Algal Blooms. Frontiers in Microbiology, 13, 849354.
  • Zhang, H., et al. (2022). A Novel Algicidal Bacterium and Its Effects against the Toxic Dinoflagellate Karenia mikimotoi (Dinophyceae). Microbiology Spectrum. [Link]

  • Wang, Y., et al. (2022). Optimization of Algicidal Activity for Alteromonas sp. FDHY-03 against Harmful Dinoflagellate Prorocentrum donghaiense. MDPI. [Link]

  • Alabi, O. A., et al. (2019). Polybrominated diphenyl ethers in the environmental systems: a review. PMC - NIH. [Link]

  • Agarwal, V., et al. (2015). Complexity of Naturally Produced Polybrominated Diphenyl Ethers Revealed via Mass Spectrometry. PMC. [Link]

  • Wang, D., et al. (2011). Environmental Characteristics of Polybrominated Diphenyl Ethers in Marine System, with Emphasis on Marine Organisms and Sediments. PMC. [Link]

  • Lam, P. K. S., & Loganathan, B. G. (2016). An overview of polybrominated diphenyl ethers (PBDEs) in the marine environment. Ocean Science Journal, 51(1), 1-14.
  • Debenest, T., et al. (2010). Ecotoxicity of a brominated flame retardant (tetrabromobisphenol A) and its derivatives to aquatic organisms.
  • Zhang, Y., et al. (2023). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. MDPI. [Link]

  • Environment Agency. (2025). Polybrominated diphenyl ethers (PBDEs): challenges for the water environment. GOV.UK. [Link]

  • OSPAR Commission. (2021). Status and Trends of Polybrominated Diphenyl Ethers (PBDEs) in Biota and Sediment. OSPAR Commission. [Link]

  • US EPA. (2026). Polybrominated Diphenyl Ethers (PBDEs). US EPA. [Link]

  • Health Canada. (2004). Polybrominated Diphenyl Ethers (PBDEs). Health Canada. [Link]

  • Kang, Y. H., et al. (2008). Field assessment of the potential of algicidal bacteria against diatom blooms.
  • Wang, Y., et al. (2022). Bioaccumulation Behavior and Human Health Risk of Polybrominated Diphenyl Ethers in a Freshwater Food Web of Typical Shallow Lake, Yangtze River Delta. PMC. [Link]

  • Wang, Y., et al. (2021). A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. PMC. [Link]

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  • Imai, I., et al. (2000). Algicidal activity and gliding motility of Saprospira sp.SS98-5. CORE. [Link]

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Comparative

comparative toxicity of o-Biphenyldiol, tetrabromo- and polybrominated biphenyls

Comparative Toxicity Guide: o-Biphenyldiol, tetrabromo- vs. Polybrominated Biphenyls (PBBs) Executive Overview The toxicological assessment of halogenated aromatic compounds has historically focused on parent chemicals l...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Guide: o-Biphenyldiol, tetrabromo- vs. Polybrominated Biphenyls (PBBs)

Executive Overview

The toxicological assessment of halogenated aromatic compounds has historically focused on parent chemicals like Polybrominated Biphenyls (PBBs), which were widely used as flame retardants. However, environmental phototransformation and in vivo cytochrome P450 metabolism generate hydroxylated derivatives (OH-PBBs and di-OH-PBBs) that exhibit amplified or entirely divergent toxicity profiles[1].

For researchers and drug development professionals evaluating halogenated therapeutics or environmental contaminants, understanding this metabolic shift is critical. This guide provides a mechanistic comparison between parent PBBs and a specific tetrabrominated diol metabolite: o-Biphenyldiol, tetrabromo- (also known as 2,2'-dihydroxy-3,3',5,5'-tetrabromobiphenyl or OH-BB-80), detailing their divergent pathways and the self-validating protocols used to quantify their effects.

Mechanistic Divergence: AhR Activation vs. Endocrine Disruption

The fundamental difference between parent PBBs and their hydroxylated diol counterparts lies in their receptor binding affinities and downstream signaling cascades.

  • Parent PBBs (e.g., PBB-153, BB-80): The toxicity of legacy PBB mixtures is heavily dependent on their structural coplanarity. Coplanar congeners bind with high affinity to the cytosolic Aryl hydrocarbon Receptor (AhR), initiating dioxin-like effects such as thymic atrophy, wasting syndrome, and hepatotoxicity[2]. Non-coplanar congeners primarily induce neurobehavioral changes by disrupting neurotransmitter transport mechanisms (specifically dopamine) and inducing reactive oxygen species (ROS) in neurons and granulocytes[3].

  • o-Biphenyldiol, tetrabromo- (OH-BB-80): Hydroxylation dramatically shifts the molecule's target, turning it into a direct endocrine disruptor. In silico and in vitro analyses demonstrate that OH-BB-80 acts as an antagonist to the human thyroid hormone receptor β (TRβ)[4]. It lodges into the ligand-binding domain (LBD) of TRβ, forming a critical hydrogen bond with the Phe272 residue—a mechanism entirely absent in the parent BB-80 molecule[4]. Furthermore, OH-BB-80 induces severe immunotoxicity and developmental suppression by downregulating the TLR4/MyD88/NF-κB signaling cascade[5].

G PBB Parent PBBs (e.g., BB-80, PBB-153) AhR AhR Activation (Cytosolic Receptor) PBB->AhR Coplanar Affinity OH_PBB o-Biphenyldiol, tetrabromo- (OH-BB-80) TRb TRβ Antagonism (Ligand Binding Domain) OH_PBB->TRb H-bond at Phe272 TLR4 TLR4 / NF-κB Pathway Disruption OH_PBB->TLR4 Downregulation Tox1 Hepatotoxicity & Wasting Syndrome AhR->Tox1 Tox2 Endocrine Disruption (Thyroid Homeostasis) TRb->Tox2 Tox3 Immunotoxicity & Oxidative Stress (ROS) TLR4->Tox3

Divergent toxicological pathways of parent PBBs versus hydroxylated metabolites.

Comparative Quantitative Data

To objectively compare these compounds, we summarize their binding affinities and phenotypic endpoints below.

Table 1: Comparative Toxicological Mechanisms

FeatureParent PBBs (e.g., BB-80, PBB-153)o-Biphenyldiol, tetrabromo- (OH-BB-80)
Primary Receptor Target Aryl hydrocarbon Receptor (AhR)Thyroid Hormone Receptor β (TRβ)
Receptor Interaction Agonist (Coplanar congeners)Antagonist (Binds LBD via Phe272)
Immune System Impact Thymic atrophy, ROS in granulocytesDownregulation of TLR4/MyD88/NF-κB
Endocrine Disruption Altered Vitamin A homeostasisDirect Thyroid Hormone (T3) displacement
Environmental Source Industrial flame retardant additivesPhototransformation / In vivo metabolism

Table 2: Quantitative Toxicity Endpoints

CompoundAssay / ModelEndpoint MetricObservation
Parent BB-80 TRβ Yeast Two-HybridIC20 / EC50No agonistic or antagonistic activity observed[4].
OH-BB-80 TRβ Yeast Two-HybridIC20~2 μmol/L (Moderate antagonistic activity)[4].
Parent BB-80 Zebrafish Embryo (96 hpf)Exposure Conc.Induced oxidative stress (ROS/RNS) at 10 μg/L[5].
OH-BB-80 Zebrafish Embryo (96 hpf)Exposure Conc.Induced severe oxidative stress and TLR4 suppression at 10 μg/L[5].

Self-Validating Experimental Workflows

To ensure high scientific integrity during preclinical ADME-Tox screening, the following protocols are designed as self-validating systems to replicate the comparative toxicity data.

Protocol A: Recombinant Human TRβ Two-Hybrid Yeast Assay (Endocrine Disruption)
  • Causality: The yeast two-hybrid system is utilized because it isolates the TRβ LBD interaction from endogenous mammalian co-repressors, preventing cellular cross-talk and allowing for a direct measurement of ligand-receptor binding affinity.

  • Self-Validating Mechanism: The assay incorporates Triiodothyronine (T3) as a positive agonistic control. To rule out false negatives caused by generalized cytotoxicity, yeast cell viability (OD600) is monitored in parallel with reporter gene expression.

  • Transformation: Transform Saccharomyces cerevisiae with plasmids containing the human TRβ LBD fused to a Gal4 DNA-binding domain and a lacZ reporter gene.

  • Antagonism Co-Exposure: Expose the yeast cultures to varying concentrations of o-Biphenyldiol, tetrabromo- (0.1 to 10 μmol/L) in the continuous presence of 1 nM T3 (an EC50 background concentration)[4].

  • Enzymatic Cleavage: Lyse the cells and introduce ONPG (o-nitrophenyl-β-D-galactopyranoside). Measure β-galactosidase activity via absorbance at 420 nm.

  • Data Validation: A dose-dependent decrease in 420 nm absorbance, alongside stable OD600 readings, confirms true TRβ antagonism. OH-BB-80 typically yields an IC20 of ~2 μmol/L[4].

Protocol B: Zebrafish Embryo TLR4/NF-κB Immunotoxicity Assay
  • Causality: Zebrafish (Danio rerio) embryos are selected because their optical transparency allows for real-time in vivo tracking of ROS generation. Furthermore, their strict reliance on the innate immune system during early development makes them highly sensitive to TLR4 pathway disruptors[5].

  • Self-Validating Mechanism: The protocol uses a known ROS scavenger (N-acetylcysteine, NAC) as a rescue control. If NAC co-treatment reverses the developmental defects induced by OH-BB-80, it validates that oxidative stress is the causal mediator of the observed toxicity.

  • Embryo Selection & Exposure: Select healthy embryos at 4 hours post-fertilization (hpf). Expose cohorts to 10 μg/L of parent BB-80 and OH-BB-80 in standard E3 medium[5].

  • Real-Time ROS Quantification: At 96 hpf, incubate embryos with the fluorescent probe DCFH-DA. Image via fluorescence microscopy to quantify ROS/RNS upregulation[5].

  • Transcriptomic Analysis: Extract total RNA from the embryos. Perform RT-qPCR targeting TLR4, MyD88, NF-κB, and downstream inflammatory cytokines (e.g., IL-1β).

  • Validation: Normalize expression data against a housekeeping gene (β-actin). Successful pathway disruption is confirmed by the significant downregulation of TLR4 and NF-κB genes compared to the 0.1% DMSO solvent control[5].

G Exp OH-BB-80 Exposure (10 μg/L) TLR4 TLR4 / MyD88 Downregulation Exp->TLR4 NFKB NF-κB Pathway Suppression TLR4->NFKB ROS ROS / RNS Upregulation NFKB->ROS Oxidative Stress Dev Embryonic Development Inhibition ROS->Dev

OH-BB-80 induced immunotoxicity and developmental inhibition via TLR4/NF-κB.

Strategic Implications for Drug Development

Halogenated compounds are frequently explored in drug design to enhance lipophilicity or target binding. However, understanding that the in vivo hydroxylation of brominated biphenyls creates potent TRβ antagonists and TLR4 suppressors is crucial. Preclinical ADME-Tox screening must account for these active diol metabolites, as predictive models relying solely on parent compound structures will drastically underestimate off-target endocrine and immunotoxic risks.

References

  • Toxicological Profile for Polybrominated Biphenyls. Centers for Disease Control and Prevention (CDC) / ATSDR. 2

  • Molecular Mechanisms Involved in the Toxic Effects of Polychlorinated Biphenyls (PCBs) and Brominated Flame Retardants (BFRs). Taylor & Francis. 3

  • The molecular mechanism of the antagonistic activity of hydroxylated polybrominated biphenyl (OH-BB80) toward thyroid receptor β. PubMed / Science of The Total Environment. 4

  • 3,3',5,5'-Tetrabromobiphenyl (BB-80) and Its Hydroxylation Product (OH-BB-80) Mediate Immunotoxicity and Inhibit Embryonic Development in Zebrafish (Danio rerio) via the TLR4/NF-κB Signaling Pathway. PubMed / Toxics. 5

  • Monohydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs) and Dihydroxylated Polybrominated Biphenyls (Di-OH-PBBs): Novel Photoproducts of 2,6-Dibromophenol. ACS Publications / Environmental Science & Technology. 1

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Validation

A Senior Application Scientist's Guide to Cross-Validating o-Biphenyldiol, tetrabromo- Synthesis Genes Across Marine Bacteria

Introduction: Unlocking Nature's Halogenation Machinery The marine environment is a vast reservoir of chemical diversity, hosting microorganisms that have evolved unique biosynthetic capabilities. Among the fascinating m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Nature's Halogenation Machinery

The marine environment is a vast reservoir of chemical diversity, hosting microorganisms that have evolved unique biosynthetic capabilities. Among the fascinating molecules produced are polybrominated aromatic compounds, such as 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, a metabolite produced by marine bacteria like Pseudoalteromonas phenolica[1][2]. These naturally occurring compounds are structurally similar to anthropogenic pollutants and possess intriguing biological activities, making their biosynthetic pathways a subject of intense research for applications in biocatalysis and drug discovery.

The discovery of the "brominated marine phenols" (bmp) gene cluster has provided a genetic blueprint for how these molecules are made[3][4]. This pathway's modularity and the diversity of its constituent genes across different marine bacteria present a compelling opportunity. By identifying and cross-validating homologous genes from various species, we can uncover enzymes with superior catalytic efficiency, altered substrate specificity, or enhanced stability, paving the way for engineered biosynthesis of novel halogenated compounds.

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to identify, compare, and functionally validate homologous gene sets responsible for the synthesis of tetrabrominated o-biphenyldiols. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to harnessing these powerful marine biocatalysts.

The Biosynthetic Blueprint: The bmp Gene Cluster

The biosynthesis of 3,3',5,5'-tetrabromo-2,2'-biphenyldiol is a multi-step enzymatic cascade. The foundational pathway, elucidated from marine γ-proteobacteria, relies on a core set of enzymes that convert a primary metabolite, chorismate, into the final coupled product.[3][5][6]

The key enzymatic steps are:

  • Chorismate Lyase (Bmp6): This enzyme initiates the pathway by converting chorismate, a central metabolite in the shikimate pathway, into 4-hydroxybenzoic acid (4-HBA).[3][6]

  • Flavin-Dependent Halogenase (Bmp5): This crucial enzyme catalyzes the regioselective bromination of 4-HBA, typically producing 2,4-dibromophenol. This step requires a source of bromide ions and utilizes a flavin cofactor.[3][5][6]

  • Cytochrome P450 (Bmp7): A versatile cytochrome P450 enzyme performs the oxidative coupling of two brominated phenol molecules to form the biphenyl scaffold of the final product.[3][6]

This cascade represents a modular system where the efficiency of each step can be influenced by the specific enzymatic variant used.

Biosynthetic Pathway of 3,3',5,5'-tetrabromo-2,2'-biphenyldiol Chorismate Chorismate Bmp6 Bmp6 (Chorismate Lyase) Chorismate->Bmp6 HBA 4-Hydroxybenzoic Acid (4-HBA) Bmp5 Bmp5 (Flavin-dependent Halogenase) HBA->Bmp5 DBP 2,4-Dibromophenol Bmp7 Bmp7 (Cytochrome P450) DBP->Bmp7 FinalProduct 3,3',5,5'-Tetrabromo- 2,2'-biphenyldiol Bmp6->HBA Bmp5->DBP + 2Br⁻ Bmp7->FinalProduct Oxidative Coupling Cross-Validation Workflow cluster_0 Part A: Gene Sourcing & Cloning cluster_1 Part B: Heterologous Expression cluster_2 Part C: Analysis & Comparison gDNA Genomic DNA from Marine Bacteria PCR PCR Amplification of Homologous Genes gDNA->PCR Ligation Cloning / Ligation PCR->Ligation Vector Expression Vector (e.g., pET-Duet) Vector->Ligation Construct Expression Construct Ligation->Construct Host E. coli Host (e.g., BL21(DE3)) Transform Transformation Construct->Transform Host->Transform Culture Culture & Induction (IPTG) Transform->Culture Extraction Metabolite Extraction (Ethyl Acetate) Culture->Extraction Supplement Supplement with KBr Supplement->Culture Analysis LC-MS/MS Analysis Extraction->Analysis Quant Quantification & Data Comparison Analysis->Quant

Caption: Experimental workflow for cross-validating synthesis genes.

Part A: Gene Sourcing and Cloning Protocol

Rationale: The goal is to amplify the target genes (bmp5 and bmp7 homologs) from the genomic DNA of different marine bacteria and clone them into a co-expression vector. A vector like pET-Duet1 is ideal as it allows for the simultaneous expression of two genes under the control of separate T7 promoters. For this guide, we assume the host (E. coli) will provide the chorismate lyase activity or that bmp6 is also co-expressed.

Step-by-Step Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from your selected marine bacterial strains using a standard bacterial gDNA extraction kit.

  • Primer Design: Design primers with flanking restriction sites (e.g., NcoI/HindIII for the first gene, NdeI/XhoI for the second) compatible with the multiple cloning sites of your expression vector. Include a ribosome binding site (RBS) if not adequately provided by the vector.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction using a high-fidelity DNA polymerase.

    • Reaction Mix:

      • 5x High-Fidelity Buffer: 10 µL

      • dNTPs (10 mM): 1 µL

      • Forward Primer (10 µM): 2.5 µL

      • Reverse Primer (10 µM): 2.5 µL

      • Template gDNA (50-100 ng): 1 µL

      • High-Fidelity Polymerase: 0.5 µL

      • Nuclease-Free Water: to 50 µL

    • Thermal Cycling Conditions:

      • Initial Denaturation: 98°C for 30s

      • 30 Cycles:

        • Denaturation: 98°C for 10s

        • Annealing: 55-65°C (primer-dependent) for 20s

        • Extension: 72°C for 30s/kb

      • Final Extension: 72°C for 5 min

  • Vector and Insert Preparation:

    • Digest both the amplified PCR products and the pET-Duet1 vector with the corresponding restriction enzymes.

    • Purify the digested vector and inserts using a gel purification kit.

  • Ligation and Transformation:

    • Perform a ligation reaction with T4 DNA ligase, using a 3:1 molar ratio of insert to vector.

    • Transform the ligation product into a cloning host (e.g., E. coli DH5α) and select on appropriate antibiotic plates (e.g., ampicillin).

  • Validation: Verify the correct clones by colony PCR and confirm the sequence integrity via Sanger sequencing. This is a critical self-validating step to ensure no mutations were introduced during PCR.

Part B: Heterologous Expression Protocol

Rationale: The validated expression construct is introduced into an expression host. Expression is induced, and the culture is supplemented with bromide, the essential substrate for the halogenase.

Step-by-Step Methodology:

  • Transformation: Transform the sequence-verified plasmid into an expression host like E. coli BL21(DE3).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Expression Culture:

    • Inoculate 100 mL of fresh LB medium (with antibiotic) with 1 mL of the overnight starter culture.

    • Grow at 37°C with shaking until the culture reaches an OD600 of 0.5-0.6.

  • Induction and Supplementation:

    • Cool the culture to 18-22°C. This lower temperature often improves protein solubility and stability.

    • Add Potassium Bromide (KBr) to a final concentration of 1 g/L (approx. 8.4 mM). [7] * Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Incubation: Incubate the culture for 16-24 hours at 18-22°C with shaking.

  • Control Strains: As a crucial self-validating step, always include control cultures:

    • E. coli BL21(DE3) with an empty vector (negative control).

    • A culture with a known functional bmp gene set (positive control).

Part C: Metabolite Extraction and Analysis

Rationale: The brominated products are extracted from the culture and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm their identity and quantify their production.

Step-by-Step Methodology:

  • Extraction:

    • Centrifuge the 100 mL culture to pellet the cells.

    • Combine the supernatant and cell pellet.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate, vortexing vigorously, and separating the organic layer. Repeat this process three times.

    • Pool the organic layers and evaporate to dryness under reduced pressure.

  • Sample Preparation: Re-suspend the dried extract in a known volume (e.g., 500 µL) of methanol for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid).

    • Detection: Monitor for the expected mass-to-charge ratio (m/z) of 3,3',5,5'-tetrabromo-2,2'-biphenyldiol. Given the isotopic pattern of bromine (roughly 1:1 ratio of 79Br and 81Br), the compound will have a characteristic isotopic cluster, which is a powerful diagnostic tool. The [M-H]⁻ ion would be expected around m/z 497.7.

    • Fragmentation: Use MS/MS to fragment the parent ion and confirm its identity by comparing the fragmentation pattern to a standard or literature data.

Interpreting the Results: A Quantitative Comparison

The ultimate goal is to compare the performance of each gene set. By quantifying the peak area of the target compound from the LC-MS analysis and comparing it to a standard curve, you can determine the product titer.

Gene Set OriginHalogenase HomologP450 HomologProduct Titer (mg/L)Conversion Efficiency (Relative to Positive Control)Notes
Positive Control P. luteoviolaceaP. luteoviolacea1.5 ± 0.2100%Established baseline performance.
Test Set 1 P. phenolicaP. phenolica2.1 ± 0.3140%Superior performance, likely co-evolved for this product.
Test Set 2 Cyanobacterial SymbiontP. luteoviolacea0.8 ± 0.153%Halogenase may be less efficient on 4-HBA or expression is poor.
Test Set 3 P. luteoviolaceaP. sp. HI-51.7 ± 0.2113%P450 from HI-5 shows slightly improved coupling activity.
Negative Control (Empty Vector)(Empty Vector)Not Detected0%Confirms product is from the expressed genes.

Interpreting the Data:

  • Test Set 1 demonstrates a significant improvement in yield, making the P. phenolica gene set a prime candidate for scaled-up production.

  • Test Set 2 shows lower performance, which could trigger further investigation into the halogenase's substrate specificity or codon optimization for the E. coli host.

  • Test Set 3 highlights the modularity of the system, where mixing and matching enzymes can lead to incremental improvements.

Conclusion and Future Outlook

Cross-validation of biosynthetic genes is a powerful strategy that bridges bioinformatics with synthetic biology. By systematically comparing homologous enzymes from different marine bacteria, we can identify superior biocatalysts for producing complex molecules like 3,3',5,5'-tetrabromo-2,2'-biphenyldiol. This approach not only provides a deeper understanding of the natural diversity of these pathways but also delivers tangible assets for metabolic engineering and the production of novel, high-value chemicals. The insights gained from these comparisons can guide the rational design of hybrid pathways, leading to the synthesis of new-to-nature compounds with potentially valuable pharmaceutical or industrial applications.

References

  • Agarwal, V., El Gamal, A. A., Yamanaka, K., Poth, D., Kersten, R. D., Schorn, M., Allen, E. E., & Moore, B. S. (2014). Biosynthesis of polybrominated aromatic organic compounds by marine bacteria. Nature Chemical Biology, 10(8), 640–647. [Link]

  • Agarwal, V., et al. (2014). Biosynthesis of polybrominated aromatic organic compounds by marine bacteria. PubMed. [Link]

  • Taton, A., Schorn, M. A., et al. (2017). Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges. OSTI.GOV. [Link]

  • Taton, A., et al. (2017). Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges. ResearchGate. [Link]

  • Cordone, A., et al. (2022). From Sequences to Enzymes: Heterologous Expression of Genes from Marine Microbes. Methods in Molecular Biology. [Link]

  • El Gamal, A. A., Agarwal, V., et al. (2014). Enzymatic Synthesis of Polybrominated Dioxins from the Marine Environment. ACS Chemical Biology. [Link]

  • Agarwal, V., et al. (2014). Bi-modular scheme for the biosynthesis of polybrominated marine natural products by the bmp pathway. ResearchGate. [Link]

  • Taton, A., et al. (2017). Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges. PubMed. [Link]

  • Eustáquio, A. S. (2016). Heterologous expression and genetic manipulation of natural product biosynthetic gene clusters from marine bacteria. eScholarship.org. [Link]

  • Agarwal, V., et al. (2014). Biosynthesis of polybrominated aromatic organic compounds by marine bacteria. eScholarship, University of California. [Link]

  • Zhang, W., et al. (2023). Heterologous expression facilitates the discovery and characterization of marine microbial natural products. Heparin. [Link]

  • Zhang, W., et al. (2023). Heterologous expression facilitates the discovery and characterization of marine microbial natural products. ResearchGate. [Link]

  • Kallifidas, D., et al. (2014). Targeted Capture and Heterologous Expression of the Pseudoalteromonas Alterochromide Gene Cluster in Escherichia coli Represents a Promising Natural Product Exploratory Platform. ACS Synthetic Biology. [Link]

  • Barrick Lab. Laboratory Protocols. The University of Texas at Austin. [Link]

  • Chen, Y., et al. (2022). Genetic and Biochemical Characterization of Halogenation and Drug Transportation Genes Encoded in the Albofungin Biosynthetic Gene Cluster. Applied and Environmental Microbiology. [Link]

  • Masuda, I., et al. (2022). Protocol to identify the core gene supported by an essential gene in E. coli bacteria using a genome-wide suppressor screen. STAR Protocols. [Link]

  • Lilles, M. M. (2015). Halogenation Enzymes in Bacteria Associated with the Red-banded Acorn Worm, Ptychodera jamaicensis. SJSU ScholarWorks. [Link]

  • Jeon, H., et al. (2021). Genomic Determinants Encode the Reactivity and Regioselectivity of Flavin-Dependent Halogenases in Bacterial Genomes and Metagenomes. mSystems. [Link]

  • Wang, S., et al. (2024). Halogenation and Dehalogenation Potential of Microorganisms in Yangtze River Waters. Preprints.org. [Link]

  • Tang, S., et al. (2024). Genome-resolved transcriptomics reveals novel PCE-dehalogenating bacteria from Aarhus Bay sediments. mSystems. [Link]

  • Lopes, J. S., et al. (2020). Selection and validation of reference genes for gene expression studies in Klebsiella pneumoniae using Reverse Transcription Quantitative real-time PCR. Scientific Reports. [Link]

  • Ramesh, C., Vinithkumar, N. V., & Kirubagaran, R. (2019). Marine Pigmented Bacteria: A Prospective Source of Antibacterial Compounds. Journal of Natural Science, Biology and Medicine. [Link]

  • Peters, D. L., et al. (2022). Experimental validation that human microbiome phages use alternative genetic coding. Nature Communications. [Link]

  • Lauber, M., et al. (2024). Enhanced prediction of expression control in bacterial biosynthetic gene clusters via genomic and functional data integration. bioRxiv. [Link]

  • Sadowsky, M. J., et al. (2022). Identification and Validation of Reference Genes for Expression Analysis in Nitrogen-Fixing Bacteria under Environmental Stress. International Journal of Molecular Sciences. [Link]

  • Andreo-Lara, V., et al. (2019). Lessons from Two Design–Build–Test–Learn Cycles of Dodecanol Production in Escherichia coli Aided by Machine Learning. ACS Synthetic Biology. [Link]

  • Kim, S., et al. (2018). De novo design of biosynthetic pathways for bacterial production of bulk chemicals and biofuels. FEMS Microbiology Letters. [Link]

  • Bernstein, H. C., et al. (2022). Bacterial cross-feeding can promote gene retention by lowering gene expression costs. mBio. [Link]

  • Rahman, M. A., et al. (2024). Mining Biosynthetic Gene Clusters of Pseudomonas vancouverensis Utilizing Whole Genome Sequencing. International Journal of Molecular Sciences. [Link]

  • Singh, P. K., et al. (2024). Marine Bacterial Carotenoid Pathways as a Reservoir of Functional Xanthophyll Biosynthesis: Enzymes, Diversity, and Engineering Insights. Authorea Preprints. [Link]

  • Teuten, E. L., et al. (2005). Identification, Quantification, and Synthesis of a Novel Dimethoxylated Polybrominated Biphenyl in Marine Mammals Caught Off the Coast of Japan. Environmental Science & Technology. [Link]

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Comparative

Application &amp; Comparison Guide: In Vivo vs In Vitro Algicidal Activity of o-Biphenyldiol, tetrabromo- (4-BP)

Executive Summary The mitigation of Harmful Algal Blooms (HABs) has historically relied on broad-spectrum, persistent chemicals like copper sulfate or synthetic photosystem inhibitors (e.g., Diuron). However, the ecologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mitigation of Harmful Algal Blooms (HABs) has historically relied on broad-spectrum, persistent chemicals like copper sulfate or synthetic photosystem inhibitors (e.g., Diuron). However, the ecological collateral damage caused by these agents has driven drug development professionals and environmental scientists toward naturally derived, target-specific alternatives.

Recent breakthroughs have identified o-Biphenyldiol, tetrabromo- (commonly referred to as 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, or 4-BP ) as a highly potent, naturally occurring algicide[1]. Synthesized and secreted by marine Gammaproteobacteria, 4-BP serves as a widespread ecological tool used by bacteria to mediate antagonistic relationships with algae in global oceans[2]. This guide provides an objective, data-driven comparison of 4-BP against alternative algicides, detailing the critical differences between its in vitro biochemical validation and its in vivo (mesocosm/ecological) efficacy.

Mechanistic Grounding: The Plastoquinone-9 Bottleneck

To properly design assays for 4-BP, one must understand its unique mechanism of action. Genomic and functional analyses reveal that 4-BP is synthesized via a specific bacterial gene cluster encoding chorismate lyase, a flavin-dependent halogenase, and cytochrome P450[3].

Once secreted, 4-BP selectively penetrates algal cells and inhibits the synthesis of plastoquinone-9 (PQ-9) [1]. Because PQ-9 is the primary electron carrier shuttling electrons from Photosystem II (PSII) to the Cytochrome b6f complex, its depletion immediately bottlenecks the photosynthetic electron transport chain (ETC). This blockade induces a lethal accumulation of Reactive Oxygen Species (ROS) and subsequent algal cell death[4].

G cluster_0 Bacterial Biosynthesis cluster_1 Algal Target Pathway Genes Gene Cluster (Lyase, Halogenase, P450) Algicide 4-BP (o-Biphenyldiol, tetrabromo-) Genes->Algicide Secreted PQ9 Plastoquinone-9 Synthesis Algicide->PQ9 Inhibits ETC Photosynthetic ETC PQ9->ETC Electron Carrier Death Algal Cell Death ETC->Death ROS Accumulation

Fig 1: Biosynthesis of 4-BP and its targeted inhibition of algal plastoquinone-9 synthesis.

Comparative Performance Analysis

When evaluating 4-BP for environmental or commercial application, it must be benchmarked against both traditional and emerging synthetic algicides. Table 1 outlines the competitive landscape, highlighting 4-BP's targeted efficacy against diatoms and dinoflagellates compared to alternatives like the synthetic cyanobactericide Q2[5].

Table 1: Profiling 4-BP Against Alternative Algicides
AlgicideOriginPrimary MechanismTarget OrganismsEnvironmental Persistence
o-Biphenyldiol, tetrabromo- (4-BP) Natural (Marine Bacteria)Plastoquinone-9 synthesis inhibitionDiatoms, DinoflagellatesLow (Naturally biodegradable)
Q2 (Thiadiazol-derivative) Syntheticcy-FBP/SBPase inhibitionCyanobacteria (Microcystis)Moderate
Diuron SyntheticPSII D1 protein bindingBroad-spectrum microalgaeHigh (Resistant to degradation)
Copper Sulfate (CuSO₄) InorganicMembrane/enzyme disruptionBroad-spectrum (Non-selective)Very High (Heavy metal accumulation)
Table 2: In Vitro vs In Vivo Evaluation Parameters for 4-BP

In drug and agrochemical development, the transition from in vitro (isolated lab cultures) to in vivo (living, complex ecological mesocosms) introduces variables like microbial degradation and dissolved organic carbon (DOC) binding.

ParameterIn Vitro EvaluationIn Vivo (Mesocosm) Evaluation
System Complexity Axenic monocultures (e.g., P. tricornutum)Polyculture / Natural seawater community
Primary Readout Fv​/Fm​ (Photosynthetic efficiency), IC 50​ 18S rRNA sequencing, Community structure shifts
Effective Concentration Highly precise (typically ng/mL to µg/mL range)Variable (Requires higher dosing due to environmental sinks)
Mechanism Validated Direct target engagement (PQ-9 depletion)Ecological selectivity and bloom suppression

In Vitro Algicidal Activity: Biochemical & Cellular Validation

Causality & Rationale: Because 4-BP specifically halts the synthesis of PQ-9, the primary electron acceptor in PSII, its depletion creates an immediate bottleneck in the ETC. Measuring the maximum quantum yield of PSII ( Fv​/Fm​ ) provides a direct, real-time readout of target engagement hours before morphological cell death occurs.

Protocol 1: In Vitro Photosynthetic Efficiency ( Fv​/Fm​ ) Assay

Self-Validating System: This protocol utilizes an internal positive control (Diuron) to verify the sensitivity of the PAM fluorometer, and a vehicle control (DMSO) to rule out solvent toxicity. If the Diuron control fails to suppress Fv​/Fm​ , the assay is deemed invalid.

  • Culture Preparation: Cultivate the target diatom (e.g., Phaeodactylum tricornutum) in f/2 medium under a 14:10 light/dark cycle until reaching the logarithmic growth phase ( 105 cells/mL).

  • Compound Formulation: Dissolve synthesized or purified 4-BP in 100% DMSO to create a 10 mg/mL stock solution.

  • Dosing: In a sterile 96-well plate, aliquot 200 µL of algal culture per well. Spike with 4-BP to achieve final concentrations ranging from 0.1 to 10 µg/mL.

  • Controls:

    • Vehicle Control: Add DMSO to a final concentration of 0.1% (v/v).

    • Positive Control: Add Diuron to a final concentration of 10 µM.

  • Dark Adaptation: Incubate the plate in complete darkness for 15 minutes to fully open the PSII reaction centers.

  • Measurement: Use a PAM fluorometer to measure the initial fluorescence ( F0​ ) and maximum fluorescence ( Fm​ ) following a saturating light pulse. Calculate Fv​/Fm​=(Fm​−F0​)/Fm​ .

  • Kinetics: Repeat measurements at 1, 6, 12, and 24 hours post-treatment to generate an IC 50​ curve for PSII inhibition.

In Vivo Efficacy: Mesocosm Community Dynamics

Testing algicides in vitro fails to account for compound degradation by non-target microbiomes or off-target ecological toxicity. In vivo testing—defined here as the application within a living, complex simulated ecosystem (mesocosm)—is mandatory for environmental validation[4].

Causality & Rationale: In a mixed community, morphological counting via microscopy is prone to human error and fails to capture the full diversity shift. We utilize 18S rRNA amplicon sequencing to accurately quantify the community shift. This ensures the algicide selectively suppresses the target bloom (e.g., dinoflagellates) without collapsing the foundational eukaryotic microalgae.

Protocol 2: In Vivo Mesocosm Simulation for Algicidal Efficacy

Self-Validating System: We monitor total bacterial counts via flow cytometry and Dissolved Organic Carbon (DOC). If the vehicle-treated control mesocosm experiences a spontaneous bloom collapse (due to viral lysis or nutrient depletion), the experimental suppression by 4-BP cannot be validated. The control tank must maintain a stable or growing bloom for the entire 72-hour observation window.

  • Mesocosm Setup: Fill three 50 L transparent fiberglass tanks with freshly collected, unfiltered natural seawater.

  • Bloom Simulation: Spike the tanks with a bloom-forming dinoflagellate (e.g., Prorocentrum donghaiense) to achieve a starting density of 104 cells/mL, simulating a near in situ algal bloom[2].

  • Treatment Application:

    • Tank A (Control): Add vehicle (0.1% DMSO).

    • Tank B (Low Dose): Add 4-BP to a final concentration of 1 µg/mL.

    • Tank C (High Dose): Add 4-BP to a final concentration of 5 µg/mL.

  • Environmental Monitoring: Maintain constant aeration. Monitor pH, dissolved oxygen (DO), and temperature continuously using submerged multiparameter probes.

  • Sampling: Extract 500 mL water samples at 0, 24, 48, and 72 hours.

  • Community Analysis: Filter the samples through 0.22 µm polycarbonate membranes. Extract total environmental DNA (eDNA) and perform 18S rRNA amplicon sequencing to map the relative abundance of phytoplankton taxa.

  • Validation: Confirm that while dinoflagellate and diatom populations decline, non-target microbial communities remain stable, proving the ecological selectivity of 4-BP[2].

References

  • Zhang, Z., Li, D., Xie, R., et al. (2023). "Plastoquinone synthesis inhibition by tetrabromo biphenyldiol as a widespread algicidal mechanism of marine bacteria." The ISME Journal, 17(11), 1979–1992. URL:[Link]

  • Khatoon, Z., et al. (2022). "Development of a Potentially New Algaecide for Controlling Harmful Cyanobacteria Blooms Which is Ecologically Safe and Selective." Environmental Science & Technology, 56(17), 12576–12586. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

o-Biphenyldiol, tetrabromo- proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of Tetrabromo-o-Biphenyldiol Chemical Identity and Mechanistic Hazards o-Biphenyldiol, tetrabromo- (CAS 63990-95-4), structurally classified under polybrominated biph...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of Tetrabromo-o-Biphenyldiol

Chemical Identity and Mechanistic Hazards

o-Biphenyldiol, tetrabromo- (CAS 63990-95-4), structurally classified under polybrominated biphenyldiols, is a heavily brominated aromatic compound utilized in specialized chemical applications (1)[1]. Like other brominated flame retardants (BFRs) and brominated phenols, its disposal requires extreme logistical precision due to severe environmental and human health risks (2)[2].

The primary operational hazard is not merely the compound's inherent aquatic toxicity, but its thermal degradation profile. When subjected to incomplete combustion or standard municipal incineration (typically 400°C–800°C), brominated phenols act as direct precursors to3[3]. These byproducts exhibit profound dioxin-like toxicity and are internationally recognized as persistent organic pollutants (POPs) (4)[4]. To prevent the de novo synthesis of PBDDs/PBDFs, disposal must exclusively utilize high-temperature hazardous waste incineration coupled with alkaline flue-gas scrubbing to neutralize the resulting hydrobromic acid (HBr) gas[2][3].

Quantitative Data & Disposal Parameters

ParameterSpecification / ThresholdMechanistic Rationale
Waste Classification Halogenated Organic WasteEnsures routing to specialized thermal treatment facilities equipped with acid gas scrubbers[2].
Critical Destruction Temp. > 1100°C (with 2-second residence)Required to completely cleave C-Br and C-C aromatic bonds, preventing PBDF/PBDD formation[3].
Primary Combustion Byproduct Hydrobromic Acid (HBr)Up to 90% of organically bound bromine is released as HBr and Br₂; HBr is easily neutralized by alkaline scrubbing[2].
Aquatic Toxicity Very toxic to aquatic life (Acute & Chronic Cat. 1)Prevents drain disposal; spillage must be contained to prevent long-lasting ecological damage[5][6].

Step-by-Step Laboratory Disposal Protocol

Step 1: At-Source Segregation (Zero-Tolerance Mixing)

  • Action: Isolate o-Biphenyldiol, tetrabromo- waste strictly into designated "Halogenated Organic Waste" containers. Never mix with non-halogenated solvents or general lab trash.

  • Causality: Mixing brominated aromatics with general organic waste dilutes the halogen concentration, which can inadvertently route the material to standard industrial boilers operating at lower temperatures. This lower temperature window is the exact thermodynamic environment that drives the condensation of brominated phenols into highly toxic PBDDs and PBDFs[3][7].

Step 2: Primary Containment and Storage

  • Action: Use chemically compatible, sealable containers such as High-Density Polyethylene (HDPE) or amber glass. Do not use unlined metal containers.

  • Causality: Brominated compounds can slowly degrade under UV light or in the presence of moisture to release trace hydrobromic acid, which is highly corrosive to metals. Amber glass prevents UV-catalyzed debromination during temporary laboratory storage.

Step 3: Spill Response and Decontamination

  • Action: In the event of a solid spill, utilize dry cleanup procedures (e.g., HEPA vacuuming or careful sweeping) and avoid generating airborne dust. Place recovered material into the designated halogenated waste container. Do not wash residues down the drain.

  • Causality: The compound is classified as highly toxic to aquatic life with long-lasting effects (6)[6]. Introduction to the municipal water system can lead to bioaccumulation in aquatic ecosystems and severe contamination of wastewater treatment biosolids[8].

Step 4: Manifesting and Contractor Handoff

  • Action: Label the waste clearly with its chemical name, CAS number (63990-95-4), and GHS hazards. Contract exclusively with licensed hazardous waste disposal facilities capable of handling persistent halogenated organics.

  • Causality: Licensed facilities ensure the waste is routed to a rotary kiln incinerator equipped with an afterburner and a wet scrubber system. The scrubber uses alkaline solutions (like NaOH) to capture the massive volume of bromine released as HBr gas during combustion, preventing corrosive and toxic atmospheric emissions[2].

Mandatory Visualization: Disposal & Degradation Workflow

DisposalWorkflow Start o-Biphenyldiol, tetrabromo- Waste Generation Segregation Segregate as Halogenated Organic Waste Start->Segregation Standard Protocol Improper Improper Disposal (Trash/Drain/Low-Temp) Start->Improper Protocol Violation Contractor Licensed HazMat Contractor (EPA/RCRA Compliant) Segregation->Contractor Dioxins Formation of Toxic PBDDs & PBDFs Improper->Dioxins Thermal Degradation (400°C - 800°C) Incineration High-Temp Incineration (>1100°C) + Wet Scrubber Contractor->Incineration Chain of Custody Safe Safe Neutralization (HBr Captured) Incineration->Safe Complete Destruction & Gas Scrubbing

Fig 1: Thermal degradation pathways and proper disposal workflow for brominated biphenyldiols.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling o-Biphenyldiol, tetrabromo-

Welcome to a comprehensive guide designed for the precise and safe handling of o-Biphenyldiol, tetrabromo-. As researchers dedicated to innovation, our primary commitment is to safety, which forms the bedrock of reproduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide designed for the precise and safe handling of o-Biphenyldiol, tetrabromo-. As researchers dedicated to innovation, our primary commitment is to safety, which forms the bedrock of reproducible and reliable science. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety protocol. Our goal is to empower you with the knowledge to not only follow procedures but to understand them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Adversary

o-Biphenyldiol, tetrabromo- belongs to the class of polybrominated flame retardants (PBDEs), which are recognized for their potential health hazards. Based on data from analogous compounds, researchers must assume the following risks:

  • Skin Irritation: Direct contact can cause irritation, redness, and discomfort.[1][2]

  • Serious Eye Irritation: The compound, particularly in powdered form, can be a significant irritant to the eyes, potentially causing serious damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.[2]

  • Potential Systemic Toxicity: While specific data is lacking, many halogenated organic compounds are harmful if swallowed, inhaled, or absorbed through the skin.

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a necessity.

The Core Directive: Your Personal Protective Equipment (PPE) Protocol

The foundation of safe handling lies in creating an impenetrable barrier between you and the chemical. This is achieved through a multi-layered PPE approach, mandated by OSHA's standard on Personal Protective Equipment (29 CFR 1910.132).[3]

Eye and Face Protection: The First Line of Defense

Why: The eyes are exceptionally vulnerable to chemical splashes and airborne particulates. The potential for serious eye irritation from o-Biphenyldiol, tetrabromo- necessitates robust protection.

What to Use:

  • Safety Goggles: At a minimum, chemical splash goggles conforming to ANSI Z87.1 standards are required. These provide a seal around the eyes, offering protection from splashes and dust.[4]

  • Face Shield: When handling larger quantities (typically >50g) or when there is a significant risk of splashing (e.g., during solution preparation or transfer), a face shield must be worn in addition to safety goggles. This provides a secondary layer of protection for the entire face.

Skin and Body Protection: An Impermeable Shield

Why: To prevent skin contact, which can cause irritation and potential systemic absorption.

What to Use:

  • Gloves:

    • Selection: Use chemically resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult a glove manufacturer's compatibility chart.

    • Technique: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the outer surface) to avoid skin contact. Dispose of contaminated gloves immediately in the designated hazardous waste container.

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is mandatory. This protects your skin and personal clothing from contamination.

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, chemical-resistant aprons or coveralls may be required.

Respiratory Protection: Safeguarding Your Inhalation Pathway

Why: To prevent the inhalation of airborne dust particles, which can cause respiratory tract irritation.

What to Use:

  • Engineering Controls First: The primary method for controlling respiratory hazards is through engineering controls. All work with solid o-Biphenyldiol, tetrabromo- that could generate dust must be conducted in a certified chemical fume hood.[5]

  • Respirator Selection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved N95 respirator may be sufficient for low-level dust exposure, but for higher-risk tasks, a half-mask or full-face respirator with P100 cartridges is recommended.[4][6] A formal respiratory protection program, including fit testing, is mandated by OSHA (29 CFR 1910.134).[3]

At-a-Glance PPE Selection Guide

For quick reference, the following table summarizes the minimum PPE requirements for common laboratory tasks involving o-Biphenyldiol, tetrabromo-.

TaskHazard LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid High (Dust)Safety Goggles & Face ShieldNitrile GlovesLab CoatRequired (Work in Fume Hood)
Preparing Solutions Medium (Splash)Safety GogglesNitrile GlovesLab CoatRecommended (Work in Fume Hood)
Conducting Reaction VariableSafety GogglesNitrile GlovesLab CoatAs per risk assessment
Handling Waste MediumSafety GogglesNitrile GlovesLab CoatNot required if waste is sealed

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure at every stage.

Step 1: Pre-Experiment Preparation
  • Designate an Area: All work with o-Biphenyldiol, tetrabromo- must be performed in a designated area within a certified chemical fume hood.

  • Assemble PPE: Before handling the chemical, don all required PPE as outlined in the table above.

  • Prepare for Spills: Ensure a chemical spill kit is readily accessible.

Step 2: Handling and Experimental Use
  • Weighing: Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood to minimize dust generation.

  • Transfer: Use a spatula to transfer the solid. If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Execution: Keep all containers sealed when not in immediate use.

The following diagram illustrates the essential workflow for safe handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep1 1. Designate Work Area (Fume Hood) prep2 2. Don Full PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 3. Prepare Spill Kit prep2->prep3 handle1 4. Weigh Chemical (Inside Fume Hood) prep3->handle1 Proceed to Handling handle2 5. Transfer & Prepare Solution handle1->handle2 handle3 6. Conduct Experiment handle2->handle3 disp1 7. Segregate Waste (Solid, Liquid, Sharps) handle3->disp1 Proceed to Disposal disp2 8. Label Waste Container (Hazardous Chemical Waste) disp1->disp2 disp3 9. Store in Satellite Area disp2->disp3

Caption: Safe Handling Workflow for o-Biphenyldiol, tetrabromo-.

Disposal Plan: Responsible Stewardship from Cradle to Grave

Improper disposal of hazardous waste is a serious safety and environmental violation.[7][8] All materials contaminated with o-Biphenyldiol, tetrabromo- must be treated as hazardous waste.

Step-by-Step Disposal Protocol
  • Segregation is Key: Do not mix this waste with non-hazardous trash. Use separate, designated waste containers for:

    • Solid Waste: Contaminated gloves, weighing paper, paper towels, etc.

    • Liquid Waste: Unused solutions or reaction mixtures.

    • Sharps: Contaminated needles or glassware.[8][9]

  • Container Management:

    • Use containers that are chemically compatible and have secure, screw-top lids.[10]

    • Fill containers to no more than 75% capacity to prevent spills.[10]

    • Label each container clearly with "Hazardous Waste," the chemical name ("o-Biphenyldiol, tetrabromo-"), and the accumulation start date.[7][8]

  • Storage and Collection:

    • Store sealed waste containers in a designated satellite accumulation area away from general lab traffic.

    • Follow your institution's Environmental Health and Safety (EHS) procedures for waste pickup and disposal by a licensed company.

Emergency Protocols: Immediate and Corrective Actions

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1]

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][2]

  • Seek immediate medical attention.

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Wearing appropriate PPE (including respiratory protection), contain the spill with an absorbent material from a chemical spill kit.

  • Collect the absorbed material into a hazardous waste container and decontaminate the area.

  • Report the spill to your laboratory supervisor and EHS department.

By integrating these protocols into your daily laboratory practice, you contribute to a safer research environment for yourself and your colleagues, ensuring that your groundbreaking work is built on a foundation of unwavering safety.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. Available at: [Link]

  • Best Practices for Managing Laboratory Waste . Republic Services. (2025, October 23). Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. Available at: [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Center for Biotechnology Information. (2025, July 17). Available at: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards . GraphiCad. Available at: [Link]

  • OSHA's PPE Laboratory Standards . Clarion Safety Systems. (2022, November 30). Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. (2009, July 30). Available at: [Link]

  • NIOSH Announces 2023 Update of Its Pocket Guide to Chemical Hazards . American Industrial Hygiene Association. (2022, November 3). Available at: [Link]

  • Good Laboratory Practices: Waste Disposal . SCION Instruments. (2025, January 21). Available at: [Link]

  • Pocket Guide to Chemical Hazards Introduction . Centers for Disease Control and Prevention. Available at: [Link]

  • BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS . Stewart Gillham. (2018, March 10). Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Centers for Disease Control and Prevention. Available at: [Link]

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM . Shealy Consulting, LLC. Available at: [Link]

  • Management of Waste . In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). (2011). Available at: [Link]

  • SAFETY DATA SHEET - Biphenyl . Durham Technical Community College. (2018, January 19). Available at: [Link]

Sources

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